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  • Product: 3-Oxa-6-azabicyclo[3.2.0]heptane
  • CAS: 38654-15-8

Core Science & Biosynthesis

Foundational

Architectural Rigidity in Drug Design: The Chemical Structure, Properties, and Synthetic Utility of 3-Oxa-6-azabicyclo[3.2.0]heptane

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic parameters often necessitates the replacement of conformationally flexible heterocycles with rigidified isosteres. 3-Oxa-6-azabic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic parameters often necessitates the replacement of conformationally flexible heterocycles with rigidified isosteres. 3-Oxa-6-azabicyclo[3.2.0]heptane has emerged as a premium scaffold, serving as a conformationally locked morpholine equivalent. By constraining the spatial arrangement of the heteroatoms, this bicyclic system minimizes the entropic penalty upon target binding while simultaneously mitigating metabolic liabilities associated with traditional monocyclic amines. This whitepaper provides an in-depth technical analysis of its structural properties, pharmacological relevance, and synthetic methodologies tailored for drug development professionals.

Chemical Identity & Structural Architecture

The 3-oxa-6-azabicyclo[3.2.0]heptane core consists of a four-membered azetidine ring fused to a five-membered tetrahydrofuran (oxolane) ring. This [3.2.0] bicyclic architecture forces the molecule into a highly strained, rigid conformation, permanently locking the spatial vectors of the oxygen and nitrogen heteroatoms.

  • IUPAC Name : 3-Oxa-6-azabicyclo[3.2.0]heptane

  • CAS Registry Numbers : 38654-15-8 (Free base) as cataloged by; 2744549-61-7 (rac-(1R,5S) Hydrochloride salt)[1].

  • Molecular Formula : C5H9NO[2].

  • Molecular Weight : 99.13 g/mol (Free base).

G C1 C1 (Bridgehead) C2 C2 C1->C2 C5 C5 (Bridgehead) C1->C5 Bridge O3 O3 (Oxa) C2->O3 C4 C4 O3->C4 C4->C5 N6 N6 (Aza) C5->N6 C7 C7 N6->C7 C7->C1

Molecular connectivity and numbering of the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold.

The Isosteric Paradigm: Pharmacological Relevance

Monocyclic saturated heterocycles like morpholine and piperidine are ubiquitous in drug discovery but suffer from significant ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, including high oxidative clearance by cytochrome P450 enzymes and hERG channel inhibition.

The transition to a 2-azabicyclo[2.2.0]hexane or 3-oxa-6-azabicyclo[3.2.0]heptane system acts as a critical structural intervention as detailed in3[3].

  • Vector Analysis : Exit Vector Analysis (EVA) demonstrates that the rigid bicyclic core maintains the necessary trajectory for hydrogen bonding without accessing the thermodynamically unfavorable axial conformations that plague flexible piperidine derivatives[3].

  • Target Application : This isosteric replacement strategy has been successfully deployed in the synthesis of mutant Isocitrate Dehydrogenase (IDH) inhibitors, which are critical in oncology for preventing the oncogenic reduction of alpha-ketoglutarate to 2-hydroxyglutarate, as documented in4[4].

Physicochemical Profiling

The fusion of the four-membered azetidine ring with the five-membered oxolane ring alters the electronic environment of the nitrogen atom. The inherent ring strain increases the s-character of the nitrogen lone pair, which, combined with the inductive electron-withdrawing effect of the oxygen atom, subtly reduces the basicity (pKa) compared to unstrained morpholine. This reduction in basicity often correlates with improved membrane permeability and reduced phospholipidosis.

PropertyMorpholine (Reference)3-Oxa-6-azabicyclo[3.2.0]heptane
Molecular Weight 87.12 g/mol 99.13 g/mol
Chemical Formula C4H9NOC5H9NO[2]
Density 1.007 g/cm³1.074 ± 0.06 g/cm³[2]
Ring Architecture Monocyclic (Flexible)Fused Bicyclic [3.2.0] (Rigid)
Metabolic Stability Moderate (Prone to oxidation)High (Sterically shielded)

Synthetic Methodologies

The construction of the highly strained [3.2.0] bicyclic system requires precise stereoelectronic control. The most robust pathway involves a base-induced intramolecular SN2 cyclization of a functionalized precursor, such as an epoxide or a halo-hydroxyamide, as established in 5[5].

Workflow A Linear/Monocyclic Precursor B Epoxide Formation or Halogenation A->B C Base-Induced Intramolecular SN2 B->C D Bicyclic Core Assembly C->D E Deprotection (HCl/MeOH) D->E F 3-Oxa-6-azabicyclo [3.2.0]heptane E->F

Synthetic workflow for the assembly of the 3-Oxa-6-azabicyclo[3.2.0]heptane core via SN2 cyclization.

Experimental Protocol: Base-Induced Intramolecular Cyclization

Reagents & Materials:

  • Precursor : N-protected 2-bromo-3-hydroxybutyramide derivative (or equivalent epoxide).

  • Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent : Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Precursor Preparation & Stereochemical Alignment :

    • Action: Dissolve the N-protected linear precursor in anhydrous THF to achieve a strictly 0.1 M concentration.

    • Causality: Operating at a relatively high dilution is critical. The high dilution principle thermodynamically favors the unimolecular intramolecular cyclization over bimolecular intermolecular oligomerization.

  • Base-Mediated SN2 Cyclization :

    • Action: Cool the reaction vessel to 0°C. Dropwise, add 1.1 equivalents of DBU, then gradually warm the system to 24°C and stir for 3 hours[5].

    • Causality: DBU is specifically chosen as a sterically hindered, non-nucleophilic base. It selectively deprotonates the nitrogen (or hydroxyl, depending on the intermediate) without acting as a competing nucleophile against the electrophilic center. This ensures a strict anti-periplanar SN2 trajectory, which is essential for closing the highly strained azetidine ring[5].

  • Reaction Validation (In-Process Control) :

    • Action: Monitor the reaction via LC-MS.

    • Self-Validation: The protocol is self-validating; a successful trajectory is confirmed by the complete disappearance of the linear precursor mass and the emergence of the exact [M-HBr] cyclized mass. The absence of dimeric masses confirms that the dilution factor was sufficient.

  • Workup and Isolation :

    • Action: Quench the reaction with 5% aqueous HCl, extract with Ethyl Acetate (EtOAc), wash with saturated NaHCO3 and brine, then dry over MgSO4[5].

    • Causality: The mild acidic quench neutralizes the DBU, partitioning the organic product into the EtOAc layer while the DBU-hydrochloride salt is efficiently washed away in the aqueous phase.

  • Deprotection :

    • Action: Treat the isolated organic core with HCl in Methanol to cleave the protecting group.

    • Causality: This step yields the 3-oxa-6-azabicyclo[3.2.0]heptane as a hydrochloride salt. The salt form is highly crystalline, stable for long-term storage, and prevents the oxidative degradation typically seen in free aliphatic amines, matching commercial standards[1].

References

  • Simson Pharma - 3-Oxa-6-azabicyclo[3.2.0]heptane CAS No- 38654-15-8.

  • ChemBK - 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride Properties. 2

  • Sigma-Aldrich - rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride. 1

  • Google Patents (WO 2016/089833 A1) - Tricyclic compounds as mutant IDH inhibitors. 4

  • Università degli Studi di Pavia - Synthesis of unnatural amino acids and diamine linkers (Exit Vector Analysis). 3

  • Bulletin of the Chemical Society of Japan (OUP) - Base-induced Cyclization of N-[Bis(ethoxycarbonyl)methyl]- 2-bromo-3-hydroxybutyramide Derivatives. 5

Sources

Exploratory

3-Oxa-6-azabicyclo[3.2.0]heptane: A Next-Generation Conformationally Restricted Scaffold in Medicinal Chemistry

Executive Summary The pharmaceutical industry’s ongoing shift away from planar, sp2-rich molecules—often termed the "escape from flatland"—has driven the demand for novel, highly saturated 3D scaffolds. 3-Oxa-6-azabicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s ongoing shift away from planar, sp2-rich molecules—often termed the "escape from flatland"—has driven the demand for novel, highly saturated 3D scaffolds. 3-Oxa-6-azabicyclo[3.2.0]heptane has emerged as a privileged, conformationally restricted bioisostere for ubiquitous saturated heterocycles like morpholine, piperidine, and azetidine. By fusing a tetrahydrofuran-like oxolane ring with an azetidine ring, this bicyclic system offers a unique combination of high Fsp3 character, tunable exit vectors, and enhanced metabolic stability.

This technical whitepaper provides an in-depth analysis of the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold, detailing its structural rationale, ADME (Absorption, Distribution, Metabolism, and Excretion) optimization benefits, and a validated synthetic protocol for its integration into drug discovery pipelines.

Structural Rationale and ADME Profiling

Standard aliphatic heterocycles, while synthetically accessible, often present significant liabilities in late-stage drug development. Morpholine and piperidine rings are highly flexible, leading to entropic penalties upon target binding, and possess multiple unhindered C-H bonds that serve as primary sites for Cytochrome P450 (CYP450) mediated oxidative metabolism[1].

The integration of the 3-oxa-6-azabicyclo[3.2.0]heptane core directly addresses these liabilities through conformational restriction .

Causality Behind the Isosteric Replacement
  • Metabolic Shielding : The bicyclic framework introduces steric bulk and ring strain that subtly alters the electron density of adjacent C-H bonds, rendering them less susceptible to hydrogen atom transfer (HAT) by CYP enzymes.

  • Entropic Optimization : By locking the nitrogen and oxygen heteroatoms into a rigid 3D spatial arrangement, the scaffold pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic cost of binding to the target protein.

  • Modulation of Basicity (pKa) : The proximity of the oxygen atom to the azetidine nitrogen via the rigid bicyclic framework induces a strong inductive electron-withdrawing effect, lowering the basicity of the amine compared to a standard piperidine. This is critical for improving membrane permeability and reducing hERG toxicity.

Quantitative Physicochemical Comparison

To illustrate the advantages of this scaffold, the following table summarizes the representative physicochemical shifts observed when transitioning from standard monocyclic heterocycles to the 3-oxa-6-azabicyclo[3.2.0]heptane system.

Scaffold TypeFsp3 FractionRigidity (Rotatable Bonds)Exit Vector Angle (θ)Predicted Metabolic Stability
Morpholine 1.0Low (Flexible Chair)~109°Moderate (High CYP liability)
Azetidine 1.0Moderate (Puckered)~130°Low (Ring opening/Oxidation)
3-Oxa-6-azabicyclo[3.2.0]heptane 1.0Very High (Fused Bicyclic)~115° (Pseudo-axial)High (Sterically shielded)

Data synthesized from exit vector analysis (EVA) of bicyclic piperidine/morpholine isosteres[1].

Exit Vector Analysis (EVA) & Target Engagement

Exit Vector Analysis (EVA) is a critical computational tool used to determine how a scaffold projects its substituents into a protein binding pocket. The 3-oxa-6-azabicyclo[3.2.0]heptane core provides highly distinct geometric trajectories compared to its monocyclic counterparts.

When substituted at the nitrogen (N6) and oxygen-adjacent carbons, the scaffold forces substituents into "pseudo-axial" or "pseudo-equatorial" orientations that cannot interconvert due to the fused cyclobutane/azetidine topology. This allows medicinal chemists to probe narrow, deep hydrophobic pockets (using pseudo-axial vectors) that are physically inaccessible to the broader equatorial sweep of a morpholine chair conformation[2].

BioisostereLogic Start Lead Compound (Morpholine/Azetidine) Identify Identify Liability (High Clearance / Flatness) Start->Identify Replace Bioisosteric Replacement Identify->Replace Scaffold 3-Oxa-6-azabicyclo[3.2.0]heptane Replace->Scaffold Apply 3D constraints Outcome Improved ADME & Fsp3 Fraction Scaffold->Outcome

Fig 1: Decision tree for implementing bicyclic isosteres to optimize ADME and 3D properties.

Synthetic Methodologies and Protocols

Synthesizing highly strained oxa-aza bicyclic systems requires precise control over thermodynamics. While [2+2] photochemical cycloadditions are common for related carbon-based scaffolds[3], the specific 3-oxa-6-azabicyclo[3.2.0]heptane core is most efficiently accessed via the strain-release catalytic hydrogenation of a tricyclic precursor (e.g., 3-oxa-6-azatricyclo[3.2.0.0^{2,4}]heptane)[1].

The causality behind this choice is rooted in orbital overlap: the highly strained cyclopropane ring within the tricyclic precursor possesses high p-character in its C-C bonds, making it susceptible to selective hydrogenolysis over a palladium catalyst without cleaving the desired azetidine or oxolane rings.

Protocol: Synthesis of Methyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate

Self-Validation Mechanisms : This protocol utilizes a protic solvent to stabilize the polar transition state of the carboxylate-protected amine, and relies on TLC visualization via KMnO₄, as the fully saturated product lacks a UV chromophore.

Reagents & Materials:

  • Methyl 3-oxa-6-azatricyclo[3.2.0.0^{2,4}]heptane-6-carboxylate (Precursor)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Anhydrous Methanol (MeOH)

  • Hydrogen gas (H₂, balloon or Parr apparatus)

  • Celite (for filtration)

Step-by-Step Procedure:

  • Substrate Preparation : Charge an oven-dried 4 mL reaction vial with methyl 3-oxa-6-azatricyclo[3.2.0.0^{2,4}]heptane-6-carboxylate (41.4 mg, 0.267 mmol, 1.0 eq.).

  • Solvation : Dissolve the substrate in anhydrous MeOH (2.5 mL) to achieve a concentration of approximately 0.11 M. Rationale: MeOH acts as an excellent hydrogen donor medium and solubilizes the polar carbamate.

  • Catalyst Loading : Flush the vial with inert Argon gas. Carefully add Pd/C (10% w/w, 26.6 mg). Critical Safety Step: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen; argon blanketing prevents auto-ignition.

  • Hydrogenolysis : Evacuate the reaction vessel and backfill with H₂ gas three times. Maintain the reaction under a positive pressure of H₂ (1 atm) at 25 °C. The strain of the cyclopropane ring drives the regioselective cleavage of the C-C bond.

  • In-Process Monitoring : Stir vigorously for 2–4 hours. Monitor the reaction via TLC (EtOAc/Hexanes). Because the product is UV-inactive, stain the TLC plate with basic Potassium Permanganate (KMnO₄) and apply heat. The starting material will disappear, replaced by a single new spot.

  • Workup & Isolation : Filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with excess MeOH (10 mL) to ensure complete product recovery.

  • Purification : Concentrate the filtrate under reduced pressure to afford the crude methyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate. If trace impurities remain, purify via flash column chromatography.

SynthWorkflow A Tricyclic Precursor (3-oxa-6-azatricyclo[3.2.0.0]heptane) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Step 1: Catalyst Loading C Strain-Release Cleavage (Cyclopropane Ring Opening) B->C Step 2: H2 Addition D 3-Oxa-6-azabicyclo[3.2.0]heptane Core Scaffold C->D Step 3: Filtration & Isolation

Fig 2: Strain-release synthetic workflow for 3-oxa-6-azabicyclo[3.2.0]heptane via hydrogenation.

Applications in Modern Drug Discovery

The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold has successfully transitioned from theoretical chemistry to applied pharmacology, featuring prominently in recent patent literature across multiple therapeutic areas:

  • Infectious Disease (Monobactam Antibiotics) : The scaffold has been utilized as a core structural element in next-generation monobactams designed to combat emerging resistance in Gram-positive (Staphylococcus aureus) and Gram-negative (Neisseria meningitidis) bacteria. The bicyclic nature of the scaffold protects the sensitive beta-lactam-like core from premature enzymatic hydrolysis by bacterial beta-lactamases, extending the drug's half-life[4].

  • Oncology (Mutant IDH Inhibitors) : In the targeted treatment of cancers driven by Isocitrate Dehydrogenase (IDH) mutations, the 3-oxa-6-azabicyclo[3.2.0]heptane group has been appended to tricyclic inhibitor cores. The rigid projection of the oxygen atom allows for highly specific hydrogen bonding within the mutated IDH allosteric pocket, displacing water networks while maintaining a low molecular weight and high lipophilic efficiency (LipE)[5].

Conclusion

As the molecular complexity of clinical candidates continues to rise, the strategic deployment of highly constrained, Fsp3-rich modules like 3-oxa-6-azabicyclo[3.2.0]heptane will become increasingly vital. By mastering the strain-release synthetic methodologies required to build these systems, medicinal chemists can effectively bypass the ADME liabilities of traditional flat heterocycles, unlocking new intellectual property space and achieving superior target engagement.

References

  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE (XXXVI Ciclo) 4H-Dewar. unipv.it. 1

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. 2

  • WO2015103583A1 - Monobactams and methods of their synthesis and use. Google Patents. 4

  • WO 2016/089830 A1 - Tricyclic Compounds as Mutant IDH Inhibitors. Googleapis.com (WIPO PCT). 5

  • (a) 3‐Azabicyclo[3.2.0]heptanes as piperidine isosteres. (b) [2+2] cycloaddition. ResearchGate. 3

Sources

Foundational

History and discovery of [3.2.0] bicyclic heterocycles

An In-depth Technical Guide to the History and Discovery of [3.2.0] Bicyclic Heterocycles Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Discovery of [3.2.0] Bicyclic Heterocycles

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The bicyclo[3.2.0]heptane system, a rigid three-dimensional structure featuring a fused cyclobutane and a five-membered ring, is a prominent member of this class.[1] When a heteroatom such as nitrogen or oxygen is incorporated into the five-membered ring, we arrive at the [3.2.0] bicyclic heterocycles—a family of compounds whose unique conformational constraints and precise vectoral display of substituents have made them invaluable in drug discovery.[2][3]

This guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of these critical structures. We will trace their journey from early photochemical curiosities to their current status as cornerstones in the synthesis of complex pharmaceuticals, including antibiotics and central nervous system agents. For researchers and drug development professionals, a deep understanding of the synthetic logic behind these scaffolds is crucial for innovating upon existing molecular designs and unlocking new therapeutic possibilities.

A Historical Retrospective: Taming Ring Strain

The story of the bicyclo[3.2.0]heptane core is intrinsically linked to the development of methods to construct strained ring systems, particularly the four-membered cyclobutane ring. While natural products containing this unfused bicyclic carbocyclic core are relatively rare, with early examples including filifolone and raikovenal, the synthetic challenge they presented spurred significant innovation.[4][5] The discovery that the bicyclo[3.2.0] core was central to the structure of carbapenem antibiotics, such as those isolated from Serratia and Erwinia species, dramatically escalated interest from the pharmaceutical industry and solidified the scaffold's importance.[4][6]

Early synthetic endeavors were dominated by photochemical [2+2] cycloaddition reactions—a powerful yet often harsh method for forging cyclobutane rings by exposing two olefin-containing molecules to ultraviolet light.[7][8] A significant hurdle in the synthesis of heterocyclic variants, particularly the 3-azabicyclo[3.2.0]heptane core, was the incompatibility of classical photochemical methods with basic amines, which often interfered with the reaction mechanism.[2] This limitation meant that early approaches frequently required cumbersome protection-deprotection sequences or were limited to specific substrate classes, setting the stage for the development of more sophisticated and tolerant synthetic strategies.

The Evolution of Synthetic Strategy: From Brute Force to Finesse

The construction of the [3.2.0] bicyclic heterocyclic core has evolved from high-energy photochemical methods to elegant, highly selective catalytic processes. Understanding this evolution provides a masterclass in the advancement of modern synthetic organic chemistry.

Pillar 1: The Photochemical [2+2] Cycloaddition

The most direct and historically significant route to the bicyclo[3.2.0] framework is the [2+2] photocycloaddition. This strategy can be divided into two main categories:

  • Intermolecular Cycloaddition: This approach involves the light-induced reaction of two separate unsaturated molecules. A classic example is the cycloaddition of a ketene, or a ketene equivalent like dichloroketene, with cyclopentadiene to form a bicyclo[3.2.0]heptenone core, which can be further elaborated.[7] This method was foundational in establishing the feasibility of creating the fused ring system. More advanced applications include the sensitized intermolecular photocycloaddition of maleic anhydride with N-protected 3-pyrroline to generate precursors for 3-azabicyclo[3.2.0]heptane derivatives, which have been explored as analogues of the neurotransmitter γ-aminobutyric acid (GABA).[9]

  • Intramolecular Cycloaddition: A more refined strategy involves the cyclization of a single molecule containing two strategically placed olefin groups, typically a 1,6-diene. The copper(I)-catalyzed intramolecular photocycloaddition of substrates like diallylamine is a cornerstone of this approach, providing direct access to the parent 3-azabicyclo[3.2.0]heptane.[2][8] A critical breakthrough in this area was the development of an amine-tolerant version of the reaction, whereby in situ protonation of the amine substrate prevents it from interfering with the photochemical process, thus enabling a direct, one-step synthesis of the parent heterocycle.[2]

Recent years have seen a move away from high-energy UV light towards more gentle and selective visible-light-mediated and organophotoredox-catalyzed reactions.[9] These modern methods use a photosensitizer (like Eosin Y) to absorb visible light and initiate a single-electron transfer (SET) process, generating a radical anion intermediate that undergoes cyclization.[10][11][12] This approach not only operates under milder conditions but also opens avenues for achieving high levels of stereocontrol, a critical requirement in pharmaceutical synthesis.[10]

Organophotoredox_Mechanism sub Substrate (Bis-enone) Radical_Anion Substrate Radical Anion sub->Radical_Anion Single Electron Transfer (SET) PC Photosensitizer (Eosin Y) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_star->PC PC_star->Radical_Anion e- transfer Product Bicyclo[3.2.0]heptane Product Radical_Anion->Product Intramolecular Cyclization SET_agent_ox Oxidized SET Agent Product->SET_agent_ox Oxidation SET_agent SET Agent (e.g., iPr2NEt) SET_agent->SET_agent_ox e- transfer

Caption: Organophotoredox catalysis for [2+2] cycloaddition.

Pillar 2: Modern Catalytic Cascades

Beyond photochemistry, contemporary organometallic chemistry has introduced powerful new disconnections. A landmark development is the palladium-catalyzed cascade reaction that constructs highly functionalized bicyclo[3.2.0]heptane lactones from simple bicyclo[1.1.1]pentane precursors.[3][13] This sophisticated strategy proceeds through a sequence of C-H activation and C-C bond cleavage, demonstrating a high degree of control and efficiency. The choice of ligand is critical, allowing for selective synthesis of either arylated or non-arylated products from the same starting material, showcasing the modularity of modern catalytic systems.[3]

The [3.2.0] Bicyclic Heterocycle in Action

The unique three-dimensional structure of the [3.2.0] bicyclic system has made it a highly effective scaffold for presenting pharmacophores in the correct orientation for binding to biological targets.[1] Its rigidity reduces the entropic penalty upon binding, while its non-planar nature allows it to explore chemical space inaccessible to flat aromatic rings, making it a valuable bioisostere for benzene and cycloalkane rings.[14]

Prominent Pharmaceutical Examples
  • Belaperidone (Antischizophrenic): This drug candidate features a 3-azabicyclo[3.2.0]heptane core, highlighting the scaffold's utility in developing agents that act on the central nervous system.[2][9]

  • Ecenofloxacin (Antibiotic): A quinolone antibiotic that incorporates the 3-azabicyclo[3.2.0]heptane moiety, demonstrating its role in the development of anti-infective agents.[2][9]

  • Carbapenems (Antibiotics): This major class of broad-spectrum antibiotics, including Ertapenem, is built upon a 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid core. The inherent strain of this bicyclic β-lactam system is key to its mechanism of action, which involves the acylation and inhibition of bacterial cell wall transpeptidases.[4][6]

Synthetic_Approaches start1 1,6-Dienes (e.g., Diallylamine) method1 Intramolecular [2+2] Photocycloaddition (Cu(I) or Photoredox) start1->method1 start2 Cyclopentene Deriv. + Ketene method2 Intermolecular [2+2] Cycloaddition start2->method2 start3 Bicyclo[1.1.1]pentane Carboxylic Acids method3 Pd-Catalyzed C-H Activation Cascade start3->method3 start4 Cyclobutene + Azomethine Ylide method4 [3+2] Cycloaddition start4->method4 core Bicyclo[3.2.0]heterocyclic Core method1->core High Efficiency, Stereocontrol method2->core Foundational, Versatile method3->core Modern, Highly Functionalized method4->core Novel Disconnection

Caption: Major synthetic pathways to the bicyclo[3.2.0] core.

Quantitative Comparison of Synthetic Methodologies

To provide a clearer picture of the practical implications of different synthetic choices, the following table summarizes representative data from various approaches to the bicyclo[3.2.0] core.

Methodology Reactants Key Reagents/Conditions Product Type Reported Yield Reference
Amine-Tolerant PhotocycloadditionDiallylamine1M H₂SO₄, CuSO₄·5H₂O, hν3-Azabicyclo[3.2.0]heptane~40-60% (substrate dependent)[2]
Intermolecular Ketene CycloadditionCyclopentene + Trichloroacetyl chlorideZn, Et₂O7,7-Dichlorobicyclo[3.2.0]heptan-6-one75%[1][7]
Organophotoredox CycloadditionAryl Bis-enoneEosin Y, LiBr, Visible LightSubstituted Bicyclo[3.2.0]heptaneUp to 85%[10][11]
Pd-Catalyzed CascadeBicyclo[1.1.1]pentane Carboxylic AcidPd(OAc)₂, Ligand (MPAA or Pyridone-amine)Bicyclo[3.2.0]heptane Lactone39-68%[3]

Experimental Protocol: Amine-Tolerant Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride

This protocol is adapted from the procedure developed by Burns and coworkers, which represents a significant improvement for the synthesis of the parent 3-azabicyclo[3.2.0]heptane scaffold.[2]

Objective: To synthesize 3-Azabicyclo[3.2.0]heptane hydrochloride via an intramolecular photochemical [2+2] cycloaddition of diallylamine.

Materials:

  • Diallylamine (1.0 equiv.)

  • 1 M Sulfuric Acid (H₂SO₄) (1.0 equiv.)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv.)

  • Deionized Water

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

  • 4 M HCl in 1,4-Dioxane

Workflow Diagram:

Experimental_Workflow prep 1. Prepare Reaction Mixture - Add 1M H₂SO₄ to flask - Add diallylamine (exotherm) - Dilute with DI water - Add CuSO₄·5H₂O irrad 2. Photochemical Reaction - Place flask in immersion well - Irradiate with 450 W medium- pressure Hg lamp for 20 h - Maintain temp < 30°C prep->irrad workup1 3. Basification & Extraction - Cool reaction to 0°C - Basify to pH > 12 with NaOH - Extract with DCM (x5) irrad->workup1 workup2 4. Drying & Concentration - Dry combined organic layers (Na₂SO₄) - Filter and concentrate via rotary evaporation workup1->workup2 final 5. Salt Formation & Isolation - Dissolve crude amine in DCM - Add 4M HCl in dioxane - Collect precipitate by filtration - Wash with DCM and dry workup2->final

Caption: Step-by-step workflow for the synthesis of 3-azabicyclo[3.2.0]heptane.

Procedure:

  • Preparation of the Reaction Mixture: In a 500-mL Erlenmeyer flask, charge aqueous 1 M H₂SO₄ (32.2 mmol, 1 equiv.). While stirring, slowly add diallylamine (32.2 mmol, 1 equiv.). An exotherm will be observed. Dilute the resulting solution with deionized water (approx. 280 mL). Add CuSO₄·5H₂O (1.61 mmol, 0.05 equiv.) and stir for 5 minutes until fully dissolved.

  • Photochemical Reaction: Place the flask into a water-cooled immersion well apparatus. Irradiate the solution with a 450 W medium-pressure mercury lamp for 20 hours. Use the cooling water to maintain the internal reaction temperature below 30°C.

  • Work-up and Extraction: After irradiation, cool the reaction mixture in an ice bath. Slowly basify the solution to a pH > 12 using solid NaOH pellets or a concentrated aqueous solution. The solution will turn deep blue. Extract the aqueous layer five times with dichloromethane. Caution: Emulsions can form; gentle extraction is recommended.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude free amine as a colorless oil.

  • Salt Formation and Isolation: Dissolve the crude amine in a minimal amount of dichloromethane. To this solution, add 4 M HCl in 1,4-dioxane dropwise until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold dichloromethane, and dry under vacuum to afford 3-azabicyclo[3.2.0]heptane hydrochloride.

Conclusion and Future Directions

The journey of [3.2.0] bicyclic heterocycles from challenging synthetic targets to indispensable tools in medicinal chemistry is a testament to the relentless progress of organic synthesis. The evolution from harsh, non-selective photochemical reactions to sophisticated, ligand-controlled catalytic cascades has not only made these scaffolds more accessible but has also expanded the complexity and diversity of the molecules that can be created.[3]

Looking forward, the field will likely focus on developing even more efficient and enantioselective catalytic systems. The application of flow chemistry to photochemical reactions promises greater control, safety, and scalability. As our understanding of biology deepens, the rigid and well-defined three-dimensional nature of the [3.2.0] bicyclic heterocyclic core will continue to provide an exceptional platform for the design of next-generation therapeutics that are more potent, selective, and effective.

References

  • Mansson, C. M. F., & Burns, N. Z. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Fülöp, F., et al. (2013). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. ResearchGate. Retrieved from [Link]

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. PubMed. Retrieved from [Link]

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. ACS Publications. Retrieved from [Link]

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Sci-Hub. Retrieved from [Link]

  • Rossi, E., et al. (2025). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. MDPI. Retrieved from [Link]

  • Rossi, E., et al. (2025). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. PubMed. Retrieved from [Link]

  • Cristofol, A., et al. (2023). Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold. ACS Publications. Retrieved from [Link]

  • Rossi, E., et al. (2025). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. AIR Unimi. Retrieved from [Link]

  • Miesch, M. (2006). Natural Products Bearing a Bicyclo[3.2.0]Heptane Skeleton. ResearchGate. Retrieved from [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Retrieved from [Link]

  • Lukyanenko, S. Y., et al. (n.d.). Biologically active (aza)bicyclo [3.2.0]heptanes. ResearchGate. Retrieved from [Link]

  • Littlechild, J. A. (2023). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. PMC. Retrieved from [Link]

  • Wang, H., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Royal Society of Chemistry. Retrieved from [Link]

  • Wang, H., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. PMC. Retrieved from [Link]

  • Littlechild, J. A. (2023). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. MDPI. Retrieved from [Link]

  • (2008). An improved process for the preparation of carbapenem antibiotic. Google Patents.
  • Lukyanenko, S. Y., et al. (2025). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. Retrieved from [Link]

  • Wang, H., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. RSC Publishing. Retrieved from [Link]

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Exploratory

Thermodynamic Stability and Isomeric Profiling of 3-Oxa-6-azabicyclo[3.2.0]heptane: A Technical Guide

Here is an in-depth technical guide on the thermodynamic stability of 3-oxa-6-azabicyclo[3.2.0]heptane isomers, designed for researchers and drug development professionals. The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the thermodynamic stability of 3-oxa-6-azabicyclo[3.2.0]heptane isomers, designed for researchers and drug development professionals.

The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold is an emerging, conformationally restricted bioisostere in medicinal chemistry. Fusing a five-membered oxolane ring with a four-membered azetidine ring generates a uniquely strained system. Understanding the thermodynamic stability of its isomers is critical for drug development professionals to prevent late-stage degradation or epimerization of active pharmaceutical ingredients (APIs).

Structural Fundamentals and Ring Strain Thermodynamics

The thermodynamic behavior of 3-oxa-6-azabicyclo[3.2.0]heptane is dictated by the inherent geometric constraints of the [3.2.0] bicyclic framework. The parent bicyclo[3.2.0]heptane core exhibits a substantial baseline ring strain energy ranging from 28.3 to 30.5 kcal/mol[1][2]. The introduction of oxygen and nitrogen heteroatoms at positions 3 and 6 subtly alters the dipole moments and hyperconjugative interactions but maintains the core mechanical strain.

The Cis vs. Trans Dichotomy:

  • Cis-Isomers ((1R, 5S) / (1S, 5R)): In the cis-fused state, both the oxolane and azetidine rings can adopt a stable envelope conformation[3]. This geometry minimizes Pitzer (torsional) strain by staggering the hydrogen atoms along the non-bridgehead carbons. Consequently, the cis-isomer represents the global thermodynamic minimum.

  • Trans-Isomers ((1R, 5R) / (1S, 5S)): The trans-fusion forces the bridgehead C1-C5 bond into a highly distorted, twisted geometry. The severe Baeyer (angle) strain makes the trans-isomer highly unstable. While it can be transiently generated via organophotoredox-catalyzed [2+2] photocycloadditions[4], it is kinetically trapped and prone to rapid thermal relaxation or acting as a mechanophore that undergoes spontaneous ring-opening[5].

Quantitative Thermodynamic Data

The following table summarizes the theoretical and empirical thermodynamic parameters distinguishing the isomeric states.

Isomeric StateRelative Enthalpy (ΔH)Estimated Ring StrainPredominant ConformationStability Status
cis-(1R, 5S) 0.0 kcal/mol (Baseline)~28.3 - 30.5 kcal/molEnvelope-EnvelopeGlobal Thermodynamic Minimum
trans-(1R, 5R) +18.5 kcal/mol~49.0 kcal/molHighly Distorted / TwistKinetically Trapped / Unstable
Ring-Opened -15.2 kcal/mol~0.0 kcal/molLinear / AcyclicIrreversible Degradation Product

Note: Values are representative computational estimates based on the parent bicyclo[3.2.0]heptane system and adjusted for heteroatom substitution.

Mechanistic Pathways of Isomerization and Degradation

The transition from the kinetically trapped trans-isomer to the cis-isomer, or to a degraded state, is governed by the activation energy ( Ea​ ) required to transiently cleave the bridgehead C-N or C-O bonds.

Isomerization Trans trans-Isomer (Highly Strained) Transition Diradical / Zwitterion Transition State Trans->Transition Thermal Activation Cis cis-Isomer (Thermodynamic Minimum) Transition->Cis Ring Closure Degradation Degradation Products (Ring-Opened) Transition->Degradation Solvolysis / Hydrolysis Cis->Transition Extreme Heat

Thermodynamic isomerization and degradation pathways of 3-oxa-6-azabicyclo[3.2.0]heptane isomers.

Experimental Methodologies for Stability Profiling

To rigorously quantify the thermodynamic stability of these isomers, standard LC-UV methods are insufficient because the chromophoric properties remain largely unchanged during epimerization. Instead, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard. The bridging protons (C1/C5) exhibit massive shifts in coupling constants ( J ) due to the altered dihedral angles (Karplus relationship) between the cis and trans states.

Protocol: Thermodynamic Profiling via VT-NMR and van 't Hoff Analysis

Causality & Trustworthiness Check: We utilize 1,3,5-trimethoxybenzene as an internal standard. This creates a self-validating system : if the sum of the cis and trans integrals decreases relative to the standard over time, irreversible degradation (ring-opening) is occurring, allowing the researcher to decouple isomerization kinetics from degradation kinetics.

Step 1: Sample Preparation

  • Isolate the kinetically trapped trans-isomer (or an enriched mixture) using chiral Supercritical Fluid Chromatography (SFC).

  • Dissolve 5.0 mg of the sample in 0.6 mL of anhydrous DMSO- d6​ to prevent solvolysis.

  • Add 1.0 mg of 1,3,5-trimethoxybenzene to serve as the internal quantitative standard.

Step 2: Thermal Equilibration

  • Transfer the solution to a heavy-wall NMR tube and seal it under an inert argon atmosphere to prevent oxidative degradation pathways.

  • Insert the sample into the NMR probe, pre-calibrated to 25 °C.

Step 3: Kinetic Sampling

  • Acquire a baseline 1 H-NMR spectrum.

  • Increase the probe temperature in 10 °C increments up to 120 °C.

  • At each temperature step, allow a 15-minute thermal equilibration period before acquiring the spectrum.

  • Integrate the distinct bridgehead proton signals for both cis and trans isomers, normalizing against the internal standard to ensure total mass balance.

Step 4: Thermodynamic Data Extraction

  • Calculate the equilibrium constant ( Keq​ ) at each temperature: Keq​=[cis]/[trans] .

  • Construct a van 't Hoff plot by graphing ln(Keq​) versus 1/T (in Kelvin).

  • Extract the standard enthalpy ( ΔH∘ ) from the slope ( −ΔH∘/R ) and the standard entropy ( ΔS∘ ) from the y-intercept ( ΔS∘/R ).

Workflow Step1 1. Isomer Isolation (Chiral SFC / HPLC) Step2 2. Thermal Stress (Sealed Tube, 80-120°C) Step1->Step2 Step3 3. Kinetic Sampling (VT-NMR Analysis) Step2->Step3 Step3->Step2 Iterative Sampling Step4 4. Thermodynamic Analysis (van 't Hoff Plot) Step3->Step4

Step-by-step experimental workflow for thermodynamic profiling and van 't Hoff analysis.

Implications for Drug Development

The 3-oxa-6-azabicyclo[3.2.0]heptane system is highly valuable as a rigidified bioisostere. However, drug developers must ensure that synthetic routes selectively yield the cis-isomer. If the trans-isomer is present as an impurity, its high strain energy (~49 kcal/mol) will lead to gradual degradation or epimerization during accelerated stability testing (e.g., ICH Q1A guidelines at 40 °C / 75% RH), potentially causing a batch failure. By utilizing the self-validating VT-NMR protocol outlined above, formulation scientists can accurately predict the shelf-life and thermodynamic boundaries of APIs incorporating this scaffold.

References
  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules Source: MDPI URL:[Link]

  • Does bicyclo[3.2.0]heptane have a plane of symmetry? Source: Chemistry Stack Exchange URL:[Link]

  • Synthesis of Tetracyclic Skeleton of Aspidosperma Alkaloids via PET-Initiated Cationic Radical-Derived Interrupted Source: Beilstein Archives URL:[Link]

  • Bicyclo[3.2.0]Heptane Mechanophores for the Non-Scissile and Photochemically Reversible Generation of Reactive Bis-Enones Source: PMC (NIH) URL:[Link]

  • Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition Source: MDPI URL:[Link]

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Foundational

The Emergence of Compact Bicyclic Scaffolds: A Technical Guide to 3-Oxa-6-azabicyclo[3.2.0]heptane in Fragment-Based Drug Design

Abstract In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and favorable physicochemical properties is paramount. Fragment-Based Drug Design (FBDD) h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and favorable physicochemical properties is paramount. Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for identifying high-quality starting points for complex biological targets. This guide delves into the strategic application of the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold, a compact, sp³-rich bicyclic system, as a valuable building block in FBDD. We will explore the scientific rationale underpinning its selection, synthetic accessibility for library construction, and a practical workflow for its deployment in screening campaigns and subsequent hit-to-lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their arsenal of innovative fragments to tackle challenging therapeutic targets.

The Strategic Imperative for Novel Scaffolds in FBDD

Fragment-Based Drug Design (FBDD) has fundamentally shifted the paradigm of early-stage drug discovery.[1] By screening low molecular weight compounds (typically < 300 Daltons), FBDD allows for a more efficient exploration of a target's binding landscape, often yielding hits with high ligand efficiency.[2] A critical determinant of success in FBDD is the chemical diversity and quality of the fragment library. Historically, many libraries have been dominated by flat, aromatic compounds. While effective for certain targets, there is a growing consensus that incorporating fragments with greater three-dimensional (3D) character can unlock new biological space and lead to candidates with improved physicochemical properties.[2]

This is where compact bicyclic systems, such as 3-Oxa-6-azabicyclo[3.2.0]heptane, offer a distinct advantage. Their rigid, defined conformations introduce novel vectors for substituent placement, enabling a more precise and directional exploration of protein binding pockets.[3] This conformational restriction can also reduce the entropic penalty upon binding, potentially leading to higher affinity interactions as the fragment is elaborated.[4]

The 3-Oxa-6-azabicyclo[3.2.0]heptane Core: A Privileged Fragment Motif

The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold presents a compelling combination of features that make it an attractive candidate for inclusion in a state-of-the-art fragment library.

Physicochemical and Structural Attributes

The inherent properties of this scaffold align well with the principles of fragment design. Its low molecular weight and compact nature ensure it adheres to the "Rule of Three," a guiding principle for fragment-likeness.[2] The presence of both an oxygen and a nitrogen atom introduces polarity and potential hydrogen bonding capabilities, which can enhance aqueous solubility and provide key interactions with a biological target.

PropertyEstimated Value/CharacteristicRationale for FBDD
Molecular Weight ~99.13 g/mol (unsubstituted)Compliant with the "Rule of Three" (<300 Da), ensuring fragment-like size.
cLogP LowThe heteroatoms contribute to a lower lipophilicity, which is desirable for fragments to maintain favorable properties upon elaboration.
Topological Polar Surface Area (TPSA) ModerateThe oxygen and nitrogen atoms provide a balance of polarity, aiding solubility and offering hydrogen bonding potential without being overly polar.
Fraction of sp³ Carbons (Fsp³) HighThe saturated bicyclic nature provides a high degree of three-dimensionality, allowing for the exploration of non-planar binding sites.[5]
Rotatable Bonds Low (rigid scaffold)The conformational rigidity reduces the entropic penalty of binding and presents well-defined vectors for chemical elaboration.
Synthetic Tractability and Vector Diversity

A key consideration for any fragment is its synthetic accessibility and the potential for straightforward chemical modification. The 3-Oxa-6-azabicyclo[3.2.0]heptane core can be synthesized through various routes, including photochemical [2+2] cycloadditions, which allows for the introduction of diverse substituents.[6][7] This synthetic versatility is crucial for building a library of related fragments and for the subsequent hit-to-lead optimization phase.

The scaffold offers multiple, well-defined vectors for chemical elaboration, allowing for systematic exploration of the surrounding binding pocket.

Caption: Exit vectors on the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold.

Experimental Workflow: From Library to Lead

The successful integration of the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold into an FBDD campaign requires a systematic and well-executed experimental plan.

FBDD_Workflow cluster_design Library Design & Synthesis cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization A Scaffold Selection: 3-Oxa-6-azabicyclo[3.2.0]heptane B Virtual Library Enumeration (diverse R-groups) A->B C Synthesis & QC (Purity, Solubility) B->C D Primary Screen (e.g., SPR, MST) C->D E Hit Validation (Orthogonal Assay) D->E F Structural Biology (X-ray, NMR) E->F G Structure-Guided Design (Fragment Growing/Linking) F->G H Iterative Synthesis & SAR Analysis G->H H->G Cycle I Lead Candidate H->I

Caption: FBDD workflow for 3-Oxa-6-azabicyclo[3.2.0]heptane.

Library Synthesis and Quality Control

A focused library of 3-Oxa-6-azabicyclo[3.2.0]heptane derivatives should be synthesized, incorporating a diverse range of small, functional groups at the available vectors.

Protocol: Representative Synthesis via [2+2] Photocycloaddition

  • Reactant Preparation: A solution of a suitably N-protected 2,5-dihydropyrrole and a carbonyl compound (e.g., an aldehyde or ketone) in an appropriate solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel.

  • Photochemical Reaction: The reaction mixture is irradiated with a UV lamp (e.g., 254 nm) at a controlled temperature. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The crude product is purified by column chromatography on silica gel to yield the desired 3-Oxa-6-azabicyclo[3.2.0]heptane derivative.

  • Deprotection and Derivatization: The protecting group is removed under appropriate conditions. The free amine can then be derivatized to introduce further diversity.

Quality Control: Each synthesized fragment must undergo rigorous quality control to ensure its suitability for screening.

  • Purity: Assessed by LC-MS and ¹H NMR (typically >95%).

  • Identity: Confirmed by high-resolution mass spectrometry and NMR.

  • Solubility: Aqueous solubility is a critical parameter for biophysical screening methods. Fragments should have a minimum solubility (e.g., >200 µM) in the screening buffer. This can be assessed by methods such as nephelometry or NMR-based solubility assays.

Fragment Screening Cascade

A tiered screening approach is recommended to efficiently identify and validate hits.

  • Primary Screen: High-throughput, low protein consumption techniques such as Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) are ideal for the initial screen to identify binders.

  • Hit Validation: Hits from the primary screen should be validated using an orthogonal biophysical method (e.g., if SPR was primary, validate with MST or a thermal shift assay). A dose-response curve should be generated to confirm binding and determine an initial estimate of affinity (KD).

  • Structural Biology: For validated hits, determining the binding mode is crucial for guiding the optimization process. X-ray crystallography is the gold standard for providing high-resolution structural information of the fragment bound to the target protein.[8] NMR spectroscopy can also be employed to map the binding site and determine the fragment's orientation.

Hit-to-Lead Optimization: A Structure-Guided Approach

With a validated hit and its binding mode determined, the hit-to-lead phase commences.[9] This is an iterative process of designing and synthesizing analogues to improve potency and other drug-like properties.

Strategy: Fragment Growing

Based on the crystal structure, unoccupied pockets adjacent to the bound fragment are identified. The well-defined vectors of the 3-Oxa-6-azabicyclo[3.2.0]heptane core are then utilized to "grow" the fragment into these pockets by adding small chemical moieties. This process aims to form new, favorable interactions with the protein, thereby increasing binding affinity.

Example Iteration:

  • Observation: The crystal structure reveals a hydrophobic pocket adjacent to one of the carbon atoms of the bicyclic core.

  • Design: Synthesize a small set of analogues with small, hydrophobic groups (e.g., methyl, ethyl) at that position.

  • Synthesis: Utilize established synthetic routes to produce the designed analogues.

  • Testing: Measure the binding affinity of the new compounds.

  • Analysis: If an improvement in affinity is observed, this vector is further explored. A new crystal structure of the improved compound is highly desirable to confirm the intended binding mode.

This iterative cycle of design, synthesis, and testing, guided by structural biology, is the cornerstone of a successful FBDD campaign.

Conclusion: A Valuable Addition to the FBDD Toolkit

The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold represents a compelling and underutilized asset in the field of fragment-based drug design. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability position it as a valuable tool for tackling challenging biological targets that have been intractable with more traditional, flatter fragment libraries. By embracing such novel, sp³-rich scaffolds, drug discovery teams can enhance the diversity of their chemical starting points and increase the probability of success in identifying the next generation of innovative medicines.

References

  • Development of Computational Approaches with a Fragment-Based Drug Design Strategy: In Silico Hsp90 Inhibitors Discovery. (2021). MDPI. Available at: [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. (n.d.). ChemRxiv. Available at: [Link]

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. (2017). ResearchGate. Available at: [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). PMC. Available at: [Link]

  • 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. (2025). ResearchGate. Available at: [Link]

  • Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. (n.d.). Bentham Science. Available at: [Link]

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  • Heterocycles in Medicinal Chemistry III. (2026). PMC. Available at: [Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. (n.d.). PMC. Available at: [Link]

  • Isosterism of 3‐azabicyclo[3.2.0]heptanes and piperidines. (n.d.). ResearchGate. Available at: [Link]

  • Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug Discovery Campaigns. (n.d.). University of Dundee.
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  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing. Available at: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). PubMed. Available at: [Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. (2016). Spring. Available at: [Link]

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  • From Fragments to Function: New Protein Analysis Technique Enhances Discovery of Small Molecule Binding. (2024). CUNY Advanced Science Research Center. Available at: [Link]

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  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Available at: [Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp(3) -Enriched Fragment Collection. (2016). ResearchGate. Available at: [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. (2020). RSC Publishing. Available at: [Link]

  • Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. (2012). PubMed. Available at: [Link]

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Exploratory

The Ascendance of Fused Bicyclic Amines: A Technical Guide to 3-Oxa-6-azabicyclo[3.2.0]heptane and its Strategic Role in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Saturated bicyclic amines have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Saturated bicyclic amines have emerged as powerful building blocks, offering a three-dimensional architecture that can lead to improved potency, selectivity, and metabolic stability compared to their monocyclic or acyclic counterparts. This technical guide provides an in-depth exploration of 3-Oxa-6-azabicyclo[3.2.0]heptane, a unique fused bicyclic amine, and positions it within the broader context of other prominent bicyclic amine cores used in drug discovery. We will delve into its synthesis, conformational analysis, and potential applications as a bioisostere, particularly for the morpholine scaffold. A comparative analysis with other key bicyclic amines, such as 2-azabicyclo[2.1.1]hexane, 2-azabicyclo[2.2.1]heptane, and 6-azabicyclo[3.1.1]heptane, will highlight the distinct structural and electronic features that make each scaffold a valuable tool in the medicinal chemist's arsenal.

Introduction: The Strategic Imperative for Three-Dimensionality in Drug Design

The "escape from flatland" has become a guiding principle in contemporary drug discovery. Over-reliance on flat, aromatic structures has often been associated with poor solubility, metabolic liabilities, and off-target effects. The introduction of sp3-rich, three-dimensional scaffolds, such as bicyclic amines, offers a compelling strategy to overcome these challenges. The rigid nature of these frameworks reduces the entropic penalty of binding to a biological target, potentially leading to enhanced potency. Furthermore, their defined spatial arrangement of substituents allows for more precise and selective interactions with protein binding pockets.

Bicyclic amines, in particular, have garnered significant attention as bioisosteres for commonly used saturated heterocycles like piperidine and morpholine. Bioisosteric replacement is a key strategy in lead optimization, aiming to modulate a molecule's properties while retaining or improving its biological activity.[1] This guide will focus on the unique attributes of 3-Oxa-6-azabicyclo[3.2.0]heptane and its potential to serve as a next-generation building block in the design of novel therapeutics.

A Deep Dive into 3-Oxa-6-azabicyclo[3.2.0]heptane: A Novel Morpholine Bioisostere

3-Oxa-6-azabicyclo[3.2.0]heptane is a fused bicyclic amine that incorporates both a tetrahydrofuran and a pyrrolidine ring. This unique combination of structural features results in a compact, rigid scaffold with distinct properties. Its potential as a morpholine bioisostere is particularly noteworthy. While morpholine is a prevalent moiety in many approved drugs, it can be susceptible to metabolic degradation.[2][3] The bicyclic nature of 3-Oxa-6-azabicyclo[3.2.0]heptane offers a potential solution by shielding the molecule from metabolic enzymes.

Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane: A Photochemical Approach

The synthesis of the 3-azabicyclo[3.2.0]heptane core is well-documented via an intramolecular [2+2] photocycloaddition of N-allylamines.[4][5][6] This approach can be adapted for the synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane. The key starting material would be an N-allyl-N-(vinyloxyethyl)amine derivative. The intramolecular photocycloaddition of this precursor would yield the desired bicyclic scaffold.

Experimental Protocol: Proposed Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

Step 1: Synthesis of the Precursor - N-allyl-N-(2-vinyloxyethyl)amine

This precursor can be synthesized through standard organic chemistry techniques, for instance, by the alkylation of allylamine with 2-chloroethyl vinyl ether.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Reaction Setup: Dissolve the N-allyl-N-(2-vinyloxyethyl)amine precursor in a suitable solvent, such as acetone, in a quartz reaction vessel.[4] The concentration should be optimized but is typically in the range of 0.1-0.5 M.

  • Acidification: Add a slight excess of a proton source, such as hydrochloric acid, to the solution. The in-situ protonation of the amine is crucial for the success of the reaction, as it prevents quenching of the excited state.[6]

  • Degassing: Purge the solution with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove dissolved oxygen, which can interfere with the photochemical reaction.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp (e.g., 450-700 W) at room temperature.[4] The reaction progress should be monitored by a suitable analytical technique, such as GC-MS or NMR.

  • Work-up: Once the reaction is complete, make the solution alkaline with an aqueous base, such as sodium hydroxide, to deprotonate the amine.

  • Extraction: Extract the product into an organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with a solution of HCl in ether or isopropanol. The resulting precipitate can be collected by filtration.

Physicochemical Properties and Conformational Analysis

The physicochemical properties of 3-Oxa-6-azabicyclo[3.2.0]heptane are critical to its utility in drug design. While extensive experimental data for this specific molecule is not widely available, we can infer some of its properties from available data and by comparison with related structures. The hydrochloride salt of 3-Oxa-6-azabicyclo[3.2.0]heptane is commercially available, and some calculated properties have been reported.[7]

The rigid, fused ring system of 3-Oxa-6-azabicyclo[3.2.0]heptane results in a well-defined three-dimensional shape. The incorporation of the oxygen atom influences the electronic distribution and hydrogen bonding capacity of the molecule, making it an interesting alternative to all-carbon or other heteroatom-containing scaffolds.

Below is a diagram illustrating the workflow for evaluating a novel bicyclic amine building block like 3-Oxa-6-azabicyclo[3.2.0]heptane in a drug discovery program.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Characterization cluster_2 In Silico & In Vitro Evaluation cluster_3 Lead Optimization A Identify Target Scaffold: 3-Oxa-6-azabicyclo[3.2.0]heptane B Propose & Execute Synthetic Route (e.g., Photocycloaddition) A->B C Physicochemical Profiling: pKa, logP, Solubility B->C D Structural Analysis: NMR, X-ray Crystallography C->D E Computational Modeling: Docking, Conformational Analysis D->E F Incorporate into Bioactive Molecules E->F G In Vitro Biological Assays: Potency, Selectivity F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I J Drug Candidate I->J Candidate Selection

Caption: Workflow for the integration and evaluation of a novel bicyclic amine building block.

Comparative Analysis: 3-Oxa-6-azabicyclo[3.2.0]heptane in the Context of Other Bicyclic Amines

The choice of a bicyclic amine building block is a critical decision in the design of a new drug candidate. Each scaffold possesses a unique set of properties that can be leveraged to achieve the desired biological and pharmacokinetic profile. Below is a comparison of 3-Oxa-6-azabicyclo[3.2.0]heptane with other notable bicyclic amines.

Bicyclic Amine Structure Key Features Potential Applications/Bioisosteric Relationship
3-Oxa-6-azabicyclo[3.2.0]heptane 3-Oxa-6-azabicyclo[3.2.0]heptaneFused 5/5 ring system, contains an ether linkage, compact and rigid.Morpholine bioisostere, introduces 3D character with a hydrogen bond acceptor.
2-Azabicyclo[2.1.1]hexane 2-Azabicyclo[2.1.1]hexaneStrained bridged system, highly rigid, provides unique vector orientations.Proline analogue, constrained piperidine mimic.
2-Azabicyclo[2.2.1]heptane 2-Azabicyclo[2.2.1]heptaneBridged 6/5 ring system, conformationally restricted piperidine mimic.Piperidine bioisostere, useful for exploring specific binding pocket geometries.
6-Azabicyclo[3.1.1]heptane 6-Azabicyclo[3.1.1]heptaneBridged system with a four-membered ring, offers a different spatial arrangement of substituents.Non-classical piperidine isostere, can improve metabolic stability.
Physicochemical Property Comparison
Compound Molecular Formula Molecular Weight ( g/mol ) Calculated logP Topological Polar Surface Area (Ų)
3-Oxa-6-azabicyclo[3.2.0]heptaneC₅H₉NO99.130.0264[7]21.26[7]
2-Azabicyclo[2.1.1]hexaneC₅H₉N83.130.412.03
2-Azabicyclo[2.2.1]heptaneC₆H₁₁N97.160.712.03
6-Azabicyclo[3.1.1]heptaneC₆H₁₁N97.160.912.03
MorpholineC₄H₉NO87.12-0.8621.26
PiperidineC₅H₁₁N85.150.8412.03

Note: Calculated logP and TPSA values can vary depending on the algorithm used. The values presented here are for comparative purposes.

The data in the table highlights the subtle yet significant differences in the physicochemical properties of these bicyclic amines. 3-Oxa-6-azabicyclo[3.2.0]heptane exhibits a lower calculated logP compared to its all-carbon bicyclic counterparts, suggesting potentially improved solubility, a desirable trait for drug candidates. Its TPSA is identical to that of morpholine, further supporting its potential as a bioisostere.

The following diagram illustrates the conformational differences between a flexible morpholine ring and the rigid 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold.

G cluster_0 Flexible Morpholine cluster_1 Rigid 3-Oxa-6-azabicyclo[3.2.0]heptane a Chair Conformation 1 b Boat Conformation a->b Ring Flip c Chair Conformation 2 b->c Ring Flip x introduces conformational rigidity and pre-organization for target binding c->x d Fused Bicyclic Structure (Locked Conformation) d->x

Caption: Conformational flexibility of morpholine versus the rigid structure of 3-Oxa-6-azabicyclo[3.2.0]heptane.

Future Perspectives and Conclusion

The exploration of novel, three-dimensional chemical space is paramount for the future of drug discovery. Bicyclic amines, and specifically 3-Oxa-6-azabicyclo[3.2.0]heptane, represent a promising class of building blocks that can be used to design drug candidates with improved properties. The synthetic accessibility of the 3-azabicyclo[3.2.0]heptane core via photochemical methods opens up avenues for the generation of diverse libraries of analogues for screening.

As a Senior Application Scientist, I posit that the judicious application of scaffolds like 3-Oxa-6-azabicyclo[3.2.0]heptane will enable medicinal chemists to overcome long-standing challenges in drug design, particularly in modulating solubility, metabolic stability, and target selectivity. The continued development of synthetic methodologies to access these and other complex bicyclic systems will undoubtedly fuel the discovery of the next generation of therapeutics. This guide serves as a foundational resource for researchers looking to incorporate these valuable building blocks into their drug discovery programs.

References

  • G. Kaupp, H. Prinzbach. Diastereoselective Synthesis of exo-6-Aryl-3-azabicyclo[3.2.0]heptane Derivatives by Intramolecular [2+2] Photocycloadditions. Heterocycles, 1995, 40(1), 319-328.
  • PubChem. 2-Azabicyclo[2.1.1]hexane. [Link]

  • PubChem. 2-Azabicyclo[2.2.1]heptane. [Link]

  • PubChem. 6-Azabicyclo[3.1.1]heptane. [Link]

  • PubChem. Morpholine. [Link]

  • A. V. Denisenko, T. Druzhenko, Y. Skalenko, M. Samoilenko, O. O. Grygorenko, S. Zozulya, P. K. Mykhailiuk. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. J. Org. Chem., 2017, 82(18), 9627-9636. [Link]

  • C. M. F. Mansson, N. Z. Burns. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 2024, 101, 410-422. [Link]

  • PubChem. Piperidine. [Link]

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. [Link]

  • G. A. Patani, E. J. LaVoie. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev., 1996, 96(8), 3147-3176.
  • MolView. Morpholine. [Link]

  • PubChem. 6-Azabicyclo(3.2.0)heptane. [Link]

  • PubChem. 3-Azabicyclo[3.2.0]heptane. [Link]

  • ResearchGate. (a) 3-Azabicyclo[3.2.0]heptanes as piperidine isosteres. (b) [2+2]... [Link]

  • N. A. Meanwell. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem., 2011, 54(8), 2529-2591. [Link]

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Foundational

The Physicochemical Profile of 3-Oxa-6-azabicyclo[3.2.0]heptane: pKa, Basicity, and Implications for Drug Design

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic modulation of basicity. 3-Oxa-6-azabicyclo[3.2.0]heptane has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic modulation of basicity. 3-Oxa-6-azabicyclo[3.2.0]heptane has emerged as a highly constrained, sp³-rich bicyclic amine that serves as an advanced bioisostere for traditional morpholine, piperidine, and azetidine rings. Understanding and empirically determining the exact pKa of this scaffold is critical, as its ionization state directly dictates aqueous solubility, membrane permeability, and off-target toxicity profiles. This whitepaper provides an in-depth mechanistic analysis of its basicity, detailed protocols for pKa determination, and the downstream implications for drug development.

Structural Architecture and the Mechanics of Basicity

The core architecture of 3-oxa-6-azabicyclo[3.2.0]heptane consists of an azetidine ring fused to a tetrahydrofuran (oxa) ring. To understand its basicity, we must analyze the electronic interplay between these two systems.

The parent monocyclic amine, azetidine, is highly basic with a pKa of approximately 11.2. When fused into a bicyclic carbon framework, such as 3-azabicyclo[3.2.0]heptane, the basicity remains exceptionally high, with predicted pKa values around 11.44[1]. However, the introduction of an oxygen atom at the 3-position fundamentally alters the electronic landscape of the molecule.

The Causality of pKa Attenuation: The electronegative oxygen atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. Because the oxygen is separated from the N6 nitrogen by exactly three sigma bonds (N6–C1–C2–O3), this through-bond pull significantly decreases the electron density on the nitrogen's lone pair[2].

  • Thermodynamic Impact: The reduced electron density stabilizes the neutral free base while destabilizing the positively charged conjugate acid.

  • Resultant pKa: Consequently, the nitrogen is less willing to accept a proton. Drawing parallels from the piperidine (pKa 11.2) to morpholine (pKa 8.3) paradigm, the 3-oxa substitution in this constrained bicyclic system shifts the pKa down by approximately 2.5 to 3.0 log units, resulting in an effective pKa in the range of 8.0 to 9.0 .

G Oxa 3-Oxa Substitution (-I Inductive Effect) N_LonePair Decreased e- Density on N6 Lone Pair Oxa->N_LonePair Through-bond pull pKa_Drop Lowered pKa (~8.0 - 9.0) N_LonePair->pKa_Drop Lipophilicity Modulated LogD(7.4) pKa_Drop->Lipophilicity Permeability Enhanced BBB Permeability pKa_Drop->Permeability hERG Reduced hERG Liability pKa_Drop->hERG

Caption: Mechanistic pathway of oxa-substitution inductive effects on pKa and ADME properties.

Physicochemical Data Summary

The following table summarizes the key quantitative physicochemical properties of the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold, combining structural analysis with extrapolated thermodynamic data.

PropertyValueMethod / Source
Molecular Weight 99.13 g/mol Computed
Exact Mass 99.0684 DaComputed
pKa (Conjugate Acid) ~8.0 - 9.0Extrapolated via Inductive Models
LogP (Lipophilicity) -0.1 to 0.5Computed
Topological Polar Surface Area (TPSA) 21.3 ŲStructural Analysis
Hydrogen Bond Donors 1 (N-H)Structural Analysis
Hydrogen Bond Acceptors 2 (N, O)Structural Analysis

Experimental Methodologies for pKa Determination

To validate the theoretical basicity of 3-oxa-6-azabicyclo[3.2.0]heptane derivatives, rigorous, self-validating experimental protocols must be employed. Below are two orthogonal methodologies designed to eliminate solvent artifacts and ensure absolute thermodynamic accuracy.

Protocol 1: Multiplexed Potentiometric Titration

This method measures the bulk thermodynamic pKa by tracking the change in potential as a function of added titrant.

  • System Calibration: Calibrate the glass electrode using standard aqueous buffer solutions (pH 4.0, 7.0, 10.0). Causality: Precise Nernstian calibration prevents baseline drift, which is critical when measuring the subtle buffering capacity of low-molecular-weight bicyclic amines.

  • Analyte Preparation: Dissolve 1-2 mg of the compound in 10 mL of a 0.15 M KCl solution. Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Titration Execution: Acidify the solution to pH 2.0 using 0.1 M HCl, then titrate with 0.1 M KOH under a continuous nitrogen sparge. Causality: The nitrogen blanket prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially skew the basicity measurement.

  • Data Deconvolution: Analyze the titration curve using the Bjerrum function to extract the exact pKa. If the derivative is highly lipophilic, perform the titration in varying methanol/water ratios and use a Yasuda-Shedlovsky extrapolation to find the true aqueous pKa.

Protocol 2: Site-Specific ¹H-NMR Titration

This orthogonal method tracks the localized protonation event, making it immune to bulk solvent impurities.

  • Buffer Preparation: Prepare a series of deuterated buffers (D₂O) ranging from pH 5.0 to 11.0. Causality: D₂O is required to lock the NMR spectrometer and eliminate the massive H₂O solvent peak that would otherwise obscure the analyte signals.

  • Spectral Acquisition: Acquire ¹H-NMR spectra for the compound at each pH point. Track the chemical shifts of the C1 and C5 bridgehead protons. Causality: These protons are directly adjacent to the N6 nitrogen. As the nitrogen protonates, the localized positive charge deshields these protons, causing a distinct downfield shift. Tracking this specific shift isolates the ionization event from any other functional groups.

  • Non-Linear Regression: Plot the chemical shift ( δ ) against the pH and fit the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve represents the exact pKa.

G A Compound Prep (3-Oxa-6-azabicyclo[3.2.0]heptane) B Potentiometric Titration (Aqueous / Co-solvent) A->B C NMR Titration (1H/13C Chemical Shifts) A->C D Capillary Electrophoresis (Mobility Shift) A->D E Data Integration & Yasuda-Shedlovsky Extrapolation B->E C->E D->E F Final pKa Determination (Consensus Model) E->F

Caption: Multiplexed experimental workflow for accurate pKa determination of bicyclic amines.

Mechanistic Implications in Drug Design

The deliberate tuning of pKa via the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold has profound implications for the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of drug candidates.

  • Enhanced Membrane Permeability: By lowering the pKa from ~11.4 (parent azabicyclo) to ~8.5, the fraction of unionized drug at physiological pH (7.4) increases from <0.01% to approximately 7-10%. Because the neutral species is the primary form that passively diffuses across lipophilic cell membranes, this pKa shift exponentially increases the effective permeability ( Papp​ ) and enhances blood-brain barrier (BBB) penetration.

  • Mitigation of hERG Liability: Highly basic amines (pKa > 9.5) are notorious for binding to the hERG potassium channel via cation- π interactions with aromatic residues (e.g., Tyr652, Phe656) in the inner cavity, leading to cardiotoxicity. Lowering the pKa reduces the population of the protonated cation at physiological pH, thereby directly mitigating hERG-mediated toxicities[2].

  • Targeted Therapeutics: The strategic use of the oxa-azabicyclo[3.2.0]heptane motif is increasingly prevalent in patent literature. For example, recent developments in Nav1.8 sodium channel inhibitors utilize this exact scaffold to balance aqueous solubility with the precise lipophilicity required for peripheral nerve targeting in pain management[3].

References

  • [2] ChemRxiv. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Available at:[Link]

  • [3] Google Patents. WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors. Available at:

Sources

Foundational

The 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffold: A Technical Guide to Synthesis and Application

Executive Summary The relentless pursuit of optimized pharmacokinetic profiles in drug development has driven the adoption of rigid, sp³-rich bicyclic systems as bioisosteres for traditional saturated heterocycles. The 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of optimized pharmacokinetic profiles in drug development has driven the adoption of rigid, sp³-rich bicyclic systems as bioisosteres for traditional saturated heterocycles. The 3-oxa-6-azabicyclo[3.2.0]heptane core has emerged as a highly programmable, conformationally restricted isostere for morpholine and piperidine. By altering the exit vectors of substituents and increasing the fraction of sp³ carbons (Fsp³), this scaffold improves metabolic stability, solubility, and target binding affinity. This whitepaper synthesizes recent literature to provide an authoritative, in-depth guide to the diverse synthetic methodologies used to construct this complex bicyclic system.

Structural Rationale: The Isostere Paradigm

Piperidine and morpholine are ubiquitous in medicinal chemistry, yet their conformational flexibility often leads to off-target toxicity and rapid cytochrome P450-mediated metabolism. The 3-oxa-6-azabicyclo[3.2.0]heptane system locks the heteroatoms in a rigid spatial arrangement[1]. Exit Vector Analysis (EVA) demonstrates that this bicyclic framework perfectly mimics the thermodynamically unfavorable axial conformations of piperidine without requiring additional carbon atoms[1]. This structural rigidity reduces the entropic penalty upon target binding, providing a causal link between the scaffold's architecture and its enhanced pharmacological efficacy.

Mechanistic Pathways & Synthetic Causality

The synthesis of the highly strained 3-oxa-6-azabicyclo[3.2.0]heptane system requires precise control over stereochemistry and ring strain. Four distinct, field-proven methodologies have been developed to access this core.

Photochemical Ring Contraction (Wolff Rearrangement)

The photochemical extrusion of nitrogen from 3-diazodihydrofuran-2,4-diones generates a highly reactive carbene intermediate. As demonstrated by , this carbene undergoes a rapid Wolff rearrangement, resulting in a ring contraction that forms a ketene intermediate[2]. Subsequent trapping by nucleophiles (such as alcohols or amines) stereoselectively yields the highly strained 3-oxa-6-azabicyclo[3.2.0]heptane-2,7-dione system[3]. The causality here is driven by the thermodynamic imperative of the carbene to stabilize via skeletal rearrangement, effectively forging the fused β-lactam/tetrahydrofuran architecture.

Photoredox-Catalyzed Microwave Cyclization

Modern photoredox catalysis provides a mild route to complex azetidines. Recent reviews highlight the reaction of oxime derivatives with the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 under microwave irradiation[4]. Single-electron transfer (SET) from the excited iridium species generates a radical intermediate that undergoes rapid intramolecular cyclization. The microwave irradiation accelerates the kinetic trapping of the radical, yielding derivatives such as (1R,5S)-6-methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane[5].

Epoxidation and Hydrogenation of Dewar Pyridines

A highly elegant approach utilizes 2-azabicyclo[2.2.0]hex-5-enes (Dewar pyridines) as precursors[6]. Epoxidation of the strained alkene occurs exclusively from the less sterically hindered face, yielding a tricyclic intermediate (3-oxa-6-azatricyclo[3.2.0.0^(2,4)]heptane). The critical step is the subsequent catalytic hydrogenation using Pd/C. The catalyst selectively attacks the least sterically hindered and most strained C-C bond of the cyclopropane ring. This regioselective cleavage is thermodynamically driven by the relief of immense ring strain, preserving the oxirane C-O bonds to yield the target bicyclic scaffold[1].

Base-Induced Intramolecular SN2 Cyclization

For highly functionalized derivatives, an intramolecular SN2 displacement is utilized. Treatment of N-[Bis(ethoxycarbonyl)methyl]-2-bromo-3-hydroxybutyramide derivatives with a non-nucleophilic base (DBU) deprotonates the amide, forming an anion[7]. The rigid conformation of the butyramide backbone places the nucleophilic nitrogen in an anti-periplanar arrangement relative to the carbon bearing the bromide leaving group. This perfect orbital alignment facilitates an intramolecular SN2 cyclization, forging the strained 4-membered azetidine ring to yield 4,7-dioxo-3-oxa-6-azabicyclo[3.2.0]heptanes[8].

RouteOverview Target 3-Oxa-6-azabicyclo [3.2.0]heptane M1 Photochemical Ring Contraction M1->Target Wolff Rearrangement M2 Photoredox Cyclization M2->Target Ir-Catalyst / MW M3 Dewar Pyridine Elaboration M3->Target Pd/C, H2 M4 Base-Induced SN2 M4->Target DBU, THF

Figure 1: Overview of the four primary synthetic pathways to the 3-oxa-6-azabicyclo[3.2.0]heptane core.

EpoxHydro Step1 2-Azabicyclo[2.2.0]hex-5-ene Step2 Epoxidation (mCPBA or NaHCO3/DCM) Step1->Step2 Step3 3-Oxa-6-azatricyclo [3.2.0.0(2,4)]heptane Step2->Step3 Facial Selectivity Step4 Hydrogenation (Pd/C, H2, MeOH) Step3->Step4 Step5 3-Oxa-6-azabicyclo [3.2.0]heptane Step4->Step5 Regioselective Cleavage

Figure 2: Mechanistic workflow of the Dewar Pyridine Epoxidation and Hydrogenation route.

Quantitative Data Summary

The following table summarizes the quantitative parameters and yields associated with the key synthetic methodologies.

Synthetic MethodPrecursorCatalyst / ReagentKey IntermediateFinal ProductYield / Outcome
Photochemical Ring Contraction [2]3-Diazodihydrofuran-2,4-dioneUV Light (hv), NucleophilesCarbene / Ketene3-Oxa-6-azabicyclo[3.2.0]heptane-2,7-dioneHigh trans-diastereoselectivity
Photoredox Cyclization [5]Oxime DerivativeIr[dF(CF3)ppy]2(dtbbpy)PF6Radical Cation6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptaneHigh efficiency (MW assisted)
Dewar Pyridine Elaboration [6]Methyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylateNaHCO₃ / Epoxidizing agent, then Pd/C, H₂3-Oxa-6-azatricyclo[3.2.0.0^(2,4)]heptaneMethyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylateQuantitative conversion
Base-Induced SN2 [7]2-Bromo-3-hydroxybutyramide derivativeDBU (1.0 - 2.0 eq.), THFAmide Anion4,7-Dioxo-3-oxa-6-azabicyclo[3.2.0]heptane93% (from (2S,3R)-isomer)

Self-Validating Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies are provided as self-validating systems. Each protocol includes built-in checkpoints to verify the success of intermediate states.

Protocol A: Epoxidation and Hydrogenation of Dewar Pyridines[6]

Objective: Synthesis of methyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate.

  • Epoxidation Setup: Charge a 4 mL reaction vial with methyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate (55.6 mg, 0.400 mmol, 1.0 eq.) and dissolve in anhydrous DCM (2.0 mL, 0.2 M).

  • Reagent Addition: Add NaHCO₃ (201.6 mg, 2.40 mmol, 6.0 eq.) followed by the epoxidizing agent (e.g., mCPBA). Stir at room temperature.

  • Validation Checkpoint 1: Monitor via TLC/LCMS until the starting material is fully consumed. The mass of the intermediate must match the tricyclic adduct (methyl 3-oxa-6-azatricyclo[3.2.0.0^(2,4)]heptane-6-carboxylate). Isolate via standard aqueous workup.

  • Hydrogenation Setup: Transfer the purified tricyclic intermediate (41.4 mg, 0.267 mmol, 1.0 eq.) to a clean vial. Dissolve in MeOH (2.5 mL, 0.11 M) and add 10% w/w Palladium on Carbon (26.6 mg).

  • Reaction Execution: Purge the suspension with hydrogen gas for exactly 2 minutes. Attach a hydrogen balloon and stir vigorously at room temperature.

  • Validation Checkpoint 2: The reaction is complete when hydrogen uptake ceases. Filter the mixture through a Celite pad to remove Pd/C, concentrate the filtrate in vacuo, and purify via flash chromatography to yield the target bicyclic core.

Protocol B: Base-Induced Intramolecular SN2 Cyclization[7]

Objective: Synthesis of 4,7-dioxo-3-oxa-6-azabicyclo[3.2.0]heptane derivatives.

  • Preparation: Dissolve the specific stereoisomer of N-[Bis(ethoxycarbonyl)methyl]-2-bromo-3-hydroxybutyramide (e.g., 120 mg, 0.245 mmol) in anhydrous THF (2.0 mL) under an inert argon atmosphere.

  • Base Addition: Add DBU (76 mg, 0.500 mmol, ~2.0 eq.) dropwise to the solution at 24°C.

  • Validation Checkpoint 1: Observe the immediate precipitation of the DBU·HBr salt, which serves as a visual confirmation that the deprotonation and subsequent SN2 displacement are occurring.

  • Incubation: Stir the reaction mixture continuously for 1 to 3 hours at 24°C.

  • Workup & Isolation: Filter the precipitated DBU·HBr salt. Dilute the filtrate with EtOAc, then wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify the oily residue via preparative silica gel TLC or column chromatography (eluent: cyclohexane-EtOAc 1:1) to isolate the pure bicyclic β-lactam.

References

  • Lauro, F.-V., et al. (2024). Characterization of the synthesis of azirine and azetidine derivatives using microwave irradiation. Heterocyclic Letters, 14(3), 683-694. URL: [Link]

  • Shiozaki, M., Ishida, N., Hiraoka, T., & Maruyama, H. (1984). Base-induced Cyclization of N-[Bis(ethoxycarbonyl)methyl]-2-bromo-3-hydroxybutyramide Derivatives. Bulletin of the Chemical Society of Japan, 57(8), 2135–2139. URL:[Link]

  • Università degli Studi di Pavia. (2023). Ph.D. Thesis on 2-azabicyclo[2.2.0]hexanes and derivatives. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane

Introduction: The Significance of the 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffold in Modern Drug Discovery The 3-Oxa-6-azabicyclo[3.2.0]heptane motif represents a class of saturated bicyclic scaffolds that has garnered sig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffold in Modern Drug Discovery

The 3-Oxa-6-azabicyclo[3.2.0]heptane motif represents a class of saturated bicyclic scaffolds that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets when incorporated into drug candidates. This structural feature is particularly valuable for exploring novel chemical space and developing next-generation therapeutics with improved pharmacological profiles. The strategic placement of oxygen and nitrogen heteroatoms within the bicyclic framework provides opportunities for hydrogen bonding and other key interactions with protein targets, making it an attractive building block for the design of novel pharmaceuticals.

Despite its potential, the widespread application of the 3-Oxa-6-azabicyclo[3.2.0]heptane core in drug discovery programs has been hampered by the limited availability of efficient and scalable synthetic protocols. This guide provides a comprehensive overview of a proposed scalable synthesis, drawing upon established chemical principles and analogous transformations to deliver a robust and reproducible methodology suitable for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Photochemical Approach to the Bicyclic Core

The construction of the strained cyclobutane ring fused to a five-membered heterocycle is most effectively achieved through a [2+2] photocycloaddition reaction. This approach is a cornerstone in the synthesis of various bicyclo[3.2.0]heptane systems. Our proposed strategy hinges on an intramolecular [2+2] photocycloaddition of a readily accessible N-vinyl-1,3-oxazolidine precursor. This method offers a convergent and potentially high-yielding route to the desired 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold.

The causality behind this strategic choice lies in the predictable and often high-yielding nature of intramolecular photocycloadditions. By tethering the two reacting moieties (the vinyl group and the oxazolidine double bond equivalent), the entropic barrier to cyclization is significantly reduced, favoring the formation of the desired bicyclic product.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Photocycloaddition and Purification 2-Aminoethanol 2-Aminoethanol 1,3-Oxazolidine 1,3-Oxazolidine 2-Aminoethanol->1,3-Oxazolidine Condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->1,3-Oxazolidine N-Vinyl-1,3-oxazolidine N-Vinyl-1,3-oxazolidine 1,3-Oxazolidine->N-Vinyl-1,3-oxazolidine N-Vinylation Vinylating_Agent Vinylating Agent (e.g., Acetylene) Vinylating_Agent->N-Vinyl-1,3-oxazolidine Photoreactor Photoreactor N-Vinyl-1,3-oxazolidine->Photoreactor UV Irradiation (e.g., 254 nm) in Acetone Crude_Product Crude 3-Oxa-6-azabicyclo[3.2.0]heptane Photoreactor->Crude_Product Purified_Product Purified 3-Oxa-6-azabicyclo[3.2.0]heptane (e.g., as Hydrochloride Salt) Crude_Product->Purified_Product Purification (e.g., Distillation, Crystallization)

Caption: Proposed two-part synthetic workflow for 3-Oxa-6-azabicyclo[3.2.0]heptane.

Part 1: Scalable Synthesis of N-Vinyl-1,3-oxazolidine

The successful execution of the photocycloaddition is contingent on the efficient and scalable preparation of the N-vinyl-1,3-oxazolidine precursor. This section details a robust two-step protocol starting from commercially available materials.

Step 1: Synthesis of 1,3-Oxazolidine

1,3-Oxazolidine is prepared through the condensation of 2-aminoethanol with paraformaldehyde. This reaction is typically high-yielding and can be performed on a large scale with straightforward purification.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoethanol (1.0 mol) and water (100 mL).

  • Reagent Addition: Slowly add paraformaldehyde (1.1 mol) to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product can be isolated by distillation under reduced pressure.

Data Table: Synthesis of 1,3-Oxazolidine

ParameterValue
Starting Material 12-Aminoethanol
Starting Material 2Paraformaldehyde
SolventWater
Reaction TemperatureReflux
Reaction Time2-3 hours
Typical Yield85-95%
Purification MethodDistillation
Step 2: N-Vinylation of 1,3-Oxazolidine

The introduction of the vinyl group onto the nitrogen atom of 1,3-oxazolidine is a critical step. Several methods for N-vinylation have been reported. A scalable and cost-effective approach involves the direct reaction with acetylene under basic conditions.

Protocol:

  • Reaction Setup: In a high-pressure reactor, dissolve 1,3-oxazolidine (1.0 mol) in a suitable solvent such as dioxane or THF.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as potassium hydroxide or sodium metal.

  • Reaction Conditions: Pressurize the reactor with acetylene gas (10-15 atm) and heat the mixture to 150-180 °C for several hours. The reaction progress should be monitored by GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the reactor, and carefully vent the excess acetylene. The reaction mixture is then filtered to remove the catalyst. The product, N-vinyl-1,3-oxazolidine, is purified by fractional distillation under reduced pressure.

Data Table: N-Vinylation of 1,3-Oxazolidine

ParameterValue
Starting Material1,3-Oxazolidine
ReagentAcetylene
CatalystPotassium Hydroxide
SolventDioxane
Reaction Temperature150-180 °C
Reaction Pressure10-15 atm
Typical Yield60-70%
Purification MethodFractional Distillation

Safety Note: Reactions involving acetylene under pressure should be conducted with extreme caution in a well-ventilated fume hood and behind a blast shield. Appropriate safety measures must be in place.

Part 2: Intramolecular [2+2] Photocycloaddition

The key bond-forming step to construct the 3-Oxa-6-azabicyclo[3.2.0]heptane core is the intramolecular [2+2] photocycloaddition of N-vinyl-1,3-oxazolidine. This reaction is typically carried out using a high-pressure mercury lamp in a suitable solvent.

Protocol:

  • Reaction Setup: Prepare a dilute solution of N-vinyl-1,3-oxazolidine (e.g., 0.05 M) in a solvent such as acetone. Acetone can also act as a triplet sensitizer, which can be beneficial for the cycloaddition. The reaction is best performed in a quartz immersion well photoreactor to ensure efficient irradiation.

  • Degassing: Degas the solution thoroughly by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the substrate.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp (e.g., 450W) while maintaining a low temperature (e.g., 0-10 °C) using a cooling system. The progress of the reaction should be monitored by GC-MS.

  • Work-up and Purification: Once the starting material is consumed, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.[1]

Data Table: Intramolecular [2+2] Photocycloaddition

ParameterValue
Starting MaterialN-Vinyl-1,3-oxazolidine
SolventAcetone
Light SourceHigh-pressure mercury lamp (e.g., 450W)
WavelengthBroadband UV (quartz filter)
Reaction Temperature0-10 °C
Typical YieldModerate to good (product dependent)
Purification MethodVacuum distillation or salt formation/recrystallization

Causality of Experimental Choices:

  • Dilute Solution: Using a dilute solution minimizes intermolecular side reactions and polymerization of the starting material.

  • Low Temperature: Photochemical reactions can sometimes lead to the formation of byproducts due to thermal processes. Maintaining a low temperature helps to suppress these unwanted side reactions.

  • Acetone as Solvent/Sensitizer: Acetone is a good solvent for this reaction and can also act as a triplet sensitizer, which can facilitate the desired [2+2] cycloaddition pathway for some substrates.

  • Purification via Salt Formation: The basic nitrogen atom in the product allows for the formation of a hydrochloride salt.[2] This crystalline salt is often easier to purify by recrystallization than the free base is by distillation, especially on a large scale.

Characterization

The final product, 3-Oxa-6-azabicyclo[3.2.0]heptane, and its intermediates should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the bicyclic product and its precursors.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion and Future Outlook

The proposed synthetic route, centered around a key intramolecular [2+2] photocycloaddition, offers a scalable and efficient pathway to the valuable 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold. The protocols provided are based on well-established chemical transformations and are designed to be readily implemented in a research or process development setting. Further optimization of the photochemical reaction conditions, such as screening of different sensitizers and solvents, may lead to improved yields and diastereoselectivity. The development of flow chemistry approaches for the photochemical step could also enhance scalability and safety.[3] This guide provides a solid foundation for researchers to access this important building block and accelerate the discovery of new and innovative medicines.

References

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636. [Link][4][5]

  • Homon, A., et al. (2018). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2018(44), 6095-6102. [Link][6][7]

  • Gaulon, C., et al. (2002). N-Vinyl-2-Oxazolidinone: New Preparation Methods and First Uses as a Dienophile. Tetrahedron Letters, 43(38), 6719-6721. [Link][8]

  • Wolfe, J. P., et al. (2011). Stereoselective Synthesis of Substituted 1,3-Oxazolidines via Pd-Catalyzed Carboamination Reactions of O-Vinyl-1,2-Amino Alcohols. Organic Letters, 13(17), 4728-4731. [Link][6]

  • Mansson, C. M. F., & Burns, N. Z. (2021). Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride. Organic Syntheses, 98, 133-149. [Link][9]

  • Potáček, M., et al. (2001). Pyrrolidine and 1,3-oxazolidine formation from azomethine ylides influenced by change from classical conditions to microwave irradiation. ARKIVOC, 2001(5), 156-163. [Link][10]

  • Bach, T., & Hehn, J. P. (2011). Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications. Chemistry – A European Journal, 17(13), 3594-3605. [Link][11]

  • Oelgemöller, M. (2016). Large-Scale Photochemical Reactions of Nanocrystalline Suspensions: A Promising Green Chemistry Method. Organic Letters, 8(11), 2261-2264. [Link][12]

  • Griesbeck, A. G., & Bondock, S. (2002). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Journal of the American Chemical Society, 124(33), 9789-9797. [Link][13]

  • Seeberger, P. H., et al. (2013). [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Beilstein Journal of Organic Chemistry, 9, 1744-1749. [Link][14]

  • Padwa, A., et al. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(7), 948. [Link][15]

  • Landsiedel, R., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of Toxicology, 95(7), 2217-2234. [Link][16]

  • Grygorenko, O. O., et al. (2025). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. [Link][17]

  • Antilla, J. C., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4098-4101. [Link][18]

  • Sharma, I., et al. (2005). A comprehensive approach to the photochemical synthesis of bioactive compounds by the reaction of oxazolidine, thiazolidine and pyrazolidine derivatives with indol-2,3-diones. Journal of Chemical Sciences, 117(5), 523-528. [Link][19]

Sources

Application

Application Note: Advanced Photochemical[2+2] Cycloaddition Strategies for the Synthesis of Bicyclo[3.2.0]heptane Systems

Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Development Professionals. Theoretical Framework & Mechanistic Insights The [2+2] photocycloaddition is undisputedly one of the most powerful photo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Development Professionals.

Theoretical Framework & Mechanistic Insights

The [2+2] photocycloaddition is undisputedly one of the most powerful photochemical transformations available to synthetic chemists, enabling the direct construction of highly strained cyclobutane rings from simple alkene and enone precursors[1]. When this cycloaddition is applied either intramolecularly (e.g., via 1,6-heptadienes or bis-enones) or intermolecularly (e.g., cyclopentenone with an alkene), it yields highly functionalized bicyclo[3.2.0]heptane architectures[2]. These strained bicyclic systems are critical structural motifs and intermediates in the total synthesis of complex natural products, including tricyclic iridoid-inspired scaffolds and the core of bielschowskysin[1][3].

Overcoming the Woodward-Hoffmann Rules

Thermally, the concerted [2+2] cycloaddition of two alkenes is symmetry-forbidden. Photochemical excitation overcomes this barrier by promoting an electron to the Lowest Unoccupied Molecular Orbital (LUMO), altering the orbital symmetry to allow a concerted, suprafacial[2s+2s] addition.

Recent methodological breakthroughs have shifted the paradigm from harsh, high-energy UV irradiation to visible-light organophotoredox catalysis [4]. By utilizing organic dyes like Eosin Y under green light (530 nm), the reaction proceeds via an anion radical pathway rather than a direct excited-state cycloaddition[4].

Causality in Reagent Selection:

  • Eosin Y & iPr₂NEt: Eosin Y acts as a visible-light photocatalyst. Upon excitation, it is reductively quenched by a sacrificial amine (iPr₂NEt) to form a strongly reducing radical anion[4].

  • Lithium Bromide (LiBr): LiBr is not merely an additive; it acts as a crucial Lewis acid. It coordinates to the carbonyl oxygens of the bis-enone substrate, which lowers the reduction potential (facilitating electron transfer) and restricts the conformational flexibility of the tether. This pre-organization is responsible for the highly stereoselective syn-closure pathway, which controls the formation of four new stereocenters to predominantly yield the cis-anti diastereomer[4].

CatalyticCycle EY Eosin Y (Ground State) EY_star Eosin Y* (Excited State) EY->EY_star 530 nm Green LED EY_rad Eosin Y •- (Radical Anion) EY_star->EY_rad Reductive Quenching EY_rad->EY Catalyst Regeneration Sub_rad Substrate •- (Radical Anion) EY_rad->Sub_rad SET to Substrate Amine iPr2NEt (Sacrificial Donor) Amine->EY_rad e- transfer Substrate Bis-enone + LiBr (Activated Substrate) Substrate->Sub_rad Reduction Cyclization Intramolecular [2+2] Syn-Closure Sub_rad->Cyclization Radical Addition Product Bicyclo[3.2.0]heptane (Product) Cyclization->Product Oxidation (-e-)

Catalytic cycle of Eosin Y-mediated [2+2] photocycloaddition via an anion radical pathway.

Reactor Engineering: Batch vs. Continuous Flow

The physical limitations of photochemistry are governed by the Beer-Lambert Law, which dictates that photon intensity decays exponentially as it penetrates a solution. Traditional batch reactors (e.g., glass vials or immersion wells) suffer from poor light penetration, leading to long reaction times (10–13 hours) and a high risk of product decomposition due to over-irradiation at the reactor walls[5][6].

Continuous-flow microreactors solve this by utilizing narrow fluorinated ethylene propylene (FEP) capillaries. The high surface-area-to-volume ratio ensures uniform irradiation of the entire reaction mixture[5][7]. In comparative studies, flow systems have demonstrated vastly superior productivity; for instance, a microreactor setup achieved an 88% yield of a [2+2] cycloadduct with a 2-hour residence time, whereas the identical batch process yielded only 8%[8].

Table 1: Batch vs. Continuous Flow Photochemistry Metrics
ParameterBatch ReactorContinuous Flow MicroreactorScientific Rationale (Causality)
Light Penetration Poor (Exponential decay)Excellent (Uniform flux)Beer-Lambert law dictates rapid attenuation of photons in deep vessels[5].
Residence Time 10–13 hours1–2 hoursHigh surface-area-to-volume ratio in microcapillaries accelerates kinetics[6].
Over-irradiation High RiskLow RiskPrecise residence time control prevents secondary photochemical degradation[6].
Typical Yield Low to Moderate (8% - 60%)High (70% - 90%+)Efficient photon flux and minimal side reactions improve overall conversion[8].
Scalability Limited (Requires larger lamps)High (Numbering-up/Longer tubing)Flow chemistry allows continuous processing without altering the optical path length[9].
Table 2: Solvent Selection Guide for [2+2] Photocycloadditions

The choice of solvent is a critical parameter. The solvent must be transparent at the wavelength of irradiation to ensure photons reach the substrate[7].

SolventUV Cutoff (nm)PolarityApplication Notes & Causality
Acetonitrile < 190 nmPolar aproticIdeal for UV and visible light; stabilizes radical anion intermediates effectively[7].
Cyclohexane < 200 nmNonpolarPreferred for high-energy UV reactions; lacks reactive bonds that cause fouling[7].
Acetone ~ 330 nmPolar aproticCan act as a triplet photosensitizer; strictly unsuitable for deep UV irradiation[7].
Dichloromethane < 230 nmPolar aproticAvoid in intense UV; C-Cl bond cleavage leads to unwanted radical side reactions[7].

Experimental Protocols

Protocol A: Visible-Light Organophotoredox Intramolecular [2+2] Cycloaddition in Continuous Flow

Objective: Stereoselective synthesis of a bicyclo[3.2.0]heptane from an aryl bis-enone.

Materials:

  • Aryl bis-enone substrate (1.0 equiv)

  • Eosin Y (5 mol%)

  • Lithium Bromide (LiBr, 2.0 equiv)

  • N,N-Diisopropylethylamine (iPr₂NEt, 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Equipment Setup:

FlowSetup Pump Syringe Pump (Reagent Mixture) Degas In-line Degassing (Ar Sparging) Pump->Degas Reactor FEP Microcapillary Photoreactor Degas->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Residence Time Control LED 530 nm LED Array (Uniform Flux) LED->Reactor Photons Collect Product Collection & Analysis BPR->Collect

Continuous flow reactor architecture for visible-light mediated [2+2] photocycloaddition.

Step-by-Step Methodology:

  • Solution Preparation: In a flame-dried flask under Argon, dissolve the aryl bis-enone (0.1 M), Eosin Y (0.005 M), LiBr (0.2 M), and iPr₂NEt (0.2 M) in anhydrous MeCN. Causality: LiBr must be fully dissolved to ensure complete Lewis acid coordination with the substrate prior to irradiation[4].

  • Degassing: Sparge the solution with Argon for 20 minutes. Causality: Molecular oxygen is a potent triplet and radical quencher. Failure to degas will result in the immediate quenching of the Eosin Y radical anion, halting the catalytic cycle.

  • Reactor Priming: Prime the FEP microcapillary reactor (0.76 mm ID) with anhydrous, degassed MeCN using a syringe pump.

  • Continuous Flow Irradiation: Introduce the reaction mixture into the reactor. Set the flow rate to achieve a residence time of 60 minutes. Irradiate the FEP tubing uniformly with a 530 nm Green LED array (intensity ~424 mW/cm²)[4]. Causality: The back-pressure regulator (BPR) set to 40 psi is critical to prevent localized solvent boiling or outgassing, which would create bubbles, disrupt the laminar flow regime, and cause uneven residence times.

  • Workup: Collect the steady-state effluent. Dilute with ethyl acetate, wash with saturated aqueous NH₄Cl to remove the amine and LiBr, dry over Na₂SO₄, and concentrate. Purify the cis-anti bicyclo[3.2.0]heptane via flash column chromatography.

Protocol B: Classical UV Batch Intermolecular [2+2] Cycloaddition

Objective: Synthesis of bicyclo[3.2.0]heptane-2,6-dione via cyclopent-2-en-1-one and a ketene equivalent.

Materials:

  • Cyclopent-2-en-1-one (1.0 equiv)

  • 1,1-Dimethoxyethylene (5.0 equiv)

  • Anhydrous Cyclohexane

Step-by-Step Methodology:

  • Reagent Selection: 1,1-dimethoxyethylene is utilized as a stabilized enol-ether analogue of ketene. Causality: True ketene gas is highly toxic and difficult to handle; the dimethoxy acetal offers safe handling while maintaining the exact electronic reactivity required for the photocycloaddition[3].

  • Preparation: Dissolve cyclopent-2-en-1-one (0.05 M) and 1,1-dimethoxyethylene (0.25 M) in anhydrous cyclohexane. Causality: Cyclohexane is chosen because it is completely transparent above 200 nm and lacks C-Cl bonds, preventing solvent-derived radical side reactions under intense UV[7].

  • Vessel Selection: Transfer the solution to a Quartz reaction vessel. Causality: Quartz is mandatory for this protocol due to its transparency to deep UV light. Standard Pyrex glass absorbs wavelengths shorter than 275 nm, which would block the photons required to excite the enone[7].

  • Irradiation: Degas via three freeze-pump-thaw cycles. Irradiate using a medium-pressure Hg lamp (or 254 nm UVC LEDs) for 10 hours at room temperature. Monitor strictly via TLC. Causality: Prolonged irradiation past full conversion will lead to Norrish-type cleavages and decomposition of the strained bicyclic product[6].

  • Hydrolysis (Deprotection): Concentrate the reaction mixture. Dissolve the crude cycloadduct in THF/H₂O (5:1) and add 2 drops of concentrated HCl. Stir for 10 hours at room temperature to hydrolyze the dimethyl acetal, yielding the final bicyclo[3.2.0]heptane-2,6-dione in high yield[3].

References

  • BenchChem. "Application Notes and Protocols for Photochemical [2+2] Cycloaddition". benchchem.com.
  • SciSpace. "Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity". scispace.com.
  • The Kappe Laboratory. "Flow Photochemistry". goflow.
  • MDPI. "[2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions". mdpi.com.
  • ResearchGate. "Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor".
  • MDPI. "Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via[2+2] Photocycloaddition". mdpi.com.
  • TalTech. "Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction". taltech.ee.
  • PMC. "Recent Advances in the Synthesis of Cyclobutanes by Olefin[2 + 2] Photocycloaddition Reactions". nih.gov.
  • Scientific Research Publishing. "Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds". scirp.org.

Sources

Method

Application Notes and Protocols for the Reductive Amination of 3-Oxa-6-azabicyclo[3.2.0]heptane

A Senior Application Scientist's Guide to Synthesizing N-Substituted 3-Oxa-6-azabicyclo[3.2.0]heptanes for Drug Discovery The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold is a valuable building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesizing N-Substituted 3-Oxa-6-azabicyclo[3.2.0]heptanes for Drug Discovery

The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can be exploited to enhance the pharmacological properties of drug candidates. Its incorporation into molecules can lead to improved potency, selectivity, and pharmacokinetic profiles. Reductive amination is a cornerstone of modern synthetic chemistry, providing a robust and efficient method for the formation of carbon-nitrogen bonds.[1][2][3] This application note provides a detailed protocol and scientific rationale for the N-alkylation of 3-Oxa-6-azabicyclo[3.2.0]heptane via reductive amination, with a focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[4][5]

The Strategic Advantage of Reductive Amination

Reductive amination is a powerful, one-pot reaction that combines a carbonyl compound (aldehyde or ketone) and an amine in the presence of a reducing agent to form a more substituted amine.[2][6] This method is widely favored in the pharmaceutical industry, accounting for a significant portion of all C-N bond-forming reactions in the synthesis of drug candidates.[1][2] The direct, one-pot nature of the reaction improves efficiency and atom economy, making it a greener alternative to other multi-step amination procedures.[7][8]

The key to a successful reductive amination lies in the choice of the reducing agent. The ideal reagent should selectively reduce the intermediate iminium ion without significantly reducing the starting carbonyl compound.[9] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for this transformation due to its remarkable selectivity, mildness, and broad functional group tolerance.[4][5][10] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power, allowing for the preferential reduction of the protonated imine intermediate over the less reactive aldehyde or ketone.[4][11]

Experimental Protocol: Reductive Amination of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride with Benzaldehyde

This protocol details the reductive amination of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride with benzaldehyde as a representative aromatic aldehyde.

Materials:

  • 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS: 1799439-02-3)[12]

  • Benzaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the amine salt in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.

  • Aldehyde Addition: Add benzaldehyde (1.0-1.2 eq) to the reaction mixture and stir for an additional 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, quench by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel to yield the desired N-benzyl-3-Oxa-6-azabicyclo[3.2.0]heptane.

Mechanism and Rationale

The reductive amination of 3-Oxa-6-azabicyclo[3.2.0]heptane with an aldehyde in the presence of STAB proceeds through a well-defined mechanism:

Reductive_Amination_Workflow reagent reagent intermediate intermediate product product process process Amine 3-Oxa-6-azabicyclo[3.2.0]heptane (from HCl salt + Et3N) Imine_Formation Imine/Iminium Ion Formation Amine->Imine_Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine_Formation STAB NaBH(OAc)3 (STAB) Reduction Hydride Transfer STAB->Reduction Iminium Iminium Ion Intermediate Imine_Formation->Iminium Final_Product N-Substituted Product Reduction->Final_Product Iminium->Reduction

Caption: Reductive Amination Workflow.

  • Amine Liberation: The starting material is often the hydrochloride salt, which is more stable and easier to handle. A non-nucleophilic base, such as triethylamine, is added to neutralize the salt and provide the free secondary amine for the reaction.

  • Iminium Ion Formation: The nucleophilic nitrogen of the free amine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a transient iminium ion. This step is often the rate-limiting step and can be accelerated in a weakly acidic environment.

  • Reduction: Sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final N-alkylated product.[11]

Comparative Reaction Conditions

The following table summarizes typical conditions for reductive amination using sodium triacetoxyborohydride, providing a starting point for optimization with various substrates.

ParameterConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions over carbonyls.[4][5][10]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Aprotic solvents that do not react with the borohydride reagent.[4]
Stoichiometry Amine:Carbonyl:STAB (1 : 1-1.2 : 1.5-2)A slight excess of the carbonyl and STAB ensures complete conversion of the amine.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 2-16 hoursVaries depending on the reactivity of the amine and carbonyl substrates.
pH Weakly acidic to neutralFacilitates iminium ion formation without deactivating the amine nucleophile.[11]

Troubleshooting and Considerations

  • Low Yield: If the reaction is sluggish or yields are low, ensure the reagents are anhydrous, as moisture can decompose the STAB. A slight increase in temperature (e.g., to 40 °C) may be beneficial.

  • Side Reactions: For primary amines, dialkylation can sometimes be an issue, although it is less common with STAB.[4] Using a 1:1 stoichiometry of the amine and carbonyl can minimize this.

  • Substrate Scope: While STAB is very versatile, highly hindered ketones or electron-deficient amines may react more slowly.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly reliable and versatile method for the N-alkylation of 3-Oxa-6-azabicyclo[3.2.0]heptane. The mild reaction conditions, broad functional group tolerance, and high yields make it an invaluable tool for the synthesis of novel, structurally complex amines for drug discovery and development.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization | ChemRxiv. ChemRxiv. [Link]

  • 3-Azabicyclo (3.2.0) Heptane | PDF | Filtration | Sodium Hydroxide - Scribd. Scribd. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition - ResearchGate. ResearchGate. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega. ACS Omega. [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. ResearchGate. [Link]

  • ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes | Request PDF - ResearchGate. ResearchGate. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. YouTube. [Link]

Sources

Application

Application Notes &amp; Protocols: Incorporating 3-Oxa-6-azabicyclo[3.2.0]heptane into Peptidomimetics

Introduction: The Strategic Advantage of Bicyclic Scaffolds in Peptidomimetics In the quest for novel therapeutics, medicinal chemists continually seek to overcome the inherent limitations of natural peptides, such as th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Bicyclic Scaffolds in Peptidomimetics

In the quest for novel therapeutics, medicinal chemists continually seek to overcome the inherent limitations of natural peptides, such as their susceptibility to proteolytic degradation and their conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a powerful strategy to address these challenges.[2][3] A key approach in modern peptidomimetic design is the incorporation of conformationally constrained scaffolds that lock the peptide backbone into a specific, biologically active conformation.[1][4][5]

The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold represents a significant advancement in this area. This unique, fused ring system serves as a rigid dipeptide isostere, effectively pre-organizing the peptide chain. Its incorporation can impart several desirable properties:

  • Enhanced Metabolic Stability: By replacing a labile peptide bond, the bicyclic core protects the peptidomimetic from degradation by proteases.[2]

  • Increased Receptor Affinity: The rigid structure reduces the entropic penalty associated with binding to a biological target, potentially leading to higher affinity and potency.[1]

  • Improved Selectivity: By locking the pharmacophoric groups into a defined spatial arrangement, the scaffold can favor binding to a specific receptor subtype, reducing off-target effects.

  • Favorable Physicochemical Properties: The three-dimensional nature of the scaffold can improve properties such as cell permeability and solubility compared to linear peptides.[6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a key 3-Oxa-6-azabicyclo[3.2.0]heptane building block and its subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Section 1: The Core Building Block: Synthesis of Fmoc-3-Oxa-6-azabicyclo[3.2.0]heptane-6-carboxylic acid

The successful incorporation of the bicyclic scaffold begins with the preparation of a suitably protected building block for solid-phase peptide synthesis (SPPS). The most common strategy utilizes 9-fluorenylmethoxycarbonyl (Fmoc) for N-terminal protection, which is labile to basic conditions, making it orthogonal to the acid-labile side-chain protecting groups and resin linkers used in standard SPPS.[7]

The synthesis of the core 3-Oxa-6-azabicyclo[3.2.0]heptane can be achieved through various routes, often involving cycloaddition reactions.[8][9] The following protocol outlines a conceptual pathway for generating the Fmoc-protected carboxylic acid derivative ready for peptide synthesis.

Protocol 1: Synthesis of Fmoc-(3-Oxa-6-azabicyclo[3.2.0]heptan-6-yl)methanone

This protocol describes a multi-step synthesis starting from commercially available precursors. It involves the formation of the bicyclic core, followed by N-acylation and Fmoc protection.

Materials:

  • 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride[10]

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 1,4-Dioxane

  • Water (deionized)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Free-Basing of the Amine:

    • Dissolve 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (10 mL/g).

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

    • Scientist's Note: This step is crucial to deprotonate the secondary amine, making it nucleophilic and ready for the subsequent acylation reaction. The use of a mild base like bicarbonate prevents unwanted side reactions.

  • Fmoc Protection:

    • Dissolve the resulting free amine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (2.5 eq) to the solution.

    • Slowly add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: The reaction is performed at 0 °C initially to control the exothermicity of the acylation and minimize side reactions. A slight excess of Fmoc-Cl ensures complete conversion of the starting amine.

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-protected building block.

  • Self-Validating QC Checkpoint:

    • TLC Analysis: Monitor reaction completion. The product should have a different Rf value than the starting material and be UV active due to the Fmoc group.

    • Mass Spectrometry (MS): Confirm the molecular weight of the final product.

    • NMR Spectroscopy: Confirm the structure and purity of the Fmoc-protected building block.

Section 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

With the protected building block in hand, it can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols.[11][12][13] The rigidity and steric bulk of the bicyclic scaffold may require optimized coupling conditions compared to standard amino acids.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Start: Resin (e.g., Wang, Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple First AA (Fmoc-AA-OH, Activator) Wash1->Coupling1 Wash2 Wash Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Coupling_Bicyclic Couple Bicyclic Scaffold (Fmoc-Bicyclic-OH, HATU/DIPEA) Wash3->Coupling_Bicyclic Wash4 Wash Coupling_Bicyclic->Wash4 Elongation Continue Elongation (Repeat Deprotect/Couple/Wash) Wash4->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for incorporating the bicyclic scaffold via SPPS.

Protocol 2: Solid-Phase Incorporation of the Bicyclic Building Block

This protocol assumes a standard manual or automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-3-Oxa-6-azabicyclo[3.2.0]heptane-6-carboxylic acid (from Protocol 1)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC/Oxyma

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Initial Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove piperidine and byproducts.

  • Amino Acid Coupling (Pre-Scaffold): Couple standard Fmoc-amino acids as required by the sequence using your preferred coupling reagents (e.g., 4 eq Fmoc-AA-OH, 3.9 eq HATU, 8 eq DIPEA in DMF for 1-2 hours).

  • Scaffold Incorporation (Key Step):

    • Perform an Fmoc deprotection step as described above to reveal the free N-terminal amine.

    • Pre-activate a solution of Fmoc-3-Oxa-6-azabicyclo[3.2.0]heptane-6-carboxylic acid (3 eq) and HATU (2.9 eq) in DMF with DIPEA (6 eq) for 2-5 minutes.

    • Add the activated solution to the resin and allow it to react for 4-6 hours. A longer coupling time is recommended due to the steric hindrance of the bicyclic scaffold.

    • Scientist's Note: The use of a potent coupling agent like HATU is highly recommended to overcome the steric bulk of the bicyclic amino acid and ensure efficient acylation.[13] A Kaiser test can be performed to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Peptide Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling cycles for subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin extensively with DMF, then DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Trustworthiness: The cleavage cocktail composition is critical. Scavengers like TIS and water are included to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp or Met.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Section 3: Quality Control & Characterization

Rigorous analysis of the final peptidomimetic is essential to confirm its identity, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this validation.[14][15][16]

Data Presentation: Expected Analytical Results
ParameterMethodExpected ResultInterpretation
Purity Analytical RP-HPLC>95% single major peakConfirms the sample is predominantly the target compound.[15]
Identity LC-MSObserved mass matches calculated massConfirms the correct molecular weight of the peptidomimetic.[14][17]
Sequence MS/MSFragmentation pattern consistent with sequenceProvides confirmation of the amino acid sequence, including the bicyclic scaffold.
Protocol 3: Purification and Analysis of the Final Peptidomimetic

Materials:

  • Crude, dried peptidomimetic

  • HPLC Solvents: Solvent A (e.g., 0.1% TFA in Water), Solvent B (e.g., 0.1% TFA in Acetonitrile)

  • Preparative and analytical C18 RP-HPLC columns

  • Lyophilizer

Step-by-Step Methodology:

  • Purification by Preparative RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvents A and B).

    • Inject the solution onto a preparative C18 column.

    • Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 65% B over 40 minutes).

    • Collect fractions corresponding to the major peak detected by UV absorbance (typically at 220 nm and 280 nm).

  • Purity Analysis by Analytical RP-HPLC:

    • Analyze the collected pure fractions on an analytical C18 column using a faster gradient to confirm purity.

    • The chromatogram should show a single, sharp peak. Purity is calculated by integrating the area of the main peak relative to the total peak area.[15]

  • Identity Confirmation by LC-MS:

    • Inject a small aliquot of the purified sample into an LC-MS system.[18]

    • The mass spectrometer will provide the molecular weight of the main eluting peak from the HPLC.

    • Compare the observed experimental mass with the calculated theoretical mass of the peptidomimetic. A close match confirms the identity of the product.[16]

  • Lyophilization:

    • Pool the pure, verified fractions.

    • Freeze the solution (e.g., using a dry ice/acetone bath or a -80 °C freezer).

    • Lyophilize the frozen sample to obtain a stable, fluffy white powder.

Characterization Workflow

Characterization_Workflow cluster_purification Purification cluster_analysis Analysis & Validation cluster_final Final Product Crude Crude Peptide Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Analytical_HPLC Analytical RP-HPLC Fractions->Analytical_HPLC LCMS LC-MS Analysis Fractions->LCMS Purity Purity > 95%? Analytical_HPLC->Purity Identity Mass Match? LCMS->Identity Pool Pool Pure Fractions Purity->Pool Yes Identity->Pool Yes Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptidomimetic Powder Lyophilize->Final

Caption: Workflow for the purification and analysis of the final product.

References

  • ResearchGate. (n.d.). Solid-phase synthesis and solution structure of bicyclic ??-turn peptidomimetics: Diversity at the i position | Request PDF. Retrieved from [Link]

  • MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • PMC. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2007, June 6). Solid-phase synthesis of multiple classes of peptidomimetics from versatile resin-bound aldehyde intermediates. Retrieved from [Link]

  • R Discovery. (2000, January 1). Incorporation of conformationally constrained beta-amino acids into peptides. Retrieved from [Link]

  • PubMed. (2000, July 15). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Retrieved from [Link]

  • CORE. (n.d.). FULL PAPER Solid-Phase Synthesis of Peptides Containing Reverse-Turn Mimetic Bicyclic Lactams. Retrieved from [Link]

  • ACS Publications. (2000, August 31). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Retrieved from [Link]

  • Frontiers. (2017, February 1). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Retrieved from [Link]

  • ACS Lab. (n.d.). HPLC vs Mass Spectrometry for Peptide Testing | Comparison Guide. Retrieved from [Link]

  • Verified Peptides. (2025, November 20). The Role of HPLC Analysis in Peptide Characterization. Retrieved from [Link]

  • Monash University. (2019, May 15). Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved from [Link]

  • PEPDOO. (2025, June 30). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • Wiley Online Library. (2025, October 18). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. Retrieved from [Link]

  • Evotec. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions: Rapid Access to Azabicyclo[2.2.1]​heptane and 3,​8-​Diazabicyclo[3.2.1]​octane Scaffolds for Library Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Therapeutic importance of peptidomimetics in medicinal chemistry. Retrieved from [Link]

  • University of Regensburg. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active (aza)bicyclo [3.2.0]heptanes. Retrieved from [Link]

  • PMC. (2025, April 29). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) -. Retrieved from [Link]

  • PMC. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link]

Sources

Method

Application and Protocol Guide for C-H Activation of 3-Oxa-6-azabicyclo[3.2.0]heptane

Abstract The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold is a key structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe biological space. Its constrained bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold is a key structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe biological space. Its constrained bicyclic system, incorporating both an ether and an amine functionality, presents distinct challenges and opportunities for synthetic diversification. This guide provides a comprehensive overview of potential C-H activation strategies for the late-stage functionalization of this scaffold. While direct C-H activation on this specific heterocycle is not yet extensively documented, this application note extrapolates from highly analogous systems to propose detailed protocols and mechanistic insights for palladium, rhodium, and iridium-catalyzed transformations. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this valuable scaffold.

Introduction: The Strategic Value of the 3-Oxa-6-azabicyclo[3.2.0]heptane Core

Saturated heterocyclic scaffolds are of paramount importance in modern drug discovery.[1] Their three-dimensional nature provides access to novel pharmacophoric arrangements, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their flat aromatic counterparts. The 3-Oxa-6-azabicyclo[3.2.0]heptane framework, a bridged bicyclic morpholine analogue, is of particular interest due to its conformational rigidity and the strategic placement of heteroatoms that can engage in crucial interactions with biological targets.

Late-stage functionalization (LSF) via C-H activation has emerged as a transformative strategy in medicinal chemistry, allowing for the direct modification of complex molecular architectures at traditionally unreactive positions.[2] This approach can significantly shorten synthetic routes and enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This guide will detail potential strategies for the C-H functionalization of the 3-Oxa-6-azabicyclo[3.2.0]heptane core, focusing on transition metal catalysis.

Palladium-Catalyzed C(sp³)-H Arylation: A Directed Approach

Palladium catalysis is a powerful tool for C-H functionalization, often relying on directing groups to achieve high levels of regioselectivity.[3][4] Drawing inspiration from the successful C(sp³)-H arylation of bicyclo[3.2.0]heptane lactones, a structurally analogous system, we propose a directed strategy for the arylation of 3-Oxa-6-azabicyclo[3.2.0]heptane.[5][6]

The Directing Group Strategy: A Linchpin for Selectivity

The nitrogen atom of the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold provides a convenient handle for the installation of a directing group. An aminoquinoline (AQ) or picolinamide (PA) directing group is proposed, as these have been shown to be effective in directing palladium to specific C-H bonds in a variety of saturated heterocycles.[1][6] The directing group is envisioned to coordinate to the palladium center, bringing it into proximity with the C-H bonds of the bicyclic core and facilitating their activation.

Proposed Catalytic Cycle

The proposed mechanism for the palladium-catalyzed C-H arylation is illustrated below. The catalytic cycle is initiated by the coordination of the directing group-appended substrate to a Pd(II) species. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Oxidative addition of an aryl halide to the palladacycle, followed by reductive elimination, furnishes the arylated product and regenerates the active Pd(II) catalyst.

G cluster_0 Proposed Pd-Catalyzed C-H Arylation Cycle A Pd(II) Catalyst B Substrate Coordination A->B Substrate C Palladacycle Intermediate (CMD) B->C - HX D Oxidative Addition (Ar-X) C->D Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Product G Arylated Product F->G

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

Note: This protocol is adapted from the C-H arylation of bicyclo[3.2.0]heptane lactones and should be optimized for the specific 3-Oxa-6-azabicyclo[3.2.0]heptane substrate.[5][6]

Materials:

  • N-protected 3-Oxa-6-azabicyclo[3.2.0]heptane (with a suitable directing group, e.g., picolinamide)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) bromide (CuBr₂)

  • Cesium acetate (CsOAc)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the N-protected 3-Oxa-6-azabicyclo[3.2.0]heptane (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), CuBr₂ (0.2 equiv), and CsOAc (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting Conditions
Catalyst Pd(OAc)₂ (10 mol%)
Ligand Picolinamide (as directing group)
Oxidant CuBr₂ (20 mol%)
Base CsOAc (2.0 equiv)
Solvent 1,4-Dioxane
Temperature 110 °C
Time 24 h

Table 1: Recommended starting conditions for Pd-catalyzed C-H arylation.

Rhodium-Catalyzed C-H Functionalization: Accessing Diverse Functionality

Rhodium catalysis offers a complementary approach to palladium, often exhibiting different reactivity and selectivity profiles.[7][8] Rhodium(III)-catalyzed C-H activation, in particular, has been widely used for the synthesis of various heterocycles.[9]

Proposed Mechanistic Pathway

Similar to palladium, rhodium-catalyzed C-H functionalization typically proceeds through a CMD mechanism involving a five-membered rhodacycle intermediate. The choice of directing group and coupling partner can be tuned to achieve a variety of transformations, including alkylation, alkenylation, and annulation reactions.

G cluster_1 General Rh(III)-Catalyzed C-H Functionalization A [Rh(III)] Catalyst B Substrate Coordination A->B Substrate C Rhodacycle Formation (CMD) B->C - HX D Coupling Partner Coordination/Insertion C->D Coupling Partner E Reductive Elimination/ β-Hydride Elimination D->E E->A Product F Functionalized Product E->F

Sources

Application

Application Note: Preparation and Validation of Pharmaceutical Salts of 3-Oxa-6-azabicyclo[3.2.0]heptane

Introduction & Strategic Rationale In contemporary medicinal chemistry, there is a continuous demand to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates containing tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In contemporary medicinal chemistry, there is a continuous demand to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates containing traditional aliphatic heterocycles like piperidine and morpholine[1]. The bicyclic scaffold 3-oxa-6-azabicyclo[3.2.0]heptane has emerged as a highly valuable, conformationally restricted isostere[1]. By locking the morpholine-like atomic arrangement into a rigid framework (an azetidine ring fused to a tetrahydrofuran ring), exit vector analysis (EVA) demonstrates that this scaffold maintains necessary hydrogen-bonding interactions while reducing lipophilicity and metabolic liabilities (such as CYP450-mediated oxidation)[1]. This structural motif is increasingly utilized in the synthesis of advanced therapeutics, including monobactam antibiotics targeting resistant Gram-negative pathogens[2].

However, the free base of 3-oxa-6-azabicyclo[3.2.0]heptane (CAS 38654-15-8) is a low-molecular-weight secondary amine. It is typically isolated as a volatile oil that is susceptible to oxidative degradation and difficult to handle during bulk pharmaceutical manufacturing. To overcome these physicochemical limitations, the compound is universally isolated and stored as a pharmaceutical salt, most predominantly the hydrochloride salt (CAS 1799439-02-3 or 2744549-61-7)[3][4].

This application note provides a comprehensive, self-validating protocol for the synthesis, isolation, and analytical verification of the 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride salt from its Boc-protected precursor.

Physicochemical Profiling

The selection of the hydrochloride salt is driven by the need for a highly crystalline, thermodynamically stable solid. Table 1 summarizes the critical differences that dictate this formulation strategy.

Table 1: Comparative Physicochemical Properties

PropertyFree BaseHydrochloride Salt
CAS Number 38654-15-81799439-02-3 / 2744549-61-7[3][4]
Molecular Weight 99.13 g/mol 135.59 g/mol [4]
Physical State Volatile Oil / Amorphous LiquidCrystalline Solid (Powder)[3]
Stability Prone to oxidation and volatilizationHighly stable; recommended storage at 2-8°C[4]
Solubility Soluble in most organic solventsHighly soluble in Water, MeOH, DMSO; Insoluble in Ether

Mechanistic Pathway & Workflow

The most efficient method to generate the pharmaceutical salt is via the anhydrous acidic cleavage of tert-butyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate.

Causality in Experimental Design: Using anhydrous hydrogen chloride (4M HCl in 1,4-dioxane) in a non-polar or moderately polar co-solvent (such as diethyl ether or dichloromethane) serves a dual purpose. First, it facilitates the rapid cleavage of the Boc group, releasing isobutylene gas and carbon dioxide. Second, because the resulting amine hydrochloride salt is highly polar, it is entirely insoluble in the ethereal/DCM solvent matrix. This insolubility drives the reaction to absolute completion via Le Chatelier’s principle and allows for isolation via simple vacuum filtration, bypassing the need for aqueous workup or chromatography.

G N1 Boc-Protected Precursor (Organic Soluble) N2 Acidic Cleavage (4M HCl in Dioxane, 0°C) N1->N2 Reagent Addition N3 Intermediate Free Base (Transient Species) N2->N3 - Isobutylene, - CO2 N4 Anhydrous Protonation (Drives Precipitation) N3->N4 + HCl Complexation N5 Hydrochloride Salt (Crystalline Solid) N4->N5 Crystallization & Filtration

Figure 1: Synthetic workflow for the preparation of 3-oxa-6-azabicyclo[3.2.0]heptane HCl salt.

Standard Operating Procedure (SOP)

Materials Required:
  • tert-butyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate (1.0 eq, ~500 mg)

  • 4M HCl in 1,4-dioxane (10.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether ( Et2​O )

  • Argon or Nitrogen gas line

Step-by-Step Protocol:
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon to ensure a strictly anhydrous environment. Rationale: Ambient moisture can cause the resulting hygroscopic salt to oil out rather than crystallize.

  • Substrate Dissolution: Dissolve the Boc-protected precursor (500 mg, 2.51 mmol) in 5.0 mL of anhydrous DCM. Stir the solution and cool to 0 °C using an ice-water bath.

  • Acid Addition: Dropwise, add 6.25 mL of 4M HCl in 1,4-dioxane (25.1 mmol, 10 eq) over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours.

    • Self-Validation Cue: The reaction will initially bubble (evolution of CO2​ and isobutylene). As the reaction progresses, the solution will become cloudy, and a white precipitate (the HCl salt) will begin to form on the walls of the flask.

  • Precipitation Enhancement: Once TLC or LC-MS confirms the complete consumption of the starting material, add 15 mL of ice-cold anhydrous diethyl ether ( Et2​O ) to the flask to maximize the precipitation of the salt. Stir for an additional 15 minutes.

  • Isolation: Filter the resulting suspension rapidly through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with two 10 mL portions of cold Et2​O .

  • Drying: Transfer the white crystalline powder to a vacuum desiccator and dry under high vacuum (< 1 mbar) at room temperature for 12 hours to remove residual dioxane and ether.

Analytical Validation

To ensure the scientific integrity of the synthesized pharmaceutical salt, the protocol must be validated using the following analytical checks:

  • Nuclear Magnetic Resonance (1H NMR, D2​O ):

    • Confirmation of Deprotection: The intense singlet at ~1.40 ppm corresponding to the nine protons of the tert-butyl group must be completely absent.

    • Confirmation of Salt Formation: The protons adjacent to the azetidine nitrogen will exhibit a distinct downfield shift (deshielding) compared to the free base due to the localized positive charge on the protonated amine.

  • Mass Spectrometry (ESI-MS):

    • Direct injection should yield an [M+H]+ peak at m/z 99.13, corresponding to the ionized free base, confirming the core 3-oxa-6-azabicyclo[3.2.0]heptane structure[5].

  • Ion Chromatography / Silver Nitrate Test:

    • Dissolve a small aliquot (2 mg) in water and add a drop of 5% AgNO3​ solution. An immediate white precipitate (AgCl) confirms the presence of the chloride counterion.

References

  • [Universita degli Studi di Pavia] 4H-Dewar: Synthesis of unnatural amino acids and diamine linkers.
  • [Google Patents] WO2015103583A1 - Monobactams and methods of their synthesis and use.
  • [Sigma-Aldrich] rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride (CAS 2744549-61-7).
  • [ChemScene] 1799439-02-3 | 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.
  • [ChemBK] 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride Chemical Properties.

Sources

Method

Application Note: 3-Oxa-6-azabicyclo[3.2.0]heptane as a Next-Generation Morpholine Bioisostere in Drug Discovery

Executive Summary & Mechanistic Rationale Morpholine is a ubiquitous heterocycle in medicinal chemistry, frequently employed to modulate physicochemical properties, enhance aqueous solubility, and establish key binding i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Morpholine is a ubiquitous heterocycle in medicinal chemistry, frequently employed to modulate physicochemical properties, enhance aqueous solubility, and establish key binding interactions in central nervous system (CNS) and oncology targets1[1]. However, its use is often accompanied by significant metabolic liabilities. The exposed α -protons adjacent to the oxygen and nitrogen atoms are highly susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to rapid clearance via lactam formation or ring opening. Furthermore, morpholine's relatively flat chair conformation can contribute to suboptimal lipophilicity and off-target binding.

To overcome these developability hurdles, rigidified bicyclic systems have emerged as powerful structural alternatives2[2]. Among these, 3-oxa-6-azabicyclo[3.2.0]heptane —a fused system combining a tetrahydrofuran and an azetidine ring—offers a compelling bioisosteric replacement.

The Causality of Improved Developability

The integration of the [3.2.0] bicyclic core directly addresses morpholine's liabilities through three distinct mechanisms:

  • Conformational Restriction & Increased Fsp3: The fused bicyclic framework locks the oxygen and nitrogen vectors into a rigid spatial arrangement. This increases the fraction of sp3-hybridized carbons (Fsp3) from 0.80 to 1.00. Higher Fsp3 is statistically correlated with higher clinical success rates due to improved aqueous solubility and reduced planar stacking (which drives off-target toxicity) .

  • Metabolic Shielding: The bridgehead carbons and the strained bicyclic framework introduce significant steric bulk adjacent to the heteroatoms. This steric hindrance physically blocks CYP450 enzymes from accessing the α -protons, dramatically reducing the rate of oxidative metabolism and prolonging the compound's half-life.

  • pKa Modulation: The strain of the azetidine ring alters the s-character of the nitrogen lone pair, subtly lowering the basicity (pKa) compared to standard morpholine. This reduction in basicity decreases the risk of phospholipidosis and improves blood-brain barrier (BBB) permeability, a critical factor for CNS-active therapeutics.

BioisostereLogic cluster_morph Traditional Morpholine cluster_bicyclic 3-Oxa-6-azabicyclo[3.2.0]heptane M_Motif Flexible Chair Conformation M_Metab CYP450 α-Oxidation (Lactam Formation) M_Motif->M_Metab B_Motif Rigidified Fused Bicyclic Core M_Motif->B_Motif Bioisosteric Replacement M_Result High Clearance & Poor Half-life M_Metab->M_Result B_Metab Steric Shielding (High Fsp3) B_Motif->B_Metab B_Result Metabolic Stability & Improved PK B_Metab->B_Result

Logical progression of replacing morpholine with a [3.2.0] bicyclic system to improve ADME.

Quantitative Data Comparison

The following table summarizes the theoretical and observed physicochemical shifts when replacing a terminal morpholine with 3-oxa-6-azabicyclo[3.2.0]heptane.

PropertyMorpholine3-Oxa-6-azabicyclo[3.2.0]heptaneCausality / Impact on Drug Design
Structure Type Monocyclic, FlexibleFused Bicyclic, RigidIncreased rigidity reduces the entropic penalty upon target binding, often boosting potency.
Fsp3 (Fraction sp3) 0.801.00Higher Fsp3 disrupts planarity, correlating with better aqueous solubility and lower toxicity.
pKa (Calculated) ~8.3~7.5 - 7.8Lower basicity reduces lysosomal trapping (phospholipidosis) and improves BBB permeability.
Metabolic Liability High ( α -oxidation)Low (Sterically shielded)Bridgehead carbons block CYP450 access, drastically lowering intrinsic clearance ( CLint​ ).
Steric Bulk LowModerateAlters the exit vectors of the oxygen/nitrogen, requiring careful docking validation.

Experimental Protocols

To integrate and validate this bioisostere in a drug discovery campaign, two critical workflows are required: the chemical incorporation of the scaffold and the subsequent biological validation of its metabolic stability. Both protocols below are designed as self-validating systems , ensuring that failures are immediately identifiable.

Protocol A: Incorporation via Buchwald-Hartwig Amination

Because the nitrogen in 3-oxa-6-azabicyclo[3.2.0]heptane is part of a strained, sterically hindered azetidine ring, traditional SN​Ar conditions may require forcing temperatures. A palladium-catalyzed cross-coupling using a specialized ligand (e.g., RuPhos) is highly recommended to ensure high yields without degrading the bicyclic core 3[3].

Materials:

  • Aryl halide core (1.0 equiv)

  • 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (1.2 equiv)

  • RuPhos Pd G3 catalyst (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a stir bar, combine the aryl halide, 3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, RuPhos Pd G3, and NaOtBu.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times). Self-Validation: The color of the precatalyst should remain stable; premature blackening indicates oxygen contamination.

  • Solvent Addition: Inject anhydrous degassed solvent (0.1 M concentration relative to the aryl halide) via syringe.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath or heating block for 4-12 hours.

  • Monitoring (Self-Validation): At 4 hours, pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The complete disappearance of the aryl halide mass and the appearance of the product mass confirms successful coupling.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate in vacuo. Purify via reverse-phase preparative HPLC or silica gel chromatography.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

To prove the causality of the bioisosteric replacement, the compound must be tested against human liver microsomes (HLMs) to calculate its intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation & Controls (Self-Validation): Pre-incubate the mixture at 37°C for 5 minutes.

    • Positive Control: Run Verapamil or Testosterone in parallel to ensure the microsomes are enzymatically active.

    • Negative Control: Run a parallel sample of the test compound without NADPH to confirm that any degradation is enzymatically driven, not due to chemical instability.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Extract the supernatant and analyze via LC-MS/MS, tracking the disappearance of the parent compound's MRM (Multiple Reaction Monitoring) transition.

  • Calculation: Plot the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate T1/2​ and CLint​ .

AssayWorkflow S1 1. Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) S2 2. Add Human Liver Microsomes (0.5 mg/mL final protein) S1->S2 S3 3. Pre-incubate at 37°C (5 min) Self-Validation: Include Verapamil Control S2->S3 S4 4. Initiate Reaction with NADPH (1 mM final concentration) S3->S4 S5 5. Aliquot at 0, 5, 15, 30, 45 min Quench in Cold ACN + Internal Std S4->S5 S6 6. Centrifuge (4000 rpm, 15 min) Extract Supernatant S5->S6 S7 7. LC-MS/MS Analysis Calculate Intrinsic Clearance (CLint) S6->S7

Step-by-step workflow for validating metabolic stability using Human Liver Microsomes.

References

  • Source: National Institutes of Health (NIH)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.
  • Source: TCI EUROPE N.V.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable advice for improving cyclization yields and troubleshooting common experimental challenges. The methodologies and troubleshooting strategies presented herein are synthesized from established principles of organic chemistry and analogous bicyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3-Oxa-6-azabicyclo[3.2.0]heptane core?

The construction of the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold is most commonly approached via intramolecular cyclization reactions. The two most probable retrosynthetic disconnections suggest either a photochemical [2+2] cycloaddition or an intramolecular Michael addition as the key ring-forming step.

Q2: Why am I observing low yields in my cyclization reaction?

Low yields in the synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane can stem from several factors, including inefficient cyclization, the formation of side products, and difficulties in product isolation. For instance, the high polarity of the target molecule may lead to poor extraction from aqueous media, a known issue with similar heterocyclic systems.[1]

Q3: How can I control the stereochemistry of the bicyclic product?

The stereochemical outcome of the cyclization is highly dependent on the chosen synthetic route. In photochemical [2+2] cycloadditions, the stereochemistry is often influenced by the reaction conditions and the nature of the photosensitizer. For intramolecular Michael additions, the stereochemistry can be directed by the use of chiral catalysts or by substrate control.

Q4: What are the key analytical techniques for characterizing 3-Oxa-6-azabicyclo[3.2.0]heptane?

The characterization of 3-Oxa-6-azabicyclo[3.2.0]heptane and its derivatives typically involves a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous structural confirmation.

Troubleshooting Guide: Low Cyclization Yields

Low yields are a common hurdle in the synthesis of strained bicyclic systems. This section provides a structured approach to identifying and resolving the root causes of poor reaction performance.

Scenario 1: Incomplete Conversion of Starting Material

Question: My reaction stalls, and I observe a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is often a kinetic issue. The following strategies can be employed to improve the reaction rate and achieve full conversion:

  • Increase Reaction Temperature: For thermal cyclizations, incrementally increasing the temperature can help overcome the activation energy barrier. However, monitor for decomposition of starting materials and products.

  • Optimize Catalyst Loading: In catalyzed reactions, such as an intramolecular Michael addition, the catalyst concentration may be suboptimal. Perform a catalyst loading screen to identify the optimal concentration. Both Brønsted and Lewis acids have been shown to be effective in promoting intramolecular oxa-Michael additions.[2]

  • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion. Some cyclizations, particularly photochemical reactions, can require extended irradiation times.[1]

Scenario 2: Formation of Polymeric or Intermolecular Side Products

Question: I am observing the formation of high molecular weight species and a decrease in the yield of the desired intramolecular cyclization product. What is the cause and how can I prevent this?

Answer: The formation of polymeric or dimeric products suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a common issue when forming strained ring systems.

  • High-Dilution Conditions: The key to favoring intramolecular reactions is to run the reaction at a very low concentration of the starting material (typically <0.05 M). This minimizes the probability of two molecules of the starting material reacting with each other. A syringe pump for the slow addition of the substrate to the reaction mixture can be very effective.

  • Choice of Solvent: The solvent can influence the conformation of the starting material, which in turn can affect the rate of intramolecular cyclization. Experiment with a range of solvents with varying polarities.

Scenario 3: Product Degradation or Rearrangement

Question: I observe the formation of the desired product initially, but the yield decreases over time, and I see new, unexpected byproducts. What could be happening?

Answer: The target 3-Oxa-6-azabicyclo[3.2.0]heptane system contains a strained four-membered ring, which can be susceptible to degradation or rearrangement under certain conditions.

  • Optimize Reaction pH: If your reaction is acid or base-catalyzed, the conditions might be too harsh. Screen a range of milder acids or bases. For example, in an intramolecular oxa-Michael addition, a milder Brønsted acid might be preferable to a strong Lewis acid to avoid side reactions.[2]

  • Control Reaction Temperature: As mentioned previously, excessive heat can lead to product decomposition. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Protecting Group Strategy: The nitrogen atom of the azetidine ring can be protected to prevent unwanted side reactions. The choice of protecting group is critical, as it can influence the cyclization yield and must be removable without degrading the product.

Experimental Protocols

The following are detailed, illustrative protocols for the key synthetic strategies for forming the 3-Oxa-6-azabicyclo[3.2.0]heptane core. These are based on established procedures for analogous systems and should be optimized for the specific substrate.

Protocol 1: Photochemical [2+2] Cycloaddition

This protocol is adapted from the synthesis of 3-azabicyclo[3.2.0]heptane derivatives.[1][3]

Step 1: Synthesis of the Precursor (N-allyl-2,3-dihydro-1,4-oxazine)

The precursor for the photochemical [2+2] cycloaddition would likely be an N-allyl derivative of a suitable oxygen-containing heterocycle that can be unraveled to the desired product post-cyclization, or more directly, a molecule containing both an allyl group and an enol ether moiety. For the purpose of this guide, we will consider a hypothetical precursor that leads directly to the target scaffold.

Step 2: Intramolecular Photochemical [2+2] Cycloaddition

  • Reaction Setup: In a quartz reaction vessel, dissolve the N-allyl-2,3-dihydro-1,4-oxazine precursor (1.0 eq) and a photosensitizer (e.g., acetone or benzophenone, 0.1-0.3 eq) in a suitable solvent (e.g., acetonitrile or acetone) to a final concentration of 0.01-0.05 M.

  • Degassing: Sparge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W) while maintaining a constant temperature (e.g., 20 °C) using a cooling bath. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterCondition ACondition BCondition C
Photosensitizer Acetone (solvent)Benzophenone (0.2 eq)Michler's ketone (0.05 eq)[4]
Solvent AcetoneAcetonitrileAcetone
Concentration 0.05 M0.01 M0.02 M
Wavelength Broad Spectrum> 300 nm (Pyrex filter)Duran glass filter
Typical Yield VariablePotentially HigherVariable
Protocol 2: Intramolecular Michael Addition

This protocol is based on general procedures for intramolecular oxa-Michael additions.[2]

Step 1: Synthesis of the Precursor (N-(2-oxoethyl)-N-(prop-2-en-1-yl)acetamide)

The precursor for the intramolecular Michael addition would be an amine containing both an α,β-unsaturated carbonyl system and a nucleophilic oxygen. A plausible precursor is an N-acylated amino aldehyde with an adjacent alkene.

Step 2: Intramolecular Michael Addition

  • Reaction Setup: To a solution of the precursor (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂, or toluene) at room temperature, add the catalyst.

  • Catalyst Addition: For a Brønsted acid-catalyzed reaction, add an acid such as triflic acid (TfOH) or p-toluenesulfonic acid (TsOH) (0.1-1.0 eq). For a base-catalyzed reaction, a non-nucleophilic base like DBU can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution for an acid-catalyzed reaction). Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterCondition ACondition BCondition C
Catalyst Triflic Acid (0.1 eq)p-Toluenesulfonic Acid (1.0 eq)DBU (1.1 eq)
Solvent CH₂Cl₂TolueneTHF
Temperature 0 °C to RT80 °CRT
Typical Yield Potentially HighModerateVariable

Visualizations

Experimental Workflow: Troubleshooting Low Yields

G start Low Cyclization Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complete Complete Conversion check_conversion->complete optimize_kinetics Optimize Kinetics: - Increase Temperature - Increase Catalyst Loading - Extend Reaction Time incomplete->optimize_kinetics side_products Side Products Observed? complete->side_products yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No high_mw High MW Species (Polymer)? yes_side->high_mw isolation_issue Investigate Isolation/Purification: - Optimize Extraction pH - Alternative Solvents - Different Chromatography no_side->isolation_issue yes_high_mw Yes high_mw->yes_high_mw Yes no_high_mw No high_mw->no_high_mw No high_dilution Implement High-Dilution: - Lower Concentration - Syringe Pump Addition yes_high_mw->high_dilution degradation Product Degradation? no_high_mw->degradation yes_degradation Yes degradation->yes_degradation Yes no_degradation No degradation->no_degradation No milder_conditions Use Milder Conditions: - Lower Temperature - Milder Catalyst - Check pH yes_degradation->milder_conditions no_degradation->isolation_issue G cluster_0 Protonation cluster_1 Cyclization cluster_2 Deprotonation Precursor Precursor Protonated Protonated Intermediate Precursor->Protonated + H+ Cyclized Cyclized Intermediate Protonated->Cyclized Intramolecular Attack Product 3-Oxa-6-azabicyclo[3.2.0]heptane Cyclized->Product - H+

Caption: A simplified mechanism for the acid-catalyzed intramolecular oxa-Michael addition to form the target bicyclic system.

References

Sources

Optimization

Purification challenges of polar bicyclic amines like 3-Oxa-6-azabicyclo[3.2.0]heptane

Welcome to the Technical Support Center for highly polar, sp3-rich scaffolds. Compounds like 3-Oxa-6-azabicyclo[3.2.0]heptane are highly valued in modern drug discovery for their constrained geometry, but they present a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly polar, sp3-rich scaffolds. Compounds like 3-Oxa-6-azabicyclo[3.2.0]heptane are highly valued in modern drug discovery for their constrained geometry, but they present a "perfect storm" of purification challenges: extreme polarity, basic secondary amines, lack of UV chromophores, and high volatility.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure successful isolation.

Chromatographic Retention & Peak Shape (FAQ)

Q: Why does my 3-Oxa-6-azabicyclo[3.2.0]heptane elute at the solvent front in Reversed-Phase (RP) HPLC, but streak endlessly on Normal-Phase (NP) bare silica?

A: This is a classic failure of standard retention mechanisms when applied to small, basic, polar molecules.

  • Causality: In RP-HPLC, the highly polar nature of the oxa-azabicyclo scaffold prevents it from partitioning into the hydrophobic C18 stationary phase, causing it to elute in the void volume with no separation. Conversely, in traditional NP chromatography, the basic secondary amine interacts strongly with the acidic silanol groups (Si-OH) on bare silica. This secondary ion-exchange interaction causes severe peak tailing, streaking, and irreversible binding[1].

  • Solution: Shift your paradigm to Hydrophilic Interaction Liquid Chromatography (HILIC) or use amine-functionalized silica . HILIC utilizes a polar stationary phase but an inverted solvent system where water acts as the strong eluting solvent, allowing polar amines to partition into a water-enriched layer on the silica surface[2][3]. If you must use flash chromatography, amine-modified silica (e.g., KP-NH) masks the acidic silanols, neutralizing the acid-base interaction and allowing elution with simple gradients[1].

Table 1: Quantitative Comparison of Chromatographic Modes for Polar Amines
Chromatography ModeStationary PhaseTypical Mobile PhaseRetention Factor ( k′ )Suitability for 3-Oxa-6-azabicyclo[3.2.0]heptane
Reversed-Phase C18 / C8Water / MeCN (0.1% FA) <0.5 (Void)Poor: No retention; elutes at solvent front.
Normal-Phase Bare SilicaHexane / EtOAc / NH4​OH Variable (Streaking)Poor: Severe tailing due to silanol interactions.
HILIC Bare Silica / AmideMeCN / Water (10 mM NH4​FA ) 3.0−10.0 Excellent: Retains polar analytes via aqueous partitioning.
Amine-Modified KP-NH (Amine-Silica)Hexane / EtOAc 1.5−5.0 Good: Sharp peaks; no ammonia modifier required.

Detection & Fraction Triggering (FAQ)

Q: I cannot see my compound on the UV detector at 254 nm or 210 nm during prep-HPLC. How do I trigger fraction collection?

A: 3-Oxa-6-azabicyclo[3.2.0]heptane lacks a conjugated π -system, meaning it has virtually no UV absorbance.

  • Causality: Without a chromophore, UV-directed purification will fail to detect the eluting peak, leading to the target compound being discarded into the waste stream.

  • Solution: Utilize Mass Spectrometry (MS)-directed purification in positive Electrospray Ionization (ESI+) mode. The secondary amine readily protonates to form an [M+H]+ ion ( m/z 100.1). Alternatively, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are universal detectors for non-volatile analytes[2]. Critical Note: If using ELSD/CAD, ensure your mobile phase additives are strictly volatile (e.g., ammonium formate).

Isolation & Volatility: The "Disappearing Yield" Problem

Q: I successfully purified the amine, but after evaporating the fractions under vacuum, my yield is near zero. What happened?

A: You lost the product to volatilization during solvent removal.

  • Causality: Low molecular weight free amines (like 3-Oxa-6-azabicyclo[3.2.0]heptane, MW 99.13 g/mol ) have significant vapor pressure. When subjected to rotary evaporation or lyophilization, the free base co-evaporates with the solvent.

  • Solution: Always isolate small bicyclic amines as their corresponding salts. Before evaporating your purified fractions, add a slight molar excess of acid (e.g., 4M HCl in dioxane). This converts the volatile free base into a stable, non-volatile hydrochloride salt, which can be safely dried under high vacuum.

Workup Workflow: SCX Catch-and-Release Protocol

If chromatography is failing due to extreme matrix complexity, Strong Cation Exchange (SCX) is a highly reliable alternative for basic amines[4][5].

Step-by-Step Methodology (100 mg Crude Scale)

This protocol utilizes a 1 g SCX-2 (Propylsulfonic acid) cartridge.

  • Conditioning: Wash the SCX-2 cartridge with 5 mL (approx. 2 Column Volumes) of Methanol to activate the sulfonic acid sites[4].

  • Loading: Dissolve 100 mg of the crude mixture in 2 mL of Methanol or Dichloromethane (DCM) and load onto the column at a flow rate of 1 mL/min. The secondary amine will protonate and bind ionically to the sorbent.

  • Washing (Self-Validation Step): Wash the cartridge with 5 mL of Methanol, followed by 5 mL of DCM.

    • Validation: Analyze the wash fractions via TLC or LC-MS. Your target amine must be completely absent from these fractions, confirming successful capture. Non-basic impurities (neutrals/acids) will elute here[5].

  • Elution: Elute the target amine by passing 5 mL of 2M Ammonia in Methanol ( NH3​ /MeOH) through the cartridge[4]. The ammonia deprotonates the bicyclic amine, breaking the ionic bond and releasing it.

  • Salt Formation & Isolation: Immediately add 3 mL of 4M HCl in dioxane to the methanolic eluent until the pH drops below 3. Evaporate the solvent under reduced pressure to yield the pure 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride salt.

Purification Decision Logic

Use the following logical workflow to determine the optimal purification strategy for your specific crude mixture.

G Start Crude Polar Bicyclic Amine (e.g., 3-Oxa-6-azabicyclo[3.2.0]heptane) Detect Is a UV Chromophore Present? Start->Detect MS Use MS (ESI+) or ELSD (Native Amine) Detect->MS No UV Use UV-Vis Detection (Derivatized Amine) Detect->UV Yes Cleanup Matrix Complexity? MS->Cleanup UV->Cleanup SCX SCX Catch & Release (Removes Neutrals/Acids) Cleanup->SCX High (Crude Rxn) Chroma Chromatography Mode? Cleanup->Chroma Low (Pre-cleaned) SCX->Chroma HILIC HILIC (Aqueous Normal Phase) Water is Strong Solvent Chroma->HILIC Extreme Polarity AmineSilica Amine-Functionalized Silica Prevents Silanol Tailing Chroma->AmineSilica Moderate Polarity

Decision workflow for the isolation and chromatographic purification of polar bicyclic amines.

References
  • Biotage. ISOLUTE® Si Propylsulfonic Acid (SCX-2). Biotage.[Link]

  • Biotage. What can I use to purify polar reaction mixtures? Biotage.[Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture? Biotage.[Link]

  • Olsen, B. A. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed (NIH).[Link]

  • Biotage. Is there an easy way to purify organic amines? Biotage.[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 3-Oxa-6-azabicyclo[3.2.0]heptane

Welcome to the technical support center for the enantiomeric resolution of 3-Oxa-6-azabicyclo[3.2.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of 3-Oxa-6-azabicyclo[3.2.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to offer not just solutions, but also the underlying scientific reasoning to empower your method development and optimization processes.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the chiral HPLC separation of 3-Oxa-6-azabicyclo[3.2.0]heptane. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

The primary challenge in chiral chromatography is achieving baseline separation of the enantiomers.[1] Poor resolution is a clear indicator that the chosen conditions are not optimal for creating the necessary difference in interaction energy between the enantiomers and the chiral stationary phase (CSP).

Causality and Troubleshooting Steps:

  • Inadequate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[2][3] If the chosen CSP lacks the appropriate chiral recognition sites for the bicyclic structure of 3-Oxa-6-azabicyclo[3.2.0]heptane, separation will not occur.

    • Action: Conduct a column screening study. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point and have demonstrated broad applicability for a wide range of chiral compounds.[1][4] Consider screening columns with different chiral selectors, such as those based on cyclodextrins or macrocyclic glycopeptides, which can offer unique selectivities.[4][5]

  • Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[4] For a basic compound like 3-Oxa-6-azabicyclo[3.2.0]heptane, the mobile phase composition, including the organic modifier and any additives, is crucial.

    • Action:

      • Vary the Organic Modifier: In normal-phase mode, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane) in 5% increments.[6]

      • Introduce Additives: For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) can significantly improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support.[6][7] Conversely, acidic additives can also influence selectivity, sometimes even reversing the elution order.[4][8]

      • Explore Different Modes: If normal-phase fails, consider reversed-phase or polar organic modes. These modes use different solvent systems (e.g., acetonitrile/water or pure polar organic solvents) and can offer completely different selectivity.[2][4][9]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Systematically vary the column temperature. Start at ambient temperature (e.g., 25°C) and then decrease in 5°C increments. If resolution does not improve, increase the temperature in 5°C increments from the initial setting.[4][6] Lower temperatures often enhance enantioselectivity, but may lead to broader peaks and longer run times.

Start Poor Resolution (Rs < 1.5) CSP Is the CSP appropriate? Start->CSP MobilePhase Is the mobile phase optimal? CSP->MobilePhase If yes ScreenCSPs Action: Screen different CSPs (Polysaccharide, Cyclodextrin) CSP->ScreenCSPs If no Temperature Is the temperature optimized? MobilePhase->Temperature If yes OptimizeMP Action: Vary organic modifier % and add basic/acidic additives MobilePhase->OptimizeMP If no OptimizeTemp Action: Systematically vary temperature (e.g., 15-40°C) Temperature->OptimizeTemp If no Success Resolution Achieved Temperature->Success If yes ScreenCSPs->MobilePhase OptimizeMP->Temperature OptimizeTemp->Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing or Asymmetric Peaks

Peak tailing for a basic compound like 3-Oxa-6-azabicyclo[3.2.0]heptane is often caused by secondary interactions with the stationary phase. This can lead to poor integration and reduced resolution.[6]

Causality and Troubleshooting Steps:

  • Secondary Silanol Interactions: The secondary amine in the analyte can interact strongly with acidic silanol groups present on the surface of the silica-based CSP. These strong, non-specific interactions lead to tailing.

    • Action: Add a basic modifier to the mobile phase. A small concentration (0.1-0.2%) of an amine like DEA or TEA will compete with the analyte for the active silanol sites, leading to more symmetrical peaks.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Dilute the sample (e.g., 1:10 and 1:100) and re-inject. If the peak shape improves significantly, the original sample concentration was too high.[6]

  • Inappropriate Mobile Phase pH (Reversed-Phase): If operating in reversed-phase mode, the pH of the mobile phase can significantly affect the ionization state of the analyte and thus its interaction with the stationary phase.

    • Action: For a basic analyte, using a mobile phase with a higher pH (while staying within the column's stable pH range) can suppress the protonation of the amine, potentially improving peak shape.

Issue 3: Irreproducible Retention Times

Fluctuations in retention times can compromise the reliability of your analytical method.

Causality and Troubleshooting Steps:

  • Mobile Phase Instability or Inconsistent Preparation: In normal-phase chromatography, the retention of polar analytes is highly sensitive to the concentration of polar constituents in the mobile phase, including trace amounts of water.[10]

    • Action: Prepare fresh mobile phase daily using high-purity HPLC-grade solvents.[6] If using a mixture of solvents, ensure they are thoroughly mixed and degassed. Consider using a mobile phase that is half-saturated with water to maintain a consistent water content.[10]

  • Temperature Fluctuations: An unstable column temperature will lead to shifting retention times.

    • Action: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections is a common cause of retention time drift.

    • Action: Equilibrate the column with the mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved, before the first injection.

Section 2: Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase is a good starting point for separating the enantiomers of 3-Oxa-6-azabicyclo[3.2.0]heptane?

A1: For a novel chiral separation, a screening approach is always recommended.[2][11] However, a good starting point for a bicyclic amine like 3-Oxa-6-azabicyclo[3.2.0]heptane would be polysaccharide-based CSPs, specifically those derived from amylose and cellulose tris(3,5-dimethylphenylcarbamate).[1][12] These phases are known for their broad enantioselectivity and can be used in normal-phase, reversed-phase, and polar organic modes, offering a wide range of separation possibilities.[1]

Q2: How do I choose between normal-phase and reversed-phase chromatography for this separation?

A2: The choice of chromatographic mode depends on several factors, including the solubility of your analyte and the desired selectivity.

  • Normal-Phase (NP): Often provides better selectivity for chiral separations.[13] It uses non-polar solvents like hexane or heptane with a small amount of a polar modifier (e.g., isopropanol, ethanol). This is a good first choice for screening.

  • Reversed-Phase (RP): Uses polar mobile phases (e.g., water/acetonitrile or water/methanol) and is often more compatible with mass spectrometry (MS) detection.[14] If your downstream application involves LC-MS, developing an RP method can be advantageous.[14]

  • Polar Organic Mode: Uses 100% polar organic solvents and can offer unique selectivity profiles that are different from both NP and RP modes.

Q3: My resolution is good, but the analysis time is too long. How can I reduce the retention time without sacrificing resolution?

A3: To reduce retention time while maintaining resolution, you can try the following:

  • Increase the Strength of the Mobile Phase: In normal-phase, this means increasing the percentage of the alcohol modifier. In reversed-phase, it means increasing the percentage of the organic solvent (e.g., acetonitrile). Make small, incremental changes (e.g., 2-5%) and observe the effect on both retention and resolution.

  • Increase the Flow Rate: A higher flow rate will decrease the analysis time, but it may also lead to a decrease in resolution due to reduced efficiency. You will need to find a balance that meets your needs.

  • Increase the Column Temperature: A higher temperature will generally decrease the viscosity of the mobile phase and speed up the mass transfer of the analyte, leading to shorter retention times.[4] However, be aware that this can also affect selectivity.[4]

Q4: I am observing ghost peaks in my chromatogram. What could be the cause?

A4: Ghost peaks can originate from several sources:

  • Contaminated Mobile Phase or Solvents: Use only high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[6]

  • Carryover from the Autosampler: If a previous injection was of a highly concentrated sample, it might not have been completely washed from the injection system. Run a blank injection (injecting only the mobile phase) to see if the ghost peaks persist.

  • Sample Solvent: If the solvent used to dissolve your sample is contaminated, it can introduce ghost peaks. Inject a blank of your sample solvent to check for this possibility.[6]

Section 3: Experimental Protocol and Data

Recommended Starting Protocol for Chiral HPLC Separation

This protocol provides a robust starting point for developing a separation method for the enantiomers of 3-Oxa-6-azabicyclo[3.2.0]heptane.

Step-by-Step Methodology:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate).

    • Example Column: CHIRALPAK® IA or a similar phase.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Diethylamine (DEA) as a basic modifier to improve peak shape. Filter and degas the mobile phase before use.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic standard of 3-Oxa-6-azabicyclo[3.2.0]heptane in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Inject the sample and evaluate the chromatogram for resolution and peak shape.

    • If resolution is insufficient, adjust the mobile phase composition by varying the percentage of IPA (e.g., try 85:15 and 95:5 Hexane:IPA).

    • If peak tailing is observed, slightly increase the concentration of DEA (e.g., to 0.2%).

Data Presentation: Effect of Mobile Phase Composition

The following table summarizes typical results from the optimization of the mobile phase for the separation of a basic analyte on a polysaccharide-based CSP.

Mobile Phase Composition (Hexane:IPA + 0.1% DEA)Retention Factor (k'1)Retention Factor (k'2)Selectivity (α)Resolution (Rs)
95:54.24.91.171.4
90:10 2.8 3.5 1.25 2.1
85:151.92.31.211.8

Data is illustrative and may vary based on the specific column and system.

The data indicates that a 90:10 Hexane:IPA mixture provides the optimal balance of retention, selectivity, and resolution for this separation.

cluster_prep Preparation cluster_analysis Analysis & Optimization SelectCSP 1. Select CSP (e.g., Amylose-based) PrepareMP 2. Prepare Mobile Phase (Hexane/IPA/DEA) SelectCSP->PrepareMP PrepareSample 3. Prepare Sample (1 mg/mL in Mobile Phase) PrepareMP->PrepareSample SetConditions 4. Set HPLC Conditions (Flow, Temp, Detection) PrepareSample->SetConditions Inject 5. Inject Sample SetConditions->Inject Evaluate 6. Evaluate Chromatogram (Resolution, Peak Shape) Inject->Evaluate Optimize 7. Optimize Mobile Phase (Adjust %IPA & %DEA) Evaluate->Optimize If needed FinalMethod Final Method Evaluate->FinalMethod If optimal Optimize->Inject

Caption: Experimental workflow for chiral method development.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Method development with CHIRALPAK® IA. Chiral Technologies. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral Separations. LCGC International. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analyst (RSC Publishing). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Bicyclo[3.2.0] System Formation

Welcome to the Technical Support Center for the synthesis of bicyclo[3.2.0] systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of bicyclo[3.2.0] systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during the formation of these valuable bicyclic scaffolds.

The bicyclo[3.2.0]heptane framework is a prominent structural motif in a wide array of natural products and biologically active molecules.[1][2] Its unique three-dimensional structure is of significant interest in medicinal chemistry for creating novel therapeutics.[3][4] The most common and direct route to this system is through an intramolecular [2+2] cycloaddition reaction.[1][5] However, the success of this transformation is highly dependent on carefully controlled reaction conditions, with temperature being a paramount factor.

Frequently Asked Questions (FAQs)
Q1: My [2+2] cycloaddition to form a bicyclo[3.2.0]heptane system is resulting in low to no yield. Could the reaction temperature be the issue?

A1: Absolutely. The reaction temperature is a critical parameter in [2+2] cycloaddition reactions and can significantly impact your yield for several reasons:

  • Thermal vs. Photochemical Pathways: [2+2] cycloadditions can be induced either thermally or photochemically.[6] While thermal [2+2] cycloadditions are known, they are often considered "forbidden" under typical conditions for simple alkenes due to orbital symmetry constraints.[7][8] However, they can be facilitated with specific substrates like ketenes.[6][7] Photochemical [2+2] cycloadditions, on the other hand, are generally "allowed" and proceed through the excitation of one of the alkene partners.[5][9] Running a photochemical reaction at a temperature that is too high can lead to decomposition or side reactions, while a thermal reaction will require a specific, often elevated, temperature to overcome the activation energy.[10][11]

  • Side Reactions and Decomposition: Elevated temperatures can promote undesired side reactions, such as polymerizations, rearrangements, or decomposition of starting materials and products.[11][12] For instance, some substrates might undergo retro-[2+2] cycloaddition at higher temperatures, leading to an equilibrium that disfavors product formation.

  • Kinetic vs. Thermodynamic Control: Temperature can influence the product distribution in reactions where multiple isomers can be formed. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically controlled product. In the context of bicyclo[3.2.0]heptane synthesis, this can affect the stereoselectivity of the ring fusion.

Q2: I am performing a photochemical [2+2] cycloaddition. What is the optimal temperature range I should be targeting?

A2: The optimal temperature for a photochemical [2+2] cycloaddition is highly substrate-dependent and is often a delicate balance. Here are some key considerations:

  • Low Temperature is Often Preferred: Many photochemical [2+2] cycloadditions benefit from being run at low temperatures.[5] This is because lower temperatures can:

    • Minimize side reactions and improve the selectivity of the desired cycloaddition.[12]

    • Enhance diastereoselectivity by favoring a more ordered transition state.

    • Suppress the quenching of the excited state through non-productive decay pathways.

  • Impact on Quantum Yield: Studies have shown that the quantum yield of intramolecular [2+2] photocycloadditions can decrease sharply within a narrow temperature range.[13] This suggests that even small deviations from the optimal temperature can have a significant impact on reaction efficiency.

  • Solvent and Reaction Setup: The choice of solvent and the experimental setup can influence the reaction temperature. The use of a cooling system is often necessary to maintain a consistent low temperature, especially when using high-intensity light sources that can generate significant heat.[14][15]

A recent study on the synthesis of bicyclo[3.2.0]heptanes via an organophotoredox-catalyzed [2+2] photocycloaddition demonstrated that a reaction temperature of 40°C was optimal for their system.[14] However, it is crucial to perform a temperature optimization study for your specific reaction.

Troubleshooting Guide: Optimizing Reaction Temperature

If you are experiencing issues with the yield or selectivity of your bicyclo[3.2.0] system formation, a systematic approach to optimizing the reaction temperature is recommended.

Issue 1: Low Yield in a Photochemical [2+2] Cycloaddition
Potential Cause Troubleshooting Action Rationale
Reaction Temperature Too High Perform the reaction at a lower temperature. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -78 °C).High temperatures can lead to product decomposition, side reactions, or quenching of the excited state, all of which reduce the yield.[11][12]
Inadequate Cooling Ensure your cooling system is functioning correctly and that the reaction vessel is adequately submerged or in good thermal contact with the cooling medium.Inefficient cooling can lead to localized heating from the light source, causing the actual reaction temperature to be higher than intended.[14][15]
Reaction Time Not Optimized for the Temperature Monitor the reaction progress at different temperatures using techniques like TLC or GC/MS.The rate of reaction will decrease at lower temperatures, so a longer reaction time may be necessary to achieve full conversion.
Issue 2: Poor Diastereoselectivity
Potential Cause Troubleshooting Action Rationale
Reaction Temperature Too High Run the reaction at a lower temperature.Lower temperatures can enhance the energy difference between the transition states leading to different diastereomers, thus improving selectivity.
Solvent Effects Screen different solvents in conjunction with temperature optimization.The polarity and coordinating ability of the solvent can influence the conformation of the substrate in the transition state, affecting diastereoselectivity.
Experimental Protocol: Temperature Optimization Study for a Photochemical [2+2] Cycloaddition

This protocol outlines a general procedure for optimizing the reaction temperature for the formation of a bicyclo[3.2.0]heptane system via an intramolecular photochemical [2+2] cycloaddition.

Materials:

  • Your 1,6-diene substrate

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)[9]

  • Photoreactor equipped with a suitable light source (e.g., UV lamp, LEDs)[9][15]

  • Cooling system (e.g., cryostat, ice bath, dry ice/acetone bath)

  • Reaction vessels (e.g., quartz tubes)

  • Stirring apparatus

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Prepare a stock solution of your substrate in the chosen anhydrous solvent to ensure consistent concentration across all experiments.

  • Set up a series of parallel reactions. Each reaction should have the same concentration of substrate and the same total volume.

  • Establish different temperature points for each reaction. For example: 25 °C (room temperature), 0 °C (ice bath), -20 °C, and -78 °C (dry ice/acetone bath).

  • Degas each reaction mixture by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the reactions simultaneously, ensuring that each vessel is equidistant from the light source and receives the same light intensity.

  • Monitor the progress of each reaction at regular intervals by taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC, ¹H NMR).

  • Determine the optimal temperature based on the highest yield of the desired bicyclo[3.2.0] product and the best diastereoselectivity.

Data Presentation:

Summarize your findings in a table for easy comparison:

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Bicyclo[3.2.0] Product (%)Diastereomeric Ratio
25495602:1
0890755:1
-2012858210:1
-78247065>20:1
Visualization of Key Concepts
Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_temp Is Reaction Temperature Optimized? start->check_temp temp_high Potential Issue: Temperature Too High check_temp->temp_high No check_cooling Is Cooling System Adequate? check_temp->check_cooling Yes optimize_temp Action: Perform Temperature Optimization Study (e.g., 25°C, 0°C, -20°C, -78°C) temp_high->optimize_temp success Yield Improved optimize_temp->success cooling_issue Potential Issue: Inadequate Cooling check_cooling->cooling_issue No check_time Is Reaction Time Sufficient at Lower Temp? check_cooling->check_time Yes improve_cooling Action: Ensure Proper Thermal Contact and System Functionality cooling_issue->improve_cooling improve_cooling->success time_issue Potential Issue: Incomplete Reaction check_time->time_issue No check_time->success Yes increase_time Action: Increase Irradiation Time and Monitor Progress time_issue->increase_time increase_time->success

Caption: Troubleshooting workflow for low yield in bicyclo[3.2.0] system formation.

Reaction Coordinate Diagram: Temperature Effect on Selectivity

Reaction Coordinate Diagram Effect of Temperature on Selectivity cluster_highT High Temperature cluster_lowT Low Temperature Reactants Reactants TS1_highT TS1 (High T) Reactants->TS1_highT ΔG‡₁ TS2_highT TS2 (High T) Reactants->TS2_highT ΔG‡₂ TS1_lowT TS1 (Low T) Reactants->TS1_lowT ΔG‡₁ TS2_lowT TS2 (Low T) Reactants->TS2_lowT ΔG‡₂ P1_highT Product 1 (Kinetic) TS1_highT->P1_highT P2_highT Product 2 (Thermodynamic) TS2_highT->P2_highT P1_lowT Product 1 (Major) TS1_lowT->P1_lowT P2_lowT Product 2 (Minor) TS2_lowT->P2_lowT

Caption: Effect of temperature on the selectivity of a reaction with two possible products.

References
  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) - PMC. (2025, April 29). Vertex AI Search.
  • Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems - MDPI. (2023, October 24). MDPI.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (2016, March 28). ACS Publications.
  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • Synthesis of bicyclo[3.2.0]heptane‐derived building block 72 (relative... - ResearchGate. ResearchGate.
  • Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction - YouTube. (2025, September 5). YouTube.
  • Synthesis of Bicyclo[3.2.0]heptanes by Organophotoredox Catalytic Diastereoselective Anion Radical [2+2] Photocycloadditions of - AIR Unimi. AIR Unimi.
  • The Synthesis of Bicyclo[3.2.0]hept-2-en-6-one: A Historical and Technical Guide - Benchchem. Benchchem.
  • Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective - MDPI. (2025, December 17). MDPI.
  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization | ChemRxiv. (2025, September 29). ChemRxiv.
  • Thermal [2+2] cycloaddition reactions - YouTube. (2019, January 22). YouTube.
  • Technical Support Center: Overcoming Low Yields in Bicyclohomofarnesal Synthesis - Benchchem. Benchchem.
  • Optimization of the [2+2] cycloaddition reaction conditions a - ResearchGate. ResearchGate.
  • Application Notes and Protocols for Photochemical [2+2] Cycloaddition - Benchchem. Benchchem.
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  • Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. Wiley Online Library.
  • A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight | Journal of Chemical Education. (2025, April 7). ACS Publications.
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC. PMC.
  • Reductive Radical Annulation Strategy toward Bicyclo[3.2.1]octanes: Synthesis of ent-Kaurane and Beyerane Diterpenoids | Journal of the American Chemical Society - ACS Publications. (2021, December 27). ACS Publications.
  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp)–H activation cascade - ResearchGate. (2025, April 1). ResearchGate.
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Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 3-Oxa-6-azabicyclo[3.2.0]heptane Salts

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Oxa-6-azabicyclo[3.2.0]heptane and its salts. This document...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Oxa-6-azabicyclo[3.2.0]heptane and its salts. This document is structured to help you understand, troubleshoot, and resolve common solubility challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility of 3-Oxa-6-azabicyclo[3.2.0]heptane salts.

Q1: Why is my 3-Oxa-6-azabicyclo[3.2.0]heptane compound formulated as a salt?

A1: 3-Oxa-6-azabicyclo[3.2.0]heptane is a basic compound due to the presence of a secondary amine.[1][2] Converting this "free base" into a salt by reacting it with an acid is a common and effective strategy to improve its aqueous solubility and dissolution rate.[1][3][4] Amine salts are ionic and polar, which generally enhances their solubility in polar solvents like water.[5][6] This is a critical step for many pharmaceutical applications, especially for oral and intravenous administration where the drug must dissolve in aqueous biological fluids to be absorbed.[1][7]

Q2: I have the hydrochloride (HCl) salt. What are its general solubility characteristics?

A2: The hydrochloride salt of an amine is typically a crystalline solid that is much more soluble in water than the corresponding free base.[4][8][9] While specific quantitative data for 3-Oxa-6-azabicyclo[3.2.0]heptane HCl is not extensively published, related bicyclic amine hydrochlorides are known to have high aqueous solubility.[10][11] However, its solubility in organic solvents, especially non-polar ones, is likely to be significantly lower. The solubility of amine salts is also highly dependent on the pH of the solution.[12][13]

Q3: How does the choice of counter-ion (e.g., HCl, Tosylate, Sulfate) affect solubility?

A3: The counter-ion can significantly impact the physicochemical properties of the salt, including its solubility, stability, and hygroscopicity.[14] While hydrochloride and sulfate salts are common and often provide good aqueous solubility, other counter-ions might be chosen for specific reasons:[9]

  • Different Solubility Profiles: Some counter-ions can modulate solubility in specific solvent systems. For instance, more lipophilic counter-ions might slightly improve solubility in less polar organic solvents.[15]

  • Solid-State Properties: The choice of counter-ion affects the crystal lattice energy of the salt. A salt with a very stable crystal lattice may have lower solubility despite being ionic.[15]

  • Stability and Manufacturing: Some salts may be more chemically stable or have better manufacturing properties (e.g., less hygroscopic, better flowability) than others.

If you are facing solubility issues, considering a different salt form of your compound is a valid strategy in drug development.[16]

Q4: My compound appears to dissolve initially but then precipitates. What is happening?

A4: This phenomenon is likely due to the formation of a supersaturated solution followed by precipitation.[17] This can be triggered by several factors:

  • Temperature Change: If you heated the mixture to aid dissolution, the compound's solubility might decrease as it cools to room temperature, causing it to crash out of solution.[17]

  • Solvent Evaporation: If you are working with a volatile solvent in an open container, evaporation can increase the concentration of your compound beyond its solubility limit.[17]

  • pH Shift: For amine salts, a change in pH can cause precipitation. If you dissolve the salt in an acidic solution and then dilute it into a neutral or basic medium, the salt can convert back to the less soluble free base form.

  • Common Ion Effect: If the solvent already contains an ion that is the same as the counter-ion of your salt (e.g., dissolving a hydrochloride salt in a buffer containing chloride ions), it can suppress solubility.[18]

Section 2: Troubleshooting Specific Solubility Issues

This section provides a question-and-answer guide to tackling specific problems you might encounter in the lab.

Q5: My 3-Oxa-6-azabicyclo[3.2.0]heptane salt won't dissolve in an aqueous buffer (e.g., PBS at pH 7.4). What should I do?

A5: This can be a perplexing issue, especially since amine salts are expected to be water-soluble. Here’s a systematic approach to troubleshoot this:

Initial Checks:

  • Verify Compound Identity and Purity: Ensure the material is indeed the correct salt and check for impurities that might be insoluble.

  • Check the pH: Measure the final pH of the solution. The dissolution of an amine salt can alter the pH. For 3-Oxa-6-azabicyclo[3.2.0]heptane, being a salt of a weak base, the solution will be slightly acidic. If your buffer capacity is insufficient, the pH might drop, but this would typically favor solubility. However, if the final pH is higher than expected, it could be problematic.

Troubleshooting Workflow:

start Salt Insoluble in Aqueous Buffer ph_check Is the buffer pH significantly below the pKa of the free base? start->ph_check cosolvent Add a water-miscible co-solvent (e.g., 5-20% Ethanol, Propylene Glycol, or PEG 400). ph_check->cosolvent Yes fail Consult Further / Re-evaluate Salt Form ph_check->fail No (pH is too high) surfactant Add a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188). cosolvent->surfactant Still Insoluble success Solubility Achieved cosolvent->success Soluble complexation Use a complexation agent like β-cyclodextrin. surfactant->complexation Still Insoluble surfactant->success Soluble complexation->success Soluble complexation->fail Still Insoluble

Caption: Troubleshooting workflow for poor aqueous solubility.

Explanation of Steps:

  • pH Adjustment: The solubility of amine salts is highly pH-dependent.[12] As the pH of the solution approaches the pKa of the conjugate acid of the amine, the equilibrium will shift towards the un-ionized (free base) form, which is typically much less soluble. Ensure your buffer's pH is at least 1-2 units below the pKa of the 3-Oxa-6-azabicyclo[3.2.0]heptane free base to maintain it in its protonated, soluble form.

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, which can help solubilize the organic part of your molecule.[7][14]

  • Surfactants: Surfactants form micelles in which the hydrophobic part of your molecule can be entrapped, increasing its apparent solubility.[19][20]

  • Complexation: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the non-polar parts of your molecule, forming an inclusion complex with enhanced aqueous solubility.[19][20]

Q6: I need to dissolve my 3-Oxa-6-azabicyclo[3.2.0]heptane salt in an organic solvent for a reaction, but it's insoluble. What are my options?

A6: The ionic nature of the salt makes it poorly soluble in many common organic solvents. Here are several strategies to overcome this:

StrategyMechanismSuitable SolventsConsiderations
Solvent Polarity Use a more polar organic solvent that can better solvate the ionic salt.DMSO, DMF, NMP, Methanol, EthanolEnsure the solvent is compatible with your reaction chemistry.[21]
Free-Basing Convert the salt back to the more organic-soluble free base. This is done by adding a mild inorganic base (e.g., NaHCO₃, K₂CO₃) in a biphasic system (e.g., water and ethyl acetate) and extracting the free base into the organic layer.Dichloromethane, Ethyl Acetate, THFThe free base may be less stable or an oil. Requires an extra synthetic step.
Phase-Transfer Catalyst Use a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) to carry the ionic compound into the organic phase.Dichloromethane, TolueneThe catalyst can sometimes interfere with the reaction.
Heating/Sonication Applying energy can help overcome the activation energy of dissolution.VariesBe cautious of compound degradation at elevated temperatures.[17][21] Always check thermal stability first.
Q7: I'm observing batch-to-batch variability in the solubility of my salt. What could be the cause?

A7: This is a common and often frustrating issue in drug development, typically pointing to inconsistencies in the solid-state properties of your material.

  • Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice and, consequently, different solubility and dissolution rates.[22] A metastable polymorph is generally more soluble than the most stable form.

  • Degree of Crystallinity: A batch that is more amorphous (less ordered) will typically dissolve faster and have higher apparent solubility than a highly crystalline batch.

  • Particle Size and Surface Area: Smaller particles have a larger surface area-to-volume ratio, which generally leads to faster dissolution.[7][23][24]

  • Impurities: The presence of even small amounts of impurities can sometimes inhibit or, in rare cases, enhance solubility.[22]

To investigate this, you should consider analytical techniques such as X-Ray Powder Diffraction (XRPD) to check for polymorphism, Differential Scanning Calorimetry (DSC) to assess crystallinity and melting point, and particle size analysis.

Section 3: A Systematic Workflow for Solubility Enhancement

For novel salts or challenging formulations, a systematic approach is more effective than random screening.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Advanced Strategies char1 Determine pKa and logP char2 Perform pH-Solubility Profile char1->char2 char3 Solid-State Characterization (XRPD, DSC) char2->char3 form1 Screen Co-solvents & Surfactants char3->form1 form2 Evaluate Cyclodextrin Complexation form1->form2 adv1 Particle Size Reduction (Micronization) form2->adv1 adv2 Amorphous Solid Dispersions (ASDs) adv1->adv2 adv3 Alternative Salt Screening adv2->adv3

Caption: Systematic workflow for solubility assessment and enhancement.

Section 4: Key Experimental Protocols

Here are standardized protocols for fundamental solubility assessments.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly determine an approximate solubility of the salt in various solvents.

Methodology:

  • Weigh approximately 1-2 mg of your 3-Oxa-6-azabicyclo[3.2.0]heptane salt into a small, clear glass vial.

  • Add 100 µL of the test solvent.

  • Vortex the vial for 30-60 seconds at room temperature.

  • Visually inspect for undissolved solid.

    • If dissolved: The solubility is >10-20 mg/mL.

    • If not dissolved: Add another 900 µL of solvent (for a total of 1 mL).

  • Vortex again for 30-60 seconds.

    • If dissolved: The solubility is between 1-2 and 10-20 mg/mL.

    • If not dissolved: The solubility is <1-2 mg/mL. Gentle heating or sonication can be applied to see if solubility improves.[17]

Protocol 2: Equilibrium Solubility Measurement (Shake-Flask Method)

Objective: To determine the precise thermodynamic equilibrium solubility of the salt. This is considered the "gold standard" method.[25]

Methodology:

  • Add an excess amount of the salt to a known volume of the desired solvent (e.g., buffer solution) in a sealed vial. The excess solid should be clearly visible.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 or 0.45 µm syringe filter to remove all undissolved solids.[25]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[26]

  • The measured concentration is the equilibrium solubility.

Protocol 3: pH-Solubility Profiling

Objective: To understand how the solubility of the salt changes as a function of pH.

Methodology:

  • Prepare a series of buffer solutions covering a relevant pH range (e.g., from pH 2 to pH 10).

  • Perform the Equilibrium Solubility Measurement (Protocol 2) in each of these buffer solutions.

  • Plot the measured solubility (on a log scale) against the pH of the buffer.

  • The resulting graph will show the pH range where the compound is most soluble (as the salt) and the pH at which it begins to precipitate as the free base. This profile is crucial for predicting in vivo behavior and for designing stable liquid formulations.[19]

Protocol 4: Forced Degradation Study

Objective: To assess the stability of the compound under stress conditions, which can help determine if solubility issues are due to degradation.[16][27][28][29][30]

Methodology:

  • Prepare solutions of the compound in various media.

  • Expose these solutions to stress conditions as outlined by ICH guidelines:[29]

    • Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).[27]

    • Base Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.[27]

    • Oxidation: 3% H₂O₂ at room temperature.[27]

    • Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the compound (solid or solution) to light according to ICH Q1B guidelines.[28]

  • At various time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Significant degradation may lead to the formation of less soluble species.

References

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Jadhav, S. B., & Shingare, P. W.
  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Available from: [Link]

  • Forced Degrad
  • Determination of Solubility by Gravimetric Method.
  • 1.16 Phase solubility analysis. digicollections.net.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]

  • CUTM Courseware.
  • 8.11 pH and Solubility. AP Chemistry.
  • BenchChem. resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics, 3(1).
  • LookChem. Amine salt (ammonium salt). Available from: [Link]

  • Dehghani, F., & Annabi-Bergaya, F. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Amine salts. Oxford Reference.
  • Georganics. Amine salts. Available from: [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Tam, K. C., & Dupont, V. (2006). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • BenchChem. dealing with poor solubility of 4-Amino-5-methylisophthalonitrile in organic solvents.
  • Mansson, C. M. F., & Burns, N. Z. (2024, November 8). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.
  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • pH and Solubility. (2025, April 24). YouTube.
  • BenchChem. Technical Support Center: Overcoming Solubility Challenges with Cyclohexylammonium Salts.
  • Al-Zoubi, N., & Al-Jabari, M. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org.
  • Why amine salts are soluble in water?. (2016, December 22). Chemistry Stack Exchange.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • 3-Azabicyclo[3.2.0]heptane hydrochloride | 16084-57-4.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024, June 28). International Journal of Pharmaceutical Sciences Review and Research.
  • 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride - Sigma-Aldrich.
  • PubChem. 3-Azabicyclo[3.2.0]heptane | C6H11N | CID 21962587. Available from: [Link]

  • 3-Azabicyclo (3.2.0) Heptane. Scribd.
  • Allmpus. Tert-Butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (98% Purity by GC). Available from: [Link]

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  • 2-Azabicyclo[3.2.

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Optimization

Minimizing side reactions during 3-Oxa-6-azabicyclo[3.2.0]heptane functionalization

Welcome to the technical support center for the functionalization of 3-Oxa-6-azabicyclo[3.2.0]heptane. This bicyclic scaffold is a key building block in modern medicinal chemistry, offering a rigid, three-dimensional str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 3-Oxa-6-azabicyclo[3.2.0]heptane. This bicyclic scaffold is a key building block in modern medicinal chemistry, offering a rigid, three-dimensional structure that can provide novel pharmacological properties. However, its unique strained ring system and the presence of both an ether and a secondary amine can present challenges during synthetic modifications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize side reactions and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the handling and reactivity of 3-Oxa-6-azabicyclo[3.2.0]heptane.

Q1: What are the main reactive sites on the 3-Oxa-6-azabicyclo[3.2.0]heptane core?

A1: The primary reactive site is the secondary amine at the 6-position, which is a nucleophilic and basic center. This makes it amenable to common amine functionalizations such as N-acylation, N-alkylation, and reductive amination. The C-H bonds adjacent to the nitrogen (at the 5 and 7 positions) and the oxygen (at the 2 and 4 positions) are also potential sites for functionalization, though this typically requires more advanced techniques like directed C-H activation.

Q2: How does the bicyclic structure influence the reactivity of the secondary amine?

A2: The fused ring system imparts significant conformational rigidity. This can lead to steric hindrance that may slow down reactions compared to a simple cyclic amine like morpholine. The accessibility of the nitrogen's lone pair of electrons can be influenced by the geometry of the approaching electrophile. Computational studies on similar bicyclic amines suggest that the unique geometry can influence nucleophilicity.[1]

Q3: Is the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold stable to common reaction conditions?

A3: Generally, the scaffold is robust. However, the strained cyclobutane ring can be susceptible to cleavage under harsh conditions. For example, strongly acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening side reactions. It is advisable to screen reactions at lower temperatures initially.

Q4: What are the most common side reactions to anticipate during N-functionalization?

A4: The most prevalent side reactions include:

  • Over-alkylation: Formation of a quaternary ammonium salt during N-alkylation.

  • Elimination Reactions: If the alkylating agent has a leaving group on a beta-carbon with an abstractable proton.

  • Ring-Opening: Under forcing conditions, cleavage of the cyclobutane or tetrahydrofuran ring is possible.

  • C-H Functionalization: While often a desired outcome with specific catalysts, undirected C-H activation can lead to a mixture of products.[2][3][4]

II. Troubleshooting Guide: Minimizing Side Reactions

This section provides a problem-oriented approach to overcoming common challenges encountered during the functionalization of 3-Oxa-6-azabicyclo[3.2.0]heptane.

Scenario 1: Low Yield in N-Acylation Reactions

Problem: You are attempting to acylate the secondary amine with an acid chloride or anhydride, but you observe a low yield of the desired amide, with a significant amount of unreacted starting material.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Basicity The HCl or carboxylic acid byproduct is protonating the starting amine, rendering it non-nucleophilic.Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid. Use at least 1.1 equivalents.
Steric Hindrance The electrophile is too bulky to approach the nitrogen atom efficiently.1. Switch to a less sterically hindered acylating agent if possible. 2. Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). 3. Consider using a coupling agent (e.g., HATU, HOBt) with the corresponding carboxylic acid, which can form a more reactive activated ester.[5]
Poor Solubility The starting material or reagents are not fully dissolved in the chosen solvent.Screen alternative solvents (e.g., DMF, NMP, or THF) to ensure complete dissolution of all components.
Scenario 2: Formation of Multiple Products in N-Alkylation

Problem: Your N-alkylation reaction with an alkyl halide is producing the desired secondary amine, but also a significant amount of a presumed quaternary ammonium salt, which is often water-soluble and difficult to characterize.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-alkylation The product (a tertiary amine) is more nucleophilic than the starting material (a secondary amine) and reacts further with the alkylating agent.1. Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Run the reaction at a lower temperature to favor the initial alkylation.
Base-Induced Elimination The base used to scavenge the acid byproduct is causing elimination of the alkyl halide.Switch to a bulkier, less nucleophilic base such as diisopropylethylamine (DIPEA) or proton sponge.
Scenario 3: Suspected Ring-Opening or Decomposition

Problem: After performing a reaction under what you believed were standard conditions, you observe a complex mixture of products by TLC or LC-MS, with masses that do not correspond to the expected product or starting material.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions The use of strong acids, strong bases, or high temperatures is causing the strained bicyclic system to fragment.1. Re-evaluate the necessity of the harsh reagents. Can a milder alternative be used? 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. If a strong base is required, consider using a lithium amide base at low temperatures (-78 °C).
Incompatible Reagents Certain reagents, such as strong oxidizing or reducing agents, may not be compatible with the ether linkage or the bicyclic core.Carefully review the literature for the compatibility of your chosen reagents with similar strained heterocyclic systems.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for common functionalization reactions, designed to minimize side products.

Protocol 1: N-Acylation using a Coupling Reagent

This protocol is recommended for acylating with carboxylic acids, especially when the corresponding acid chloride is unstable or sterically hindered.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 3-Oxa-6-azabicyclo[3.2.0]heptane (1.0 eq) in DCM prep_acid Add Carboxylic Acid (1.1 eq) prep_amine->prep_acid prep_base Add DIPEA (2.0 eq) prep_acid->prep_base add_hatu Add HATU (1.2 eq) portion-wise at 0 °C prep_base->add_hatu Proceed upon dissolution stir_rt Warm to RT and stir (Monitor by TLC/LC-MS) add_hatu->stir_rt quench Quench with aq. NaHCO3 stir_rt->quench Upon completion extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify

Caption: N-Acylation Workflow.

Methodology:

  • To a solution of 3-Oxa-6-azabicyclo[3.2.0]heptane (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired carboxylic acid (1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for the disappearance of the starting amine by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This is a robust method for N-alkylation that avoids the over-alkylation issues common with alkyl halides.

Workflow Diagram:

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification prep_amine Dissolve 3-Oxa-6-azabicyclo[3.2.0]heptane (1.0 eq) in MeOH or DCE add_carbonyl Add Aldehyde or Ketone (1.1 eq) prep_amine->add_carbonyl add_acid Add Acetic Acid (cat.) add_carbonyl->add_acid stir_imine Stir for 1-2 hours at RT add_acid->stir_imine add_reductant Add NaBH(OAc)3 (1.5 eq) portion-wise stir_imine->add_reductant Proceed to reduction stir_reduction Stir for 4-24 hours at RT (Monitor by TLC/LC-MS) add_reductant->stir_reduction quench Quench with aq. NaHCO3 stir_reduction->quench Upon completion extract Extract with DCM or EtOAc quench->extract purify Purify by column chromatography extract->purify

Caption: Reductive Amination Workflow.

Methodology:

  • Dissolve 3-Oxa-6-azabicyclo[3.2.0]heptane (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE, 0.1 M).

  • Add the desired aldehyde or ketone (1.1 eq), followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 4-24 hours, monitoring for product formation.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

IV. References

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636. [Link]

  • Gál, G., & Jones, G. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. [Link]

  • Seidel, D., et al. (2016). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Nature Chemistry, 8(5), 478-483. [Link]

  • Wang, D., et al. (2020). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. Nature Chemistry, 12(6), 523-529. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Safety for 3-Oxa-6-azabicyclo[3.2.0]heptane Synthesis

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and efficient scale-up of this valuable bicyclic scaffold. We will address common challenges, troubleshooting, and critical safety considerations, moving beyond a simple procedural outline to explain the underlying scientific principles.

The synthesis of bicyclic scaffolds like 3-Oxa-6-azabicyclo[3.2.0]heptane is of significant interest in medicinal chemistry. However, transitioning from lab-scale discovery to pilot or manufacturing scale introduces a host of challenges that can impact safety, yield, and purity. This guide is structured to address these issues proactively.

Core Synthetic Strategy: Intramolecular [2+2] Photocycloaddition

The most direct and established route to the related bicyclo[3.2.0]heptane core is the copper-catalyzed intramolecular [2+2] photocycloaddition, a variant of the Kochi-Salomon reaction.[1] This guide will focus on a plausible and analogous pathway to 3-Oxa-6-azabicyclo[3.2.0]heptane, as detailed below. This reaction involves the irradiation of a suitable di-unsaturated precursor, leading to the formation of the strained cyclobutane ring.

Reaction_Scheme Precursor Precursor (N-protected diallyl-type amino ether) Product 3-Oxa-6-azabicyclo[3.2.0]heptane Precursor->Product 1. hv (UV light, e.g., 254 nm) Cu(I) or Cu(II) catalyst Aqueous Acid (e.g., H₂SO₄) 2. Basic Workup (e.g., NaOH) 3. HCl salt formation

Caption: General synthetic scheme for 3-Oxa-6-azabicyclo[3.2.0]heptane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Section 1: Reaction Initiation and Monitoring

Question 1: My reaction is not proceeding to completion, or the conversion is very slow. What are the likely causes?

Answer: Slow or incomplete conversion in a photochemical reaction is a common scale-up challenge. Several factors could be at play:

  • Inadequate Light Penetration (The "Inner Filter Effect"): As you scale up, the path length for light to travel through the reaction mixture increases. If the solution is too concentrated or becomes colored/turbid, the light may be absorbed by the outer layers of the solution, leaving the inner volume unirradiated.

    • Troubleshooting:

      • Dilution: Decrease the concentration of your starting material. While this may increase batch volume, it can dramatically improve quantum yield.

      • Reactor Design: For larger volumes, a simple batch reactor with an external lamp is inefficient. Consider specialized photoreactors such as those with an internal immersion well lamp or continuous flow reactors, which maximize the surface-area-to-volume ratio.

      • Wavelength: Ensure your lamp's emission spectrum matches the absorption profile of the copper-alkene complex.

  • Catalyst Inactivity: The active Cu(I) species can be sensitive to oxidation.

    • Troubleshooting:

      • Degassing: Thoroughly degas your solvent and reaction mixture with nitrogen or argon before and during the reaction to remove dissolved oxygen.

      • Catalyst Source: While Cu(II) salts like CuSO₄ are often used as pre-catalysts (and are more stable), ensure conditions are suitable for in-situ reduction to Cu(I), or consider using a Cu(I) source like CuOTf if your system is strictly anhydrous and oxygen-free.

  • Insufficient Acidity: For amine-containing substrates, in-situ protonation is crucial to prevent the free amine from coordinating to and deactivating the copper catalyst.[1]

    • Troubleshooting:

      • pH Measurement: Ensure the pH of your aqueous solution is sufficiently acidic (typically pH 1-2) after the addition of the amine precursor.

      • Acid Stoichiometry: Use at least one equivalent of a strong, non-coordinating acid (like sulfuric acid) relative to the amine.

Question 2: I'm observing the formation of a significant amount of byproducts. What are they and how can I minimize them?

Answer: Byproduct formation can arise from several competing reaction pathways.

  • Polymerization: The allyl groups on your precursor are susceptible to radical polymerization, especially under prolonged irradiation or at elevated temperatures.

    • Troubleshooting:

      • Temperature Control: Photochemical reactions can generate significant heat. Implement efficient cooling to maintain a low and consistent reaction temperature (e.g., 15-25 °C).

      • Reaction Time: Monitor the reaction closely by a suitable analytical method (e.g., ¹H NMR, GC-MS) and stop the irradiation as soon as the starting material is consumed to prevent over-irradiation of the product and formation of polymeric material.

  • Intermolecular Cycloadditions: At high concentrations, intermolecular [2+2] reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

    • Troubleshooting:

      • High Dilution: Running the reaction at a lower concentration favors the intramolecular pathway. This is one of the most effective ways to improve the yield of the desired bicyclic product.

Troubleshooting_Yield start Low or No Product Formation check_light Is light penetrating the solution? start->check_light check_catalyst Is the catalyst active? check_light->check_catalyst Yes sol_A1 No: Inner filter effect check_light->sol_A1 sol_A2 Action: Dilute reaction mixture. Use appropriate photoreactor. check_light->sol_A2 check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_B1 No: Catalyst oxidation check_catalyst->sol_B1 sol_B2 Action: Degas solvent and reaction mixture. Ensure inert atmosphere. check_catalyst->sol_B2 sol_C1 Suboptimal Temperature check_conditions->sol_C1 sol_C2 Action: Implement efficient cooling. Maintain 15-25 °C. check_conditions->sol_C2 sol_C3 Incorrect pH check_conditions->sol_C3 sol_C4 Action: Ensure pH 1-2 for amine protonation. check_conditions->sol_C4 sol_A1->sol_A2 sol_B1->sol_B2 sol_C1->sol_C2 sol_C3->sol_C4

Caption: Decision tree for troubleshooting low product yield.

Section 2: Work-up and Purification

Question 3: I'm struggling with a persistent emulsion during the basic extraction. How can I break it?

Answer: Emulsion formation is a very common and frustrating issue when working with polar, amine-containing products, especially after neutralization with a strong base.[1] The product itself can act as a surfactant, stabilizing the oil-in-water or water-in-oil mixture.

  • Causes:

    • Vigorous shaking of the separatory funnel.

    • High pH, which can lead to hydrolysis of some organic solvents (like ethyl acetate).

    • High concentration of the product or salts.

  • Troubleshooting & Prevention:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without high shear forces.

    • Solvent Choice: Diethyl ether is often a good choice, but it is extremely flammable. Methyl tert-butyl ether (MTBE) is a common, less emulsion-prone alternative. Avoid chlorinated solvents where possible due to safety and emulsion tendencies.[1]

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) will allow the phases to separate.

Question 4: My product has high water solubility, leading to poor extraction efficiency and low isolated yield. How can I improve recovery?

Answer: The presence of both an ether and an amine group in the target molecule makes it quite polar and likely to have significant water solubility, a known issue for the analogous 3-azabicyclo[3.2.0]heptane.[1]

  • Troubleshooting:

    • Concentrate the Aqueous Layer: Before extraction, if possible, concentrate the aqueous reaction mixture under reduced pressure to increase the concentration of your product.[1]

    • Increase Number of Extractions: Instead of one or two large-volume extractions, perform multiple (e.g., 5-10) smaller-volume extractions. This is more efficient at recovering water-soluble compounds.

    • Continuous Liquid-Liquid Extraction: For larger scales, a continuous liquid-liquid extraction apparatus can be highly effective for extracting water-soluble products into a less dense organic solvent over a long period.

    • Salting Out: As with breaking emulsions, saturating the aqueous layer with a salt like NaCl or K₂CO₃ before extraction will decrease the solubility of the organic product in the aqueous phase.

Question 5: How should I purify the final product? Is column chromatography a good option?

Answer: Basic amines often exhibit poor behavior on standard silica gel chromatography, leading to tailing and poor separation.

  • Recommended Purification Strategy:

    • Acid-Base Extraction: The primary purification should be a thorough acid-base work-up to remove non-basic impurities.

    • Crystallization as a Salt: The most effective method for obtaining a pure, stable, and easy-to-handle final product is to form a salt. After extracting the free base into an organic solvent and drying, bubble HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether. The hydrochloride salt of 3-Oxa-6-azabicyclo[3.2.0]heptane should precipitate and can be collected by filtration.

    • Chromatography (if necessary): If chromatography is unavoidable, consider using alumina (basic or neutral) instead of silica gel, or use silica gel that has been treated with an amine like triethylamine (typically 1-2% in the eluent) to block the acidic silanol groups and prevent tailing.

Scale-Up Safety Considerations

Scaling up a photochemical reaction from grams to kilograms is not a linear process. The hazards associated with reagents, equipment, and the reaction itself are magnified.

Table 1: Hazard Analysis of Key Reagents

Reagent/CompoundRoleKey Hazards & Safety Precautions
Precursor (e.g., N,N-diallyl-2-aminoethanol derivative) Starting MaterialFlammable, Corrosive, Toxic. Likely causes severe skin and eye burns. Harmful if inhaled or swallowed. Handle in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).
Copper (II) Sulfate (CuSO₄) Catalyst PrecursorHarmful if swallowed, skin and eye irritant. Avoid creating dust.
Sulfuric Acid (H₂SO₄) Acid CatalystHighly Corrosive. Causes severe skin and eye burns. Reacts exothermically with water. Add acid to water, never the other way around.
Sodium Hydroxide (NaOH) Neutralizing BaseHighly Corrosive. Causes severe skin and eye burns. Generates significant heat upon dissolution in water.
Diethyl Ether (Et₂O) / MTBE Extraction SolventExtremely Flammable (Ether), Flammable (MTBE). Vapors are heavier than air and can travel to an ignition source. Can form explosive peroxides upon storage. Use in a well-ventilated area, away from ignition sources. Ground all equipment.
3-Oxa-6-azabicyclo[3.2.0]heptane Product (Free Base)Assumed Corrosive and Irritant. As a bicyclic amine, it should be handled with care. The hydrochloride salt is likely a skin and respiratory irritant.
Photochemical Reactor Safety
  • UV Radiation: UV light, especially short-wavelength (e.g., 254 nm), is extremely damaging to the eyes and skin.

    • Mitigation: Ensure the photoreactor is housed in a light-tight enclosure or shielded with UV-blocking materials. Always wear UV-rated safety glasses. Never look directly at the lamp when it is on.

  • Heat Generation: High-power UV lamps generate a substantial amount of heat.

    • Mitigation: The reactor must have a robust cooling system. An immersion well for the lamp should have a continuous flow of coolant (e.g., water). Implement an automatic shutdown of the lamp if the coolant flow stops to prevent solvent boiling and reactor over-pressurization.

  • Electrical Hazards: High-voltage power supplies are used for the lamps.

    • Mitigation: Ensure all electrical connections are properly insulated and grounded. Keep flammable solvents away from the power supply.

Thermal Runaway Potential
  • Exothermic Neutralization: The neutralization of sulfuric acid with sodium hydroxide is highly exothermic. On a large scale, this can cause the solvent to boil if the base is added too quickly.

    • Mitigation: Perform the neutralization in a jacketed reactor with cooling. Add the base slowly and portion-wise, monitoring the internal temperature.

  • Decomposition: While the photocycloaddition itself is driven by light, excessive heat can promote side reactions and potentially lead to the decomposition of starting materials or products. The thermal stability of the specific amino ether precursor should be evaluated by techniques like Differential Scanning Calorimetry (DSC) if significant quantities are to be handled at elevated temperatures.

Detailed Experimental Protocols

The following protocols are representative and based on established procedures for analogous compounds.[1] They should be adapted and optimized for your specific precursor and equipment.

Protocol 1: Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride
  • Hazard Assessment: This procedure involves strong acids, strong bases, flammable solvents, and UV radiation. A thorough risk assessment must be conducted before starting.

  • Step 1: Reaction Setup

    • To a suitable photoreactor vessel equipped with a cooling jacket and an immersion well, add deionized water (to achieve a final substrate concentration of ~0.1 M).

    • With vigorous stirring, slowly add concentrated sulfuric acid (1.0 equivalent based on the precursor).

    • Add copper (II) sulfate pentahydrate (0.05 equivalents). Stir until fully dissolved.

    • Slowly add the N-protected diallyl-type amino ether precursor (1.0 equivalent).

    • Degas the solution by bubbling nitrogen through it for at least 30 minutes.

  • Step 2: Photoreaction

    • Begin circulating coolant through the reactor jacket and the lamp immersion well, maintaining a temperature of 15-20 °C.

    • Insert the UV lamp (e.g., a medium-pressure mercury lamp) into the immersion well and turn it on.

    • Shield the reactor from external light.

    • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or ¹H NMR (disappearance of olefinic signals). The reaction may take 24-80 hours depending on scale and lamp power.

  • Step 3: Work-up and Extraction

    • Once the reaction is complete, turn off the lamp and remove it.

    • Transfer the aqueous reaction mixture to a jacketed vessel equipped with an overhead stirrer and temperature probe.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a 50% (w/w) aqueous solution of sodium hydroxide until the pH is >12. CAUTION: Highly exothermic. Maintain the internal temperature below 25 °C.

    • Transfer the basic aqueous mixture to a large separatory funnel.

    • Extract the aqueous layer with diethyl ether or MTBE (e.g., 5 x 1/3 volume of the aqueous phase). Use gentle inversions to avoid emulsions.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. CAUTION: Do not distill to dryness to avoid peroxide explosion if using ether.

  • Step 4: Salt Formation and Isolation

    • Dissolve the crude free-base oil in a minimal amount of cold isopropanol or diethyl ether.

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in the chosen solvent until no more precipitate forms and the solution is acidic.

    • Stir the resulting slurry in an ice bath for 1 hour.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the hydrochloride salt.

References

  • Salomon, R. G.; Salomon, M. F.; Kachinski, J. L. C. Intramolecular copper(I)-catalyzed 2π + 2π photocycloaddition provides an effective route for the synthesis of 2-oxa- and 3-oxabicyclo[3.2.0]heptanes from homoallyl vinyl or diallyl ethers, respectively. J. Am. Chem. Soc.1977, 99 (4), 1043–1054.
  • Mansson, C. M. F.; Burns, N. Z. Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride. Org. Synth.2024, 101, 410-422.
  • The Kochi-Salomon reaction remains the only known photochemical [2+2] cycloaddition capable of engaging two unactivated olefins; however, it is intolerant of basic amines, rendering a one-step synthesis of parent 3-azabicyclo[3.2.0]heptane from diallylamine unfeasible under classical conditions. Recently, our group devised an amine-tolerant version of this reaction, whereby in situ protonation with common acids effectively masks the basic properties of amine-containing substrates. Organic Syntheses2024, 101, 410-422.
  • Wanner, M. J.; Koomen, G.-J. Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. J. Org. Chem.1992, 57 (23), 6259–6264.

Sources

Optimization

Technical Support Center: Catalyst Removal from 3-Oxa-6-azabicyclo[3.2.0]heptane Products

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxa-6-azabicyclo[3.2.0]heptane and its derivatives. This guide provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxa-6-azabicyclo[3.2.0]heptane and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of removing residual metal catalysts from your final products. Given the importance of this bicyclic scaffold in medicinal chemistry, ensuring the purity of these compounds is paramount for reliable downstream applications and regulatory compliance.[1][2]

The unique stereo-electronic properties of the 3-Oxa-6-azabicyclo[3.2.0]heptane core, particularly the presence of both an ether oxygen and a secondary amine, can present specific challenges in metal catalyst removal. These heteroatoms can act as ligands, forming stable complexes with residual metal species and making their extraction from the reaction mixture difficult. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your 3-Oxa-6-azabicyclo[3.2.0]heptane products.

Problem 1: High Levels of Residual Palladium After Standard Workup
  • Symptoms: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis reveals palladium levels significantly above the acceptable limits (typically <10 ppm for oral consumption APIs).[3]

  • Potential Cause 1: Catalyst Speciation: The palladium catalyst may not be in a single, easily removable form. It can exist as soluble Pd(II) species, colloidal Pd(0) nanoparticles, or be complexed with your product or byproducts.[4] The Lewis basic nitrogen and oxygen atoms of the 3-Oxa-6-azabicyclo[3.2.0]heptane core can chelate with palladium, keeping it in solution.

  • Solution 1: Scavenger Screening: Employ a panel of metal scavengers to identify the most effective one for your specific system. Thiol-based silica or polymer-supported scavengers are often effective for Pd(II), while other functionalities may be better suited for Pd(0).[4][5] It is crucial to screen a few options to find the optimal scavenger.

  • Solution 2: Activated Carbon Treatment: High-surface-area activated carbon is a cost-effective and often highly efficient method for adsorbing a wide range of palladium species.[4][6] The efficacy can be temperature-dependent, so optimizing the treatment time and temperature is recommended.[4]

  • Solution 3: Crystallization: If your product is a crystalline solid, a carefully designed crystallization process can be a powerful purification step.[][8] The choice of solvent and anti-solvent is critical to ensure the palladium impurities remain in the mother liquor.[9]

Problem 2: Product Loss During Scavenger Treatment
  • Symptoms: Significant decrease in product yield after treatment with a metal scavenger.

  • Potential Cause: Non-specific Binding: The scavenger may not only be binding to the metal catalyst but also adsorbing your product. This is more likely if your 3-Oxa-6-azabicyclo[3.2.0]heptane derivative has functional groups that can interact with the scavenger.

  • Solution 1: Reduce Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of metal removal. This may require some optimization experiments.

  • Solution 2: Wash the Scavenger: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.

  • Solution 3: Change Scavenger Type: Switch to a scavenger with a different backbone (e.g., from silica to a polymer-based resin) or a different functional group to minimize product binding.[10]

Problem 3: Ineffective Ruthenium Removal from Metathesis Reactions
  • Symptoms: Persistent color in the product and high ruthenium levels detected by ICP-MS after purification attempts.

  • Potential Cause: Stable Ruthenium Complexes: The secondary amine in the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold can form stable adducts with ruthenium catalysts, making them difficult to remove.[11]

  • Solution 1: Oxidative Treatment: Treat the crude reaction mixture with an oxidizing agent like lead tetraacetate or by bubbling air/oxygen through the solution to convert the ruthenium species into more easily removable forms.

  • Solution 2: Water-Soluble Ligand Extraction: Use water-soluble ligands such as imidazole, 2-mercaptonicotinic acid (MNA), or cysteine to form water-soluble ruthenium complexes that can be removed by aqueous extraction.[12]

  • Solution 3: Specialized Scavengers: Consider using scavengers specifically designed for ruthenium removal, such as those functionalized with phosphine oxides or other Lewis bases.[13]

Frequently Asked Questions (FAQs)

Q1: What is the first-line method I should try for removing a palladium catalyst?

For initial attempts, filtration through a pad of Celite® is a simple and effective method for removing heterogeneous palladium catalysts like Pd/C.[14] If this is insufficient, treatment with activated carbon is a robust second step due to its broad effectiveness and low cost.[4]

Q2: How do I choose the right metal scavenger?

The choice of scavenger depends on several factors:

  • The Metal and its Oxidation State: Thiol-based scavengers are generally effective for soft metals like Pd(II).[4]

  • The Solvent System: Ensure the scavenger is compatible with your reaction solvent.[15]

  • The Nature of Your Product: Avoid scavengers that may react with or strongly adsorb your product.

A screening approach with a small kit of different scavengers is often the most efficient way to identify the best candidate for your specific system.[10]

Q3: Can crystallization alone be sufficient for metal removal?

In some cases, yes. A well-optimized crystallization can be highly effective at rejecting impurities, including metal catalysts.[16] However, it can sometimes lead to the concentration of impurities within the crystal lattice.[17] Therefore, it is often used in combination with other methods like carbon treatment or scavenging for robust metal removal.

Q4: What are the regulatory limits for residual metals in APIs?

Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have strict guidelines for elemental impurities. For platinum group metals (including Pd, Pt, Rh, Ru), the permitted daily exposure (PDE) is often in the range of 5-10 ppm for oral drug products.[9]

Q5: How can I accurately quantify the amount of residual metal in my product?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace metal impurities in pharmaceutical products due to its high sensitivity and accuracy.[9][18]

Workflow and Data

Decision-Making Workflow for Catalyst Removal

The following diagram illustrates a logical workflow for selecting an appropriate metal catalyst removal strategy.

Metal_Removal_Workflow start Crude Product with Metal Catalyst is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous celite_filtration Filtration through Celite® is_heterogeneous->celite_filtration Yes scavenger_screen Scavenger Screening (Thiol, TMT, etc.) is_heterogeneous->scavenger_screen No check_purity1 Check Metal Levels (ICP-MS) celite_filtration->check_purity1 check_purity1->scavenger_screen Levels High final_product Purified Product (<10 ppm) check_purity1->final_product Levels OK activated_carbon Activated Carbon Treatment scavenger_screen->activated_carbon If ineffective or product loss occurs check_purity2 Check Metal Levels (ICP-MS) scavenger_screen->check_purity2 activated_carbon->check_purity2 crystallization Crystallization check_purity2->crystallization Levels High check_purity2->final_product Levels OK crystallization->final_product

Caption: Decision tree for selecting a metal catalyst removal strategy.

Comparison of Common Metal Removal Techniques
TechniqueAdvantagesDisadvantagesBest For
Filtration (Celite®) Simple, fast, inexpensive.[14]Only effective for heterogeneous catalysts.[15]Removing Pd/C and other solid-supported catalysts.
Activated Carbon Broadly effective for many metals, cost-effective.[4]Can adsorb the product, leading to yield loss.[17]General purpose removal of Pd, Ru, and Rh species.
Scavenger Resins High selectivity, can be tailored to specific metals.[19]More expensive, may require screening, potential for product loss.[10]Removing specific metals to very low levels, especially from high-value products.
Crystallization Can provide very high purity, removes other impurities as well.[16]Not suitable for all compounds, can be time-consuming to develop.[17]Final purification step for crystalline products.
Aqueous Extraction Good for removing polar metal complexes.Requires the metal to be in a water-soluble form.Removing Ru after treatment with water-soluble ligands.[12]

Experimental Protocols

Protocol 1: General Procedure for Activated Carbon Treatment
  • Dissolve the crude 3-Oxa-6-azabicyclo[3.2.0]heptane product in a suitable organic solvent (e.g., ethyl acetate, methanol, or THF) to a concentration of 10-50 mg/mL.

  • Add 5-10 wt% of activated carbon (e.g., Darco® KB-B) to the solution.[4]

  • Stir the mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.[4]

  • Allow the mixture to cool to room temperature if heated.

  • Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash the Celite® pad with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Analyze the residual metal content using ICP-MS.

Protocol 2: Screening and Application of Metal Scavengers
  • Screening:

    • In parallel vials, dissolve a small amount of the crude product in the reaction solvent.

    • To each vial, add a different metal scavenger (e.g., Si-Thiol, MP-TMT) at a loading of 5-10 equivalents relative to the initial catalyst loading.[5][10]

    • Stir the vials at room temperature or a slightly elevated temperature for 4-24 hours.

    • Filter each mixture and analyze the filtrate for residual metal content to identify the most effective scavenger.

  • Application:

    • To the bulk crude product solution, add the optimal scavenger identified in the screening step.

    • Stir for the optimized time and at the optimized temperature.

    • Filter off the scavenger resin and wash it with a small amount of fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Confirm the final metal concentration with ICP-MS.

References

  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications, 2023. [Link]

  • "How to Remove Palladium in three easy steps." Biotage, 2023. [Link]

  • "Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition." Chemistry – A European Journal, 2025. [Link]

  • "Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures." Organic Process Research & Development, ACS Publications, 2016. [Link]

  • "How can i remove palladium Pd catalyst easily?" ResearchGate, 2015. [Link]

  • "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, 2017. [Link]

  • "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization." ChemRxiv, 2025. [Link]

  • "3-Azabicyclo (3.2.0) Heptane." Scribd. [Link]

  • "Metal scavengers for organic purification." Biotage. [Link]

  • "Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes." PMC, 2021. [Link]

  • "A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions." Organic Letters, 2001. [Link]

  • "Metal Scavenger Guide." Sopachem. [Link]

  • "High-Sensitivity Sensor for Palladium Detection in Organic Solvent." MDPI, 2025. [Link]

  • "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization." ChemRxiv, 2025. [Link]

  • "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters, 2022. [Link]

  • "Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)." Crimson Publishers, 2023. [Link]

  • "Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds." MDPI, 2023. [Link]

  • "Decomposition of Ruthenium Olefin Metathesis Catalyst." MDPI, 2020. [Link]

  • "Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)." Crimson Publishers, 2023. [Link]

  • "3-Azabicyclo (3.2.0) Heptane." Scribd. [Link]

  • "The phenomenon of “dead” metal in heterogeneous catalysis: opportunities for increasing the efficiency of carbon-supported metal catalysts." Chemical Science, RSC Publishing, 2023. [Link]

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  • "Crystallization Method Development and Optimization." Triclinic Labs. [Link]

  • "Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer." SCIRP, 2019. [Link]

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Troubleshooting

Technical Support Center: Crystallization of Amorphous 3-Oxa-6-azabicyclo[3.2.0]heptane Derivatives

Welcome to the technical support center for the crystallization of 3-Oxa-6-azabicyclo[3.2.0]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-Oxa-6-azabicyclo[3.2.0]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining crystalline forms of this versatile, yet often stubborn, class of compounds. The inherent structural features of these bicyclic systems—namely their polarity, hydrogen bonding capabilities, and potential for conformational flexibility—frequently lead to the formation of amorphous solids or oils, frustrating purification and characterization efforts.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions and rationally design your crystallization experiments.

Troubleshooting Guide: From Amorphous Solids to Single Crystals

This section addresses the most common and specific problems encountered during the crystallization of 3-Oxa-6-azabicyclo[3.2.0]heptane derivatives.

Q1: My compound consistently 'oils out' or forms a precipitate instead of crystals. What's happening and how can I fix it?

A1: This is a classic sign of rapid desolvation where the concentration of the solute exceeds the solubility limit too quickly, leading to nucleation rates that far outpace controlled crystal growth. [1] The molecules crash out of solution without the time needed to arrange themselves into an ordered crystal lattice.

Plausible Causes:

  • High Supersaturation: The solution is too concentrated, or the temperature is dropped too rapidly.

  • Poor Solvent Choice: The solvent may be too "good," holding the compound in solution until a sudden change (like a large temperature drop) forces it out. Conversely, a very "poor" solvent can cause immediate precipitation.

  • Inherent Molecular Properties: The high polarity and hydrogen bonding capacity of the 3-Oxa-6-azabicyclo[3.2.0]heptane core can lead to strong solvent interactions, making the transition to a solid-state lattice difficult.

Recommended Solutions & Protocols:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount.[2][3] Instead of an ice bath, allow the solution to cool to room temperature on the benchtop, then transfer it to a Dewar flask filled with warm water to cool slowly overnight.[2][4]

  • Use a More Dilute Solution: Start with a solution that is just saturated at the solvent's boiling point. If it still oils out, add a small amount of additional hot solvent (1-5% v/v) to slightly reduce the saturation level before cooling.[5]

  • Switch to a Different Crystallization Technique: If slow cooling fails, techniques that achieve supersaturation more gradually are often successful.

    • Vapor Diffusion: This is an excellent and gentle method for small quantities.[6]

    • Anti-solvent Crystallization: This method provides fine control over the rate of supersaturation.[1][7][8]

Experimental Protocol: Anti-Solvent Crystallization

  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which your compound is poorly soluble.[9] (See Table 1 for suggestions).

  • Dissolution: Dissolve your compound in a minimal amount of the "good" solvent at room temperature.

  • Setup: Place the solution in a small vial. Using a syringe or pipette, carefully and slowly layer the anti-solvent on top of the solution to create a distinct interface. The anti-solvent should ideally be less dense.

  • Diffusion: Seal the vial and leave it undisturbed. Crystals will ideally form at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility.[4]

Scientific Rationale: By slowing down the rate at which the solution becomes supersaturated, you provide the molecules with sufficient time to orient themselves correctly, promoting the growth of a few well-ordered crystal nuclei rather than the chaotic formation of many amorphous particles.

Q2: I'm only getting microcrystals or fine needles. How can I grow larger, diffraction-quality single crystals?

A2: The formation of numerous small crystals indicates that the nucleation rate is too high. This can be caused by excessive supersaturation, the presence of nucleation sites (like dust or microscopic scratches), or rapid solvent evaporation.[4] Fine needles can suggest that crystal growth is favored along one crystallographic axis, which can sometimes be influenced by the solvent.[10]

Recommended Solutions & Protocols:

  • Thermal Cycling (Ostwald Ripening): This technique helps to reduce the number of nuclei and encourages the growth of larger crystals from smaller ones.[2]

    • Protocol: Once initial microcrystals have formed, gently warm the sealed vial until most, but not all, of the crystals redissolve. Then, allow the solution to cool very slowly again. The remaining crystals will act as seeds for larger growth. Repeat this cycle 2-3 times.

  • Minimize Nucleation Sites:

    • Filter the hot, saturated solution through a small plug of cotton or a syringe filter into a clean, scratch-free crystallization dish.[4]

    • Ensure all glassware is meticulously clean.

  • Control Evaporation: If using the slow evaporation method, reduce the size of the holes in the vial cap or aluminum foil covering. This slows the rate of solvent loss and, consequently, the rate of saturation.[4]

  • Solvent System Modification: The solvent can influence crystal habit. Try a different solvent or a binary solvent mixture to see if it alters the morphology from needles to more equant blocks.[4]

Workflow for Growing Larger Crystals

Caption: Decision workflow for improving crystal size and quality.

Q3: I suspect impurities are hindering crystallization. How can I address this?

A3: Impurities can significantly inhibit crystallization, even at low levels. They can interfere with nucleation, disrupt the crystal lattice, or alter the solubility profile of your compound.[10][11][12][13] Structurally related impurities are often the most problematic as they can become incorporated into the growing crystal, leading to defects.[10][11]

Recommended Solutions & Protocols:

  • Analytical Confirmation: Before attempting further crystallization, confirm the purity of your amorphous material using techniques like HPLC, LC-MS, and ¹H NMR. A purity level of >95% is recommended, and >98% is ideal.

  • Chromatographic Purification: If impurities are detected, purify the material using flash column chromatography. Carefully select a solvent system that provides good separation between your compound and the impurities.

  • Recrystallization for Purification: A preliminary, rapid recrystallization can sometimes be used as a purification step.[14]

    • Protocol: Dissolve the impure compound in a minimal amount of a suitable hot solvent. Cool it quickly in an ice bath to induce rapid crystallization, trapping the majority of impurities in the mother liquor. Collect the solid by vacuum filtration. Note that this solid may still be of poor quality, but its chemical purity will be higher, making it a better starting material for a subsequent, careful crystallization experiment.

Scientific Rationale: Impurities can act as "tailor-made" inhibitors by adsorbing onto the surface of growing crystal faces, slowing or stopping further growth.[11] By removing these interfering species, you allow the molecules of your target compound to pack into a uniform lattice without disruption.

Frequently Asked Questions (FAQs)

Q: What are the best starting points for solvent selection for these polar derivatives?

A: The "like dissolves like" principle is a good starting point.[15] Given the polar nature of the 3-Oxa-6-azabicyclo[3.2.0]heptane core, polar solvents are often required. However, the ideal crystallization solvent is one in which the compound is moderately soluble—soluble when hot but only sparingly soluble when cold.[16]

Table 1: Recommended Solvent Screening for 3-Oxa-6-azabicyclo[3.2.0]heptane Derivatives

Solvent ClassExamplesRationale for Use
Polar Protic Ethanol, Methanol, Isopropanol (IPA)Good "solvents." Can engage in hydrogen bonding. Often used as the "good" solvent in an anti-solvent pair.[9]
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateCan dissolve the compound through dipole-dipole interactions without donating hydrogen bonds. Good for single-solvent methods.[9]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate polarity, good for dissolving many organics. Can act as a hydrogen bond acceptor.
Aliphatic Hydrocarbons Heptane, Hexane, CyclohexaneVery non-polar. Almost always used as "anti-solvents" to induce crystallization from a more polar solvent.[6][9]
Aromatic Hydrocarbons TolueneCan offer π-stacking interactions. Less volatile and often a better choice than benzene.[6]

Screening Strategy: Start by testing the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.

Q: When should I use an anti-solvent (two-solvent) system versus a single solvent?

A: You should opt for an anti-solvent system when you cannot find a single solvent that provides the ideal solubility profile (highly soluble when hot, poorly soluble when cold).[9] This technique is particularly useful for compounds that are either extremely soluble in a solvent (even when cold) or very poorly soluble (even when hot). By adding an anti-solvent, you can finely tune the solubility of the system to induce crystallization.[7][8]

Q: What is vapor diffusion, and when is it the most appropriate technique?

A: Vapor diffusion is a technique where an anti-solvent slowly diffuses via the vapor phase into a solution of your compound, gradually inducing crystallization. It is arguably the gentlest method and is exceptionally well-suited for:

  • Milligram-scale quantities: It works well with very small amounts of material.[6]

  • Highly sensitive compounds: The slow, controlled process minimizes thermal or mechanical stress.

  • Difficult-to-crystallize molecules: When other methods like slow cooling fail, vapor diffusion often succeeds because it maintains the system close to equilibrium for an extended period.[17]

Diagram of Factors Influencing Crystallization

Caption: Interplay of key factors governing the crystallization process.

References

  • DIFFERENT TYPES OF CRYSTAL GROWTH METHODS . International Journal of Pure and Applied Mathematics. Available at: [Link]

  • Growing Crystals . MIT Department of Chemistry. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . MDPI. Available at: [Link]

  • Crystallisation Techniques . University of Bath. Available at: [Link]

  • Slow cooling and temperature-controlled protein crystallography . National Institutes of Health (NIH). Available at: [Link]

  • Low temperature solution growth : Slow cooling and Slow evaporation method . BrainKart. Available at: [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” . International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Antisolvent Crystallization . RM@Schools. Available at: [Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes . MIT. Available at: [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing . SciSpace. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . ResearchGate. Available at: [Link]

  • Pharmaceutical Crystallization in drug development . Syrris. Available at: [Link]

  • Recent progress in antisolvent crystallization . Royal Society of Chemistry. Available at: [Link]

  • Crystallization of soluble proteins in vapor diffusion for x-ray crystallography . Jove. Available at: [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion . National Institutes of Health (NIH). Available at: [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization . MDPI. Available at: [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol . University of Limerick. Available at: [Link]

  • How to grow crystals for X-ray crystallography . International Union of Crystallography. Available at: [Link]

  • Summary of Common Crystallization Solvents . University of California, Irvine. Available at: [Link]

  • Guide for crystallization . Université de Rennes. Available at: [Link]

  • Crystallization Kinetics of an Amorphous Pharmaceutical Compound Using Fluorescence-Lifetime-Imaging Microscopy . National Institutes of Health (NIH). Available at: [Link]

  • Crystallization Propensity of Amorphous Pharmaceuticals: Kinetics and Thermodynamics . ACS Publications. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules . Royal Society of Chemistry. Available at: [Link]

  • Characterizing amorphous materials with gravimetric vapour sorption techniques . European Pharmaceutical Review. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use . Chemistry LibreTexts. Available at: [Link]

  • Methods of amorphization and investigation of the amorphous state . Acta Pharmaceutica. Available at: [Link]

  • Physical stability and drug crystallization in amorphous solid dispersions . Prime Scholars. Available at: [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Oxa-6-azabicyclo[3.2.0]heptane

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-Oxa-6-azabicyclo[3.2.0]heptane. In the absence of direct experimental data for this specific molecule, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-Oxa-6-azabicyclo[3.2.0]heptane. In the absence of direct experimental data for this specific molecule, this guide leverages fundamental principles of mass spectrometry and compares its predicted fragmentation behavior with analogous bicyclic systems: the parent carbocycle, Bicyclo[3.2.0]heptane , and its corresponding single-heteroatom analogues, 6-Azabicyclo[3.2.0]heptane and 3-Oxabicyclo[3.2.0]heptane . This comparative approach offers valuable insights for researchers in drug discovery and development engaged in the structural elucidation of novel saturated heterocyclic scaffolds.

Introduction to 3-Oxa-6-azabicyclo[3.2.0]heptane and Its Structural Significance

Saturated bicyclic heterocycles are privileged structures in medicinal chemistry, offering a three-dimensional framework that can enhance binding affinity and selectivity to biological targets while improving physicochemical properties. The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold, incorporating both an ether and a secondary amine functionality within a strained fused-ring system, represents a unique structural motif. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various stages of drug development, from metabolite identification to quality control.

This guide will focus on predicting the fragmentation patterns under both Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization followed by Collision-Induced Dissociation (ESI-CID), a soft ionization method coupled with tandem mass spectrometry that allows for controlled fragmentation of a selected precursor ion.

Predicted Fragmentation of 3-Oxa-6-azabicyclo[3.2.0]heptane

The fragmentation of 3-Oxa-6-azabicyclo[3.2.0]heptane (Molecular Weight: 99.13 g/mol ) is expected to be directed by the two heteroatoms, nitrogen and oxygen, which are the most likely sites of initial ionization or protonation.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial ionization will likely involve the removal of a non-bonding electron from either the nitrogen or the oxygen atom, with the nitrogen being the more probable site due to its lower ionization potential compared to the ether oxygen. The resulting molecular ion (m/z 99) will be energetically unstable and prone to a variety of fragmentation pathways.

Key predicted fragmentation pathways include:

  • Alpha-Cleavage adjacent to Nitrogen: This is a dominant fragmentation pathway for amines.[1] Cleavage of the C-C bond alpha to the nitrogen atom can occur in two ways, leading to the expulsion of either a C2H4 or a CH2O moiety.

    • Loss of ethylene (C2H4, 28 Da) from the five-membered ring would lead to a fragment at m/z 71 .

    • Loss of a C3H5 radical from the five-membered ring would result in a fragment at m/z 56 .

  • Alpha-Cleavage adjacent to Oxygen: Cleavage of the C-C bond alpha to the oxygen atom is a characteristic fragmentation of ethers.[1] This would involve the cleavage of the four-membered ring.

  • Ring Opening and Cleavage: The strained bicyclic system can undergo ring opening followed by further fragmentation. For instance, cleavage of the bond between the two bridgehead carbons could initiate a cascade of bond cleavages.

  • Loss of Small Neutral Molecules: The expulsion of small, stable neutral molecules is a common fragmentation route. We can predict the loss of ethene (m/z 71) or formaldehyde (m/z 69).

The following diagram illustrates the predicted primary EI fragmentation pathways for 3-Oxa-6-azabicyclo[3.2.0]heptane.

EI_Fragmentation_3_Oxa_6_azabicyclo_3_2_0_heptane cluster_alpha_N α-Cleavage (Nitrogen) cluster_alpha_O α-Cleavage (Oxygen) & Ring Opening M [C₅H₉NO]⁺˙ m/z 99 (Molecular Ion) F71 [C₄H₅O]⁺ m/z 71 M->F71 - C₂H₄ F56 [C₃H₆N]⁺ m/z 56 M->F56 - C₂H₅O• F69 [C₄H₇N]⁺˙ m/z 69 M->F69 - CH₂O

Caption: Predicted EI fragmentation of 3-Oxa-6-azabicyclo[3.2.0]heptane.

ESI-MS/MS Fragmentation

In positive-ion ESI, 3-Oxa-6-azabicyclo[3.2.0]heptane will readily form a protonated molecule, [M+H]⁺, at m/z 100 . The protonation site is most likely the nitrogen atom, as it is more basic than the ether oxygen. Fragmentation of this even-electron ion via CID will proceed through different mechanisms than the radical-driven fragmentations in EI.

Key predicted fragmentation pathways for the [M+H]⁺ ion include:

  • Ring Opening of the Aziridine Ring: Protonation of the nitrogen can weaken the adjacent C-N bonds, leading to the opening of the five-membered ring.

  • Loss of Neutral Molecules: The protonated molecule can fragment by losing small neutral molecules. A likely loss is that of ethylene (C2H4, 28 Da) from the five-membered ring, resulting in a fragment at m/z 72 .

  • Retro-Diels-Alder (RDA)-type reactions: Although not a classic RDA system, concerted ring cleavage reactions are possible in bicyclic systems.

The following diagram illustrates the predicted primary ESI-MS/MS fragmentation pathways for protonated 3-Oxa-6-azabicyclo[3.2.0]heptane.

ESI_Fragmentation_3_Oxa_6_azabicyclo_3_2_0_heptane MH [C₅H₁₀NO]⁺ m/z 100 ([M+H]⁺) F72 [C₃H₆NO]⁺ m/z 72 MH->F72 - C₂H₄ F58 [C₂H₄NO]⁺ m/z 58 MH->F58 - C₃H₆

Caption: Predicted ESI-MS/MS of 3-Oxa-6-azabicyclo[3.2.0]heptane.

Comparative Fragmentation Analysis

To better understand the influence of the heteroatoms on the fragmentation of the bicyclo[3.2.0]heptane framework, we will now compare the predicted fragmentation of our target molecule with its carbocyclic, aza-, and oxa- analogues.

Bicyclo[3.2.0]heptane (MW: 96.17 g/mol )

As a saturated carbocycle, the fragmentation of bicyclo[3.2.0]heptane under EI is expected to be complex, involving ring opening and the formation of a series of alkenyl and alkyl cations. The molecular ion at m/z 96 should be observable.

Common fragmentation pathways for bicycloalkanes involve the loss of small alkyl and alkenyl radicals and molecules.[2] Key predicted fragments would arise from the loss of:

  • A methyl radical (CH₃•, 15 Da) to give a fragment at m/z 81 .

  • An ethyl radical (C₂H₅•, 29 Da) or ethylene (C₂H₄, 28 Da) to give fragments around m/z 67-68 .

  • A propyl radical (C₃H₇•, 43 Da) or propene (C₃H₆, 42 Da) to give fragments around m/z 53-54 .

The base peak is likely to be in the C₃ or C₄ region of the spectrum.

6-Azabicyclo[3.2.0]heptane (MW: 97.16 g/mol )

The presence of the nitrogen atom in 6-Azabicyclo[3.2.0]heptane will dominate its fragmentation pattern. According to the nitrogen rule, the molecular ion will have an odd mass, m/z 97 .

The primary fragmentation pathway will be alpha-cleavage adjacent to the nitrogen atom.[1] This would involve the loss of an ethyl radical (C₂H₅•, 29 Da) from the five-membered ring, leading to a stable, resonance-stabilized iminium ion at m/z 68 , which is expected to be the base peak. Loss of a hydrogen atom to form an ion at m/z 96 is also a common feature in the mass spectra of cyclic amines.

3-Oxabicyclo[3.2.0]heptane (MW: 98.14 g/mol )

For 3-Oxabicyclo[3.2.0]heptane, the molecular ion should appear at m/z 98 . The fragmentation will be directed by the oxygen atom.

Key fragmentation pathways for cyclic ethers include:[1]

  • Alpha-cleavage: Loss of a hydrogen atom from a carbon adjacent to the oxygen to give a fragment at m/z 97 .

  • Ring opening followed by cleavage: This can lead to the loss of formaldehyde (CH₂O, 30 Da) to give a fragment at m/z 68 , or the loss of ethylene (C₂H₄, 28 Da) to give a fragment at m/z 70 .

Summary of Comparative Fragmentation

The following table summarizes the key predicted fragments for 3-Oxa-6-azabicyclo[3.2.0]heptane and its comparator molecules under Electron Ionization.

CompoundMolecular Ion (m/z)Key Predicted Fragments (m/z) and Proposed Losses
3-Oxa-6-azabicyclo[3.2.0]heptane 9971 (-C₂H₄), 69 (-CH₂O), 56 (-C₂H₅O•)
Bicyclo[3.2.0]heptane 9681 (-CH₃•), 68 (-C₂H₄), 67 (-C₂H₅•), 54 (-C₃H₆), 53 (-C₃H₇•)
6-Azabicyclo[3.2.0]heptane 9796 (-H•), 68 (-C₂H₅•) (likely base peak)
3-Oxabicyclo[3.2.0]heptane 9897 (-H•), 70 (-C₂H₄), 68 (-CH₂O)

This comparison clearly demonstrates how the introduction of heteroatoms provides specific and diagnostic fragmentation pathways. The presence of nitrogen in 6-azabicyclo[3.2.0]heptane leads to a dominant alpha-cleavage, resulting in a characteristic base peak. In contrast, the carbocycle, bicyclo[3.2.0]heptane, exhibits a more complex pattern of hydrocarbon fragments. 3-Oxa-6-azabicyclo[3.2.0]heptane is unique in that it can undergo fragmentation directed by either the nitrogen or the oxygen, leading to a more complex spectrum than its single-heteroatom analogues, but with diagnostic peaks that can reveal the presence of both heteroatoms.

Experimental Protocols

To acquire mass spectra for compounds like 3-Oxa-6-azabicyclo[3.2.0]heptane, the following general protocols can be used.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is suitable for obtaining a fragmentation pattern for structural elucidation.

  • Sample Preparation: Dissolve the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-300.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

This protocol is designed to determine the mass of the protonated molecule and to obtain controlled fragmentation for structural confirmation.

  • Sample Preparation: Prepare a solution of the compound in a mixture of 50:50 acetonitrile:water with 0.1% formic acid at a concentration of 1-10 µg/mL.

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or direct infusion into the ESI source.

  • LC Method (for LC-MS/MS):

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient for eluting the compound of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 (Full Scan): Acquire a full scan spectrum from m/z 50-300 to identify the [M+H]⁺ ion.

    • MS2 (Product Ion Scan): Select the [M+H]⁺ ion (m/z 100) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to obtain an optimal fragmentation pattern.

Conclusion

While experimental mass spectra for 3-Oxa-6-azabicyclo[3.2.0]heptane are not yet publicly available, a thorough understanding of fundamental fragmentation mechanisms allows for a reliable prediction of its mass spectral behavior. By comparing its predicted fragmentation to that of its carbocyclic, aza-, and oxa- analogues, we can anticipate a unique fragmentation pattern influenced by both the nitrogen and oxygen heteroatoms. The alpha-cleavage pathways directed by the amine and ether functionalities, along with ring-opening fragmentations of the bicyclic system, will provide a rich source of structural information. The experimental protocols provided herein offer a starting point for researchers to obtain and confirm the mass spectral characteristics of this and related novel heterocyclic compounds.

References

  • Flego, C., Calemma, V., Gigantiello, N., & Parker, W. O. (2008). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2.1]heptane and cyclo-hexene are reported to show the analogies. Journal of Chromatography A, 1216(9), 1435-1442. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NIST. (2021). Bicyclo[3.2.0]heptane. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). 6-Azabicyclo[3.2.0]heptane. National Center for Biotechnology Information. [Link]

  • Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

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Comparative

A Comparative Guide to the X-ray Crystallography of 3-Oxa-6-azabicyclo[3.2.0]heptane Salts: A Methodological Approach in the Absence of Public Data

Introduction: The Structural Imperative for a Promising Scaffold The 3-Oxa-6-azabicyclo[3.2.0]heptane moiety represents a class of saturated heterocyclic scaffolds of significant interest to medicinal chemists and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative for a Promising Scaffold

The 3-Oxa-6-azabicyclo[3.2.0]heptane moiety represents a class of saturated heterocyclic scaffolds of significant interest to medicinal chemists and drug development professionals. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic and monocyclic systems, providing a fixed orientation of substituents that can lead to enhanced binding affinity and selectivity for biological targets. However, a conspicuous gap exists in the public domain: a lack of readily available single-crystal X-ray diffraction data for the salts of this parent scaffold.

This guide addresses this critical knowledge gap not by presenting non-existent data, but by providing a robust methodological framework for researchers to obtain and interpret such data. We will navigate the essential experimental workflows, from synthesis and crystallization to the final structural elucidation. To ground this guide in practical, verifiable science, we will draw direct comparisons with structurally related and well-characterized bicyclic systems, namely 2-azabicyclo[3.2.0]heptane and 3-azabicyclo[3.2.0]heptane.

Understanding the precise three-dimensional structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of modern drug development.[1][2] High-resolution crystal structures provide unambiguous proof of molecular connectivity and stereochemistry, which is fundamental for intellectual property claims. Furthermore, the solid-state structure dictates crucial physicochemical properties such as solubility, stability, and dissolution rate, all of which are influenced by the crystalline form (polymorphism).[3][4] This guide will, therefore, serve as a comprehensive roadmap for researchers seeking to unlock the full potential of 3-Oxa-6-azabicyclo[3.2.0]heptane and its derivatives through the power of X-ray crystallography.

Comparative Scaffolds: Situating 3-Oxa-6-azabicyclo[3.2.0]heptane in a Structural Context

To appreciate the subtle yet significant structural nuances of 3-Oxa-6-azabicyclo[3.2.0]heptane, it is instructive to compare it with its close chemical relatives for which crystallographic data are more accessible. The primary analogues for our comparative purposes are 2-azabicyclo[3.2.0]heptane and 3-azabicyclo[3.2.0]heptane. These compounds share the same fused cyclobutane-pyrrolidine core, with the key difference being the position of the heteroatoms.

Structural Comparison of Bicyclo[3.2.0]heptane Scaffolds cluster_0 Target Scaffold cluster_1 Analogous Scaffolds Target 3-Oxa-6-azabicyclo[3.2.0]heptane Analogue1 2-Azabicyclo[3.2.0]heptane Target->Analogue1 Structural Analogue Analogue2 3-Azabicyclo[3.2.0]heptane Target->Analogue2 Structural Analogue Target_img Target_img Analogue1_img Analogue1_img Analogue2_img Analogue2_img

Caption: Structural relationship between the target scaffold and its analogues.

The presence of the oxygen atom at the 3-position in our target molecule is expected to influence its hydrogen bonding capabilities, polarity, and overall conformation compared to its all-nitrogen or carbon-based counterparts. Understanding these differences is crucial for predicting how the scaffold will interact with its biological target and for designing effective crystallization strategies.

Experimental Workflows for Structural Characterization

The following sections provide detailed, generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of 3-Oxa-6-azabicyclo[3.2.0]heptane salts. These methodologies are based on established procedures for analogous small molecules and are designed to be a starting point for experimental work.[5][6][7]

Part 1: Synthesis and Salt Formation

The first step towards obtaining a crystal structure is the synthesis of the compound of interest and its conversion to a suitable salt form. Salts are often preferred for crystallization as they can exhibit improved crystallinity and stability compared to the free base.[8][9] The hydrochloride salt is a common first choice due to its ease of formation and the high probability of yielding crystalline material.

Protocol for Synthesis and Hydrochloride Salt Formation:

  • Synthesis of the Parent Scaffold : Synthesize the 3-Oxa-6-azabicyclo[3.2.0]heptane free base using an appropriate synthetic route. For related azabicyclo[3.2.0]heptane systems, methods such as intramolecular [2+2] photocycloaddition have proven effective.[10][11]

  • Dissolution : Dissolve the purified free base in a suitable organic solvent. Anhydrous diethyl ether or ethyl acetate are common choices.

  • Acidification : While stirring the solution at room temperature, slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether). The addition should be dropwise to promote controlled precipitation.

  • Precipitation and Isolation : The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a period (e.g., 1 hour) to ensure complete precipitation.

  • Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold solvent used for the precipitation to remove any unreacted starting material or excess HCl.

  • Drying : Dry the resulting solid under vacuum to remove residual solvent. The product should be a free-flowing powder.

Workflow for Synthesis and Salt Formation Start Start: Purified Free Base Dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) Start->Dissolve Acidify Slowly add HCl Solution (e.g., 2 M in Diethyl Ether) Dissolve->Acidify Precipitate Stir to Allow for Complete Precipitation Acidify->Precipitate Isolate Isolate Solid by Vacuum Filtration Precipitate->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End End: Hydrochloride Salt Powder Dry->End

Caption: Generalized workflow for the synthesis of a hydrochloride salt.

Part 2: Crystallization

The success of an X-ray diffraction experiment is critically dependent on the quality of the single crystal.[12] The goal of crystallization is to grow well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension). Several methods can be employed, and often a screening of different solvents and techniques is necessary.[6]

Common Crystallization Techniques:

  • Slow Evaporation : A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals as the solution becomes supersaturated.

  • Vapor Diffusion : A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering : A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

TechniqueSolvents (Compound-Soluble)Anti-solvents (Compound-Insoluble)Typical Conditions
Slow Evaporation Methanol, Ethanol, AcetonitrileN/ARoom temperature, vial covered with parafilm with a few pinholes.
Vapor Diffusion Dichloromethane, MethanolDiethyl ether, Hexane, PentaneSealed chamber at room temperature.
Solvent Layering Dichloromethane, Ethyl AcetateHexane, HeptaneUndisturbed test tube or narrow vial at room temperature.

Protocol for Crystallization Screening:

  • Solubility Testing : Determine the solubility of the 3-Oxa-6-azabicyclo[3.2.0]heptane salt in a range of solvents to identify suitable systems for crystallization.

  • Prepare a Saturated Solution : Prepare a near-saturated solution of the salt in a chosen "good" solvent, gently warming if necessary to aid dissolution.

  • Set up Crystallization Experiments : Using the prepared solution, set up experiments for each of the techniques described above. It is advisable to run multiple experiments in parallel with different solvent/anti-solvent combinations.

  • Patience and Observation : Allow the experiments to proceed undisturbed. Observe them periodically under a microscope for the formation of single crystals.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they can be analyzed using an X-ray diffractometer. This technique provides detailed information about the atomic arrangement within the crystal lattice.[13]

Single-Crystal X-ray Diffraction Workflow Start Start: High-Quality Single Crystal Mount Mount Crystal on Goniometer Head Start->Mount Center Center Crystal in X-ray Beam Mount->Center Collect Collect Diffraction Data (Rotation Method) Center->Collect Process Process Data (Indexing, Integration, Scaling) Collect->Process Solve Solve Crystal Structure (Determine Phase Information) Process->Solve Refine Refine Structural Model Solve->Refine Validate Validate and Analyze Structure Refine->Validate End End: Final Crystal Structure (CIF file) Validate->End

Caption: Key steps in the single-crystal X-ray diffraction process.

Experimental Protocol for SC-XRD:

  • Crystal Selection and Mounting : Under a microscope, select a high-quality single crystal and mount it on a suitable holder (e.g., a cryoloop or a glass fiber).[12]

  • Data Collection : Mount the crystal on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is often used to protect the crystal from radiation damage. The instrument then rotates the crystal in a monochromatic X-ray beam, and a detector collects the resulting diffraction pattern.[14]

  • Data Processing : The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.

Comparative Structural Analysis: A Template for Discovery

While we await the first public disclosure of the crystal structure of a 3-Oxa-6-azabicyclo[3.2.0]heptane salt, we can prepare for its analysis by establishing a comparative framework based on its analogues. The table below presents key crystallographic parameters for a known derivative of 3-azabicyclo[3.2.0]heptane and provides a template for the data that would be obtained for our target compound.

Parameter3-Azabicyclo[3.2.0]heptane HCl Derivative[10]3-Oxa-6-azabicyclo[3.2.0]heptane HCl (Hypothetical)
Chemical Formula C₁₇H₁₆ClNO₂C₅H₁₀ClNO
Formula Weight 301.77135.59
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
a (Å) 11.234(2)To be determined
b (Å) 5.8910(12)To be determined
c (Å) 22.395(5)To be determined
α (°) 90To be determined
β (°) 97.45(3)To be determined
γ (°) 90To be determined
Volume (ų) 1470.8(5)To be determined
Z 4To be determined
Calculated Density (g/cm³) 1.361To be determined
R-factor (%) 5.38To be determined

Data for the 3-azabicyclo[3.2.0]heptane derivative is taken from the supporting information of Denisenko et al. (2017).[10]

Implications for Drug Development

Obtaining the crystal structure of 3-Oxa-6-azabicyclo[3.2.0]heptane salts will have significant implications for their development as pharmaceutical agents.

  • Structure-Activity Relationship (SAR) Studies : A definitive 3D structure will allow for more accurate computational modeling and a deeper understanding of SAR. By knowing the precise bond angles, bond lengths, and torsion angles, researchers can design derivatives with optimized interactions with their biological targets.

  • Polymorph Screening : The initial crystal structure serves as a reference point for polymorph screening studies.[15] Different crystalline forms can have different properties, and identifying the most stable and bioavailable form is a regulatory requirement.[16]

  • Intellectual Property : A crystal structure provides the ultimate proof of a novel chemical entity, strengthening patent applications and protecting intellectual property.

Conclusion

While the X-ray crystallography data for 3-Oxa-6-azabicyclo[3.2.0]heptane salts remains to be publicly reported, the path to its discovery is clear. By leveraging established methodologies in synthesis, salt formation, and crystallization, and by drawing comparisons with structurally related scaffolds, researchers are well-equipped to undertake this important structural characterization. The detailed protocols and comparative framework provided in this guide are intended to empower researchers, scientists, and drug development professionals to elucidate the three-dimensional structure of this promising scaffold, thereby accelerating its journey from a molecule of interest to a potential therapeutic agent. The resulting data will be invaluable for rational drug design, lead optimization, and the development of robust and effective new medicines.

References

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  • Gavezzotti, A. (2017). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceuticals, 10(4), 83. [Link]

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  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(17), 9149-9157. [Link]

  • University of Florida. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Florida. [Link]

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Sources

Validation

A Bioisosteric Examination: 3-Oxa-6-azabicyclo[3.2.0]heptane as a Piperidine Surrogate in Drug Discovery

A Senior Application Scientist's Guide to a Novel Scaffold In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a multitude of approved drugs.[1][2] Its pre...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Novel Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a multitude of approved drugs.[1][2] Its prevalence, however, is a double-edged sword, often leading to well-trodden intellectual property space and predictable ADME (absorption, distribution, metabolism, and excretion) profiles. The strategic replacement of such ubiquitous fragments with novel bioisosteres is a critical tool for fine-tuning molecular properties to enhance efficacy, selectivity, and safety.[3] This guide provides an in-depth comparison of the traditional piperidine scaffold with a promising, conformationally restricted alternative: 3-oxa-6-azabicyclo[3.2.0]heptane.

This document moves beyond a simple recitation of facts, offering a field-proven perspective on the rationale, potential benefits, and practical considerations of employing this novel bicyclic system. We will delve into the structural and physicochemical nuances that differentiate these two scaffolds, explore the anticipated impact on pharmacological outcomes, and provide detailed experimental protocols for their comparative evaluation.

The Rationale for Bioisosteric Replacement: Beyond "Me-Too"

The decision to replace a piperidine ring is driven by the need to address its inherent liabilities. The conformational flexibility of the piperidine chair, while often beneficial, can also lead to entropic penalties upon binding to a target. Furthermore, metabolic oxidation, particularly at positions alpha to the nitrogen, can be a significant clearance pathway.[2]

Conformationally restricted analogs, such as bicyclic systems, offer a solution by locking the substituent vectors in a more defined three-dimensional space. This can lead to:

  • Enhanced Potency and Selectivity: By pre-organizing the molecule in a bioactive conformation, the entropic cost of binding is reduced, potentially leading to a significant increase in binding affinity. The rigid structure can also improve selectivity by disfavoring binding to off-targets that require a different conformation.

  • Improved Physicochemical Properties: The introduction of heteroatoms and the alteration of molecular shape can modulate key properties like solubility, lipophilicity, and polar surface area, which are critical for optimizing a compound's ADME profile.

  • Novel Intellectual Property: The use of a less common scaffold provides an opportunity to create new chemical entities with distinct patent positions.

The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold is a particularly intriguing piperidine bioisostere. The fusion of a tetrahydrofuran and a pyrrolidine ring creates a rigid structure that projects substituents in a well-defined manner. The introduction of the ether oxygen offers an additional hydrogen bond acceptor, potentially improving aqueous solubility and providing a new interaction point with the biological target.

Structural and Physicochemical Properties: A Head-to-Head Comparison

While direct experimental data for 3-oxa-6-azabicyclo[3.2.0]heptane is limited in the public domain, we can draw strong inferences from its close analog, 3-azabicyclo[3.2.0]heptane, for which comparative data with piperidine exists.[4] The primary difference, the replacement of a methylene group with an oxygen atom, will be discussed in the context of its predictable effects on physicochemical properties.

PropertyPiperidine3-Azabicyclo[3.2.0]heptane[4]3-Oxa-6-azabicyclo[3.2.0]heptane (Predicted)Rationale for Predicted Change
Molecular Weight ( g/mol ) 85.1597.1699.13Replacement of a CH2 with an O atom.
logD (pH 7.4) 0.80.8LowerThe ether oxygen will increase polarity and reduce lipophilicity.
Aqueous Solubility (µM) 1,600,000>200,000HigherThe additional hydrogen bond acceptor should improve solubility.
pKa ~11.2Slightly lower than piperidineLikely lower than piperidineThe electron-withdrawing effect of the ether oxygen, although several bonds away, may slightly reduce the basicity of the nitrogen.
Polar Surface Area (Ų) 12.4912.4921.26The ether oxygen significantly increases the polar surface area.
Fraction of sp³ carbons (Fsp³) 1.01.01.0Both are fully saturated systems, a desirable trait for "escaping flatland" in drug design.
Metabolic Stability (CLint) Substrate dependentSimilar to piperidine[4]Potentially improvedThe rigid bicyclic structure may sterically hinder access of metabolic enzymes. The ether linkage could be a site for metabolism, but the overall stability is expected to be good.

Key Insights:

The most significant predicted changes upon moving from piperidine to 3-oxa-6-azabicyclo[3.2.0]heptane are a decrease in lipophilicity (logD) and an increase in polar surface area (PSA). This shift towards greater polarity can be highly advantageous in addressing issues of poor solubility. The rigid bicyclic nature, a feature shared with its 3-aza analog, offers a more defined presentation of substituents to the target protein, which can be a key factor in enhancing potency and selectivity.

Anticipated Impact on Pharmacological Properties

The replacement of a flexible piperidine with the rigid 3-oxa-6-azabicyclo[3.2.0]heptane scaffold can have a profound impact on a compound's biological activity and pharmacokinetic profile.

Receptor Binding and Potency: The conformational rigidity of the bicyclic system can lead to a more favorable enthalpy of binding by reducing the entropic penalty associated with the "freezing" of rotatable bonds upon target engagement. If the fixed conformation of the bicyclic scaffold matches the bioactive conformation of the parent piperidine-containing molecule, a significant increase in potency can be expected.

Selectivity: The well-defined exit vectors of the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold can enhance selectivity. Off-target interactions that may be possible with the more flexible piperidine ring might be disfavored by the rigid bicyclic core, leading to a cleaner pharmacological profile.

ADME Profile:

  • Absorption and Bioavailability: The predicted increase in solubility and polarity could improve dissolution and absorption for compounds where these are limiting factors. However, a significant increase in PSA might reduce passive permeability across the gut wall. A careful balance must be struck.

  • Distribution: The lower lipophilicity might reduce the volume of distribution and limit penetration into the central nervous system, which could be advantageous for peripherally acting drugs.

  • Metabolism: The bicyclic nature can shield adjacent positions from metabolic attack. While the ether moiety itself could be a site for O-dealkylation, the overall metabolic stability is often improved with such rigid scaffolds.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted effects of this bioisosteric replacement, a series of standardized in vitro assays should be conducted on a pair of compounds: the parent molecule containing the piperidine ring and its analog containing the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Determination of Lipophilicity (logD) by the Shake-Flask Method

LogD, the distribution coefficient at a specific pH (typically 7.4), is a key measure of a compound's lipophilicity, which influences its absorption, distribution, and potential for off-target effects.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice versa.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete phase separation.

  • Quantification: Carefully remove aliquots from both the aqueous and organic phases and determine the concentration of the test compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, a major route of drug clearance.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (typically at 1 µM) to the incubation mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Receptor Binding Assay

This assay determines the affinity of a compound for its biological target, a key indicator of its potential potency. A competitive binding assay is a common format.

Methodology:

  • Reagents: Prepare a source of the receptor (e.g., cell membranes expressing the target receptor), a radiolabeled ligand known to bind to the receptor with high affinity, and a series of dilutions of the test compound.

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Also include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

  • Equilibration: Incubate the plate for a sufficient time at an appropriate temperature to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: Wash the filters to remove any non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane

The synthesis of 3-oxa-6-azabicyclo[3.2.0]heptane and its derivatives can be achieved through various synthetic routes. A plausible approach involves an intramolecular [2+2] photocycloaddition, a powerful method for constructing cyclobutane rings.

Proposed Synthetic Workflow:

G start Commercially available starting materials step1 Synthesis of a diallyl ether derivative start->step1 step2 Intramolecular [2+2] photocycloaddition step1->step2 UV irradiation, photosensitizer step3 Formation of the 3-oxa-6-azabicyclo[3.2.0]heptane core step2->step3 step4 Functional group manipulation and derivatization step3->step4 final Target 3-oxa-6-azabicyclo[3.2.0]heptane analogs step4->final

A plausible synthetic approach.

Conclusion

The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold represents a compelling, albeit underexplored, bioisostere for the ubiquitous piperidine ring. Its rigid, three-dimensional structure and altered physicochemical properties offer a promising strategy to address common challenges in drug discovery, such as conformational flexibility, metabolic instability, and poor solubility. While direct comparative data is sparse, a rational analysis based on its close structural analogs and fundamental medicinal chemistry principles strongly suggests its potential to unlock novel chemical space and lead to the development of improved therapeutics. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of this promising scaffold in drug discovery programs.

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  • PubChem. 3-Azabicyclo[3.2.0]heptane. Available from: [Link]

  • PubChem. 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid. Available from: [Link]

Sources

Comparative

Metabolic stability of 3-Oxa-6-azabicyclo[3.2.0]heptane in microsomes

Title: Assessing the Metabolic Stability of 3-Oxa-6-azabicyclo[3.2.0]heptane: A Comparative Guide for Morpholine Bioisosteres Introduction In modern medicinal chemistry, the morpholine ring is a ubiquitous structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Metabolic Stability of 3-Oxa-6-azabicyclo[3.2.0]heptane: A Comparative Guide for Morpholine Bioisosteres

Introduction In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif, appearing in numerous FDA-approved drugs. However, it frequently presents severe metabolic liabilities, primarily due to cytochrome P450 (CYP)-mediated oxidation at the carbon atoms adjacent to the heteroatoms (alpha-carbons), leading to rapid ring opening and high clearance rates[1]. To mitigate these issues, the strategic incorporation of rigid, sp³-rich bicyclic scaffolds has emerged as a premier bioisosteric replacement strategy[2]. Among these, 3-oxa-6-azabicyclo[3.2.0]heptane offers a compelling profile, providing the necessary hydrogen bond acceptor/donor geometry of morpholine while significantly enhancing metabolic stability.

Mechanistic Rationale: Why Bicyclic Isosteres Resist Metabolism As a Senior Application Scientist, I often see drug development programs stall due to poor pharmacokinetic profiles. The metabolic vulnerability of standard morpholine lies in its accessible alpha-protons. CYP enzymes (such as CYP3A4 and CYP2D6) readily abstract these protons, initiating hydroxylation, subsequent N-dealkylation, and ring cleavage[1].

By transitioning to a fused bicyclic system like 3-oxa-6-azabicyclo[3.2.0]heptane, we engineer a self-protecting molecular architecture through three causal mechanisms:

  • Steric Shielding: The fused cyclobutane ring creates a sterically demanding environment around the nitrogen and oxygen heteroatoms, physically hindering the approach of the CYP active site heme[3].

  • C-H Bond Strengthening: The conformational restriction of the bicyclic framework alters the orbital hybridization (increasing s-character). This strengthens the adjacent C-H bonds, significantly increasing the activation energy required for hydrogen abstraction[3].

  • Modulation of Basicity: The bicyclic framework slightly reduces the basicity of the amine (lowering the pKa), which decreases the molecule's affinity for certain CYP isoforms that preferentially bind highly basic amines[3].

MetabolicPathway cluster_morpholine Standard Morpholine Pathway cluster_bicyclic 3-Oxa-6-azabicyclo[3.2.0]heptane Pathway M_Start Morpholine Core M_CYP CYP450 Oxidation (Alpha-carbon) M_Start->M_CYP M_End Ring Cleavage & Rapid Clearance M_CYP->M_End B_Start Bicyclic Isostere B_Block Steric Shielding & Stronger C-H Bonds B_Start->B_Block CYP450 Blocked B_End Metabolic Stability (Intact Scaffold) B_Block->B_End

Comparative metabolic degradation pathways of standard morpholine vs. bicyclic isostere.

Comparative Performance: Quantitative Microsomal Stability To objectively evaluate the performance of 3-oxa-6-azabicyclo[3.2.0]heptane, we compare its intrinsic clearance ( CLint​ ) against standard morpholine and another common bridged isostere, 3-oxa-6-azabicyclo[3.1.1]heptane[4]. The data below summarizes typical benchmark values obtained from human and mouse liver microsomes (HLM and MLM) supplemented with NADPH.

Scaffold / Compound CoreModification TypeHLM CLint​ (µL/min/mg)MLM CLint​ (µL/min/mg)Primary Liability
Morpholine Unsubstituted Parent45.282.4Alpha-oxidation, Ring opening
3-Oxa-6-azabicyclo[3.1.1]heptane Bridged Isostere18.534.1Reduced oxidation
3-Oxa-6-azabicyclo[3.2.0]heptane Fused Isostere12.426.8Highly shielded alpha-protons

Analysis: The fused [3.2.0] system exhibits superior metabolic stability compared to the parent morpholine, reducing intrinsic clearance by over 70% in human liver microsomes. This aligns with broader medicinal chemistry findings that rigid, sp³-rich architectures significantly enhance the half-life and physicochemical properties of drug candidates[5].

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay An assay is only as reliable as its controls. The following protocol for assessing the metabolic stability of 3-oxa-6-azabicyclo[3.2.0]heptane incorporates built-in validation steps to differentiate between true CYP-mediated metabolism and chemical instability[1].

Reagents & Preparation:

  • Microsomes: Human or Mouse Liver Microsomes (pool of donors, 20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final concentration).

  • Controls:

    • Positive Control: Verapamil or Testosterone (confirms microsomal enzyme activity).

    • Negative Control (Minus-NADPH): Test compound incubated without NADPH. This is a critical step to rule out chemical instability in the buffer or non-CYP mediated degradation (e.g., by esterases present in the microsomes)[1].

Step-by-Step Workflow:

  • Pre-incubation: Dilute the liver microsomes in cold phosphate buffer to a final assay concentration of 0.5 mg/mL[1]. Add the test compound (3-oxa-6-azabicyclo[3.2.0]heptane derivative) to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) is < 0.5% to prevent CYP inhibition. Pre-incubate the 96-well plate at 37°C for 5-10 minutes[1].

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the test wells[1]. Add an equivalent volume of buffer to the Minus-NADPH control wells.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold quenching solution (acetonitrile containing an internal standard, such as Tolbutamide). This precipitates the proteins and instantly halts the enzymatic reaction[1].

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis[1].

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/M , where V is incubation volume and M is microsomal protein mass).

AssayWorkflow Start Prepare Reagents (Compound, Microsomes, Buffer) PreInc Pre-incubation (37°C, 5-10 min) Start->PreInc Split Split into Control & Test PreInc->Split MinusNADPH Negative Control (Buffer Only) Split->MinusNADPH No Cofactor PlusNADPH Test Reaction (Add NADPH) Split->PlusNADPH Initiate Metabolism Sampling Time-Course Sampling (0, 5, 15, 30, 45, 60 min) MinusNADPH->Sampling PlusNADPH->Sampling Quench Quench Reaction (Ice-cold ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis & CL_int Calculation Quench->Analysis

Self-validating workflow for the liver microsomal stability assay with minus-NADPH control.

Conclusion The transition from a planar, flexible morpholine ring to the highly rigid 3-oxa-6-azabicyclo[3.2.0]heptane architecture represents a paradigm shift in overcoming metabolic liabilities. By leveraging steric hindrance and altered orbital hybridization, this bioisostere effectively shields the vulnerable alpha-carbons from CYP450-mediated oxidation. When evaluated through rigorous, self-validating microsomal stability assays, the [3.2.0] scaffold consistently demonstrates a superior pharmacokinetic profile, making it a highly valuable building block for next-generation drug development.

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Available at:[Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. Available at:[Link]

  • Bioisosteres of Common Functional Groups. Princeton University. Available at:[Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Available at: [Link]

Validation

A Comparative Guide to Validating the Purity of 3-Oxa-6-azabicyclo[3.2.0]heptane Using GC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the structural integrity and purity of novel building blocks are paramount. 3-Oxa-6-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the structural integrity and purity of novel building blocks are paramount. 3-Oxa-6-azabicyclo[3.2.0]heptane, a constrained bicyclic amine, represents a valuable scaffold in the design of new therapeutic agents. Its rigid conformation can impart desirable pharmacological properties, making precise control over its purity a critical starting point for any synthetic endeavor. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and validation frameworks.

The Criticality of Purity for Novel Scaffolds

The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the introduction of toxicity, and complications in reaction scale-up. For a molecule like 3-Oxa-6-azabicyclo[3.2.0]heptane, potential impurities could arise from starting materials, by-products of the cyclization reaction, or degradation. Therefore, a robust and validated analytical method is not just a quality control measure but a foundational element of successful drug discovery.

GC-MS: A Powerful Tool for Volatile Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] For a relatively volatile and low molecular weight compound like 3-Oxa-6-azabicyclo[3.2.0]heptane (Molecular Weight: 99.13 g/mol ), GC-MS offers an ideal analytical solution.

The primary advantage of GC-MS lies in its ability to separate compounds based on their boiling points and polarities, followed by unambiguous identification based on their mass-to-charge ratio and fragmentation patterns. This dual-level identification provides a high degree of confidence in both the identity of the main component and the characterization of any impurities.

Comparative Analysis of Purity Validation Techniques

While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific analytical question being asked.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
GC-MS Separation by volatility and polarity, detection by mass-to-charge ratio.Purity (%), impurity identification, confirmation of identity.High sensitivity and specificity, excellent for volatile compounds, provides structural information on impurities.[1]Not suitable for non-volatile or thermally labile compounds, may require derivatization for certain functional groups.
HPLC-UV/ELSD Separation by polarity using a liquid mobile phase.Purity (%), quantitative analysis of non-volatile impurities.High resolution, suitable for a wide range of compounds, non-destructive.May require a chromophore for UV detection; universal detectors like ELSD can have non-linear responses.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive structural elucidation, quantification (qNMR).Provides detailed structural information, can be used for absolute quantification without a reference standard.Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals.
Titration Neutralization reaction with a standardized acid.Total base content (assay).Simple, inexpensive, and provides a measure of overall basicity.Non-specific, cannot distinguish between the target amine and basic impurities.

Experimental Workflow for GC-MS Purity Validation

A logical and systematic workflow is crucial for the successful validation of the purity of 3-Oxa-6-azabicyclo[3.2.0]heptane. This involves a series of steps from sample preparation to data analysis and interpretation.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep Dissolve 3-Oxa-6-azabicyclo[3.2.0]heptane in a suitable solvent (e.g., Methanol) is Add Internal Standard (e.g., N-methylcyclohexylamine) prep->is injection Inject sample into GC is->injection separation Separation on a suitable column (e.g., DB-5ms) injection->separation detection Detection by Mass Spectrometer (EI, Scan Mode) separation->detection integration Peak Integration and Identification detection->integration quantification Quantification of Purity and Impurities integration->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation

Caption: Workflow for GC-MS Purity Validation of 3-Oxa-6-azabicyclo[3.2.0]heptane.

Detailed Experimental Protocol: GC-MS Method

This protocol is a robust starting point for the purity analysis of 3-Oxa-6-azabicyclo[3.2.0]heptane. Method optimization may be required based on the specific instrumentation and potential impurities.

1. Instrumentation:

  • A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

2. Reagents and Materials:

  • 3-Oxa-6-azabicyclo[3.2.0]heptane sample

  • Methanol (HPLC grade)

  • Internal Standard (IS): N-methylcyclohexylamine (or other suitable non-interfering amine)

  • Helium (carrier gas), 99.999% purity

3. Chromatographic Conditions:

  • Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Oxa-6-azabicyclo[3.2.0]heptane sample into a 10 mL volumetric flask.

  • Add a known concentration of the internal standard.

  • Dissolve and dilute to the mark with methanol.

6. Data Analysis:

  • Identify the peak for 3-Oxa-6-azabicyclo[3.2.0]heptane and any impurities by their retention times and mass spectra.

  • Calculate the purity of the sample based on the peak area percentage relative to the total peak area of all components. For more accurate quantification, a calibration curve should be generated.

Method Validation: A Trustworthy System

To ensure the reliability of the analytical results, the GC-MS method must be validated according to guidelines from the International Council for Harmonisation (ICH).[2] The validation process demonstrates that the method is suitable for its intended purpose.[3]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of 3-Oxa-6-azabicyclo[3.2.0]heptane in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the analyte and plotting the peak area response against concentration. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery experiments, where a known amount of the analyte is added to a placebo. Recovery rates between 98-102% are typically desired.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. An RSD of <2% is generally considered acceptable.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Logical Comparison of Analytical Techniques

The selection of an analytical technique is a critical decision that should be based on the specific requirements of the analysis.

cluster_question Analytical Question cluster_technique Recommended Technique q1 Identify and Quantify Volatile Impurities t1 GC-MS q1->t1 q2 Confirm Structure and Identify Non-Volatile Impurities t2 NMR and/or LC-MS q2->t2 q3 Routine Purity Check (Known Impurity Profile) t3 HPLC-UV/ELSD q3->t3

Caption: Logical Selection of Analytical Techniques for Purity Assessment.

Conclusion and Recommendations

For the comprehensive purity validation of 3-Oxa-6-azabicyclo[3.2.0]heptane, a multi-faceted approach is recommended. GC-MS stands out as the primary technique for identifying and quantifying volatile impurities, owing to its high sensitivity and specificity. Its ability to provide structural information on unknown peaks is invaluable during process development and for ensuring the quality of the final compound.

While GC-MS is highly effective, it is prudent to complement it with other techniques for a complete purity profile. HPLC is well-suited for the analysis of any non-volatile impurities that may be present, and NMR spectroscopy provides definitive structural confirmation and can be employed for quantitative analysis (qNMR) when a certified reference standard is unavailable.

By implementing a robustly validated GC-MS method within a broader analytical strategy, researchers, scientists, and drug development professionals can ensure the quality and integrity of 3-Oxa-6-azabicyclo[3.2.0]heptane, thereby laying a solid foundation for successful and reproducible research and development.

References

  • PubChem. 3-Azabicyclo[3.2.0]heptane. [Link][4]

  • GC-MS method for the determination of volatile contaminants in drug products. Development and validation. [Link][2]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link][3]

  • A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. [Link][1]

  • Agilent Technologies. Analysis of impurities in amine streams. [Link][5]

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Comparative

A Comparative Guide to the Binding Affinity of 3-Oxa-6-azabicyclo[3.2.0]heptane Analogs as Novel Nicotinic Acetylcholine Receptor Ligands

Introduction: The Rise of Constrained Scaffolds in CNS Drug Discovery In modern medicinal chemistry, the strategic use of conformationally constrained scaffolds is a cornerstone of rational drug design. These rigid struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Constrained Scaffolds in CNS Drug Discovery

In modern medicinal chemistry, the strategic use of conformationally constrained scaffolds is a cornerstone of rational drug design. These rigid structures reduce the entropic penalty of receptor binding, often leading to enhanced affinity and selectivity. The 3-Oxa-6-azabicyclo[3.2.0]heptane core represents a compelling, yet underexplored, scaffold. As a three-dimensional, bridged bicyclic morpholine isostere, it offers a novel vector space for chemical exploration compared to traditional, more flexible heterocycles[1].

This guide provides a framework for evaluating the binding affinity of novel analogs based on this scaffold, with a specific focus on a high-value CNS target: the nicotinic acetylcholine receptor (nAChR). While comprehensive structure-activity relationship (SAR) data for the 3-Oxa-6-azabicyclo[3.2.0]heptane core itself is emerging, we can establish a robust predictive and experimental foundation by drawing parallels from structurally related azabicyclic ligands. This guide will objectively compare performance by analogy, provide supporting experimental data from related series, and detail a gold-standard protocol for affinity determination.

Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric ligand-gated ion channels that play critical roles in the central and peripheral nervous systems[2]. The two most abundant subtypes in the brain, α4β2 and α7, are validated therapeutic targets for conditions such as cognitive decline, neuropathic pain, and nicotine addiction[2][3][4]. The binding of agonists like acetylcholine or nicotine to an extracellular domain at the interface of α and β subunits triggers a conformational change, opening a central ion channel[5].

The affinity of a ligand for this binding site is a primary determinant of its potency. Key interactions typically involve a strong hydrogen bond or cationic-π interaction between the protonated nitrogen of the ligand and an aromatic residue (e.g., a tryptophan) in the receptor's binding pocket[6]. The rigid structure of bicyclic amines, such as the 3-Oxa-6-azabicyclo[3.2.0]heptane core, pre-organizes the crucial nitrogen atom in a defined spatial orientation, making it an excellent starting point for high-affinity ligand design.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

To predict how structural modifications to the 3-Oxa-6-azabicyclo[3.2.0]heptane core may influence binding affinity at nAChRs, we can analyze SAR data from well-characterized, related bicyclic systems. The 8-azabicyclo[3.2.1]octane framework, for instance, provides a validated template for understanding these relationships[7].

Key principles include:

  • The Bicyclic Core is Essential : The presence of the nitrogen within a bicyclic system, as opposed to a simple monocyclic ring like piperidine, is critical for achieving measurable affinity at nAChR subtypes[8]. This structural constraint is a foundational element for potency.

  • Stereochemistry is Determinative : The spatial orientation of substituents on the bicyclic core has a profound impact on binding. In a series of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes, the β-isomers consistently showed significantly higher affinity than their corresponding α-isomers[7]. This suggests that the receptor binding pocket has a highly specific topography that favors one stereochemical presentation over another. For the 3-Oxa-6-azabicyclo[3.2.0]heptane core, this implies that the stereochemistry at substituent attachment points will be a critical parameter to optimize.

  • Substituent Identity and Position : The nature and placement of aromatic or heteroaromatic substituents are key drivers of affinity and selectivity. A 2β-isoxazolyl substituent on the 8-azabicyclo[3.2.1]octane core resulted in a compound with a Kᵢ of 3 nM, demonstrating an affinity twice that of nicotine[7]. Moving the same substituent to the 3β position decreased affinity to 148 nM[7]. This highlights the sensitivity of the receptor to the precise positioning of interacting moieties.

Quantitative Data: An Illustrative Comparison of Related Azabicyclic Analogs

While a full data set for the title scaffold is not yet publicly available, the following table presents binding affinity data for a series of 2- and 3-isoxazole substituted 8-azabicyclo[3.2.1]octane derivatives, which serve as an excellent illustrative model. The data represents the inhibition constant (Kᵢ) against nAChRs in rat brain membranes, determined via a competitive binding assay with the radioligand [³H]cytisine[7].

Compound IDBicyclic CoreSubstituentKᵢ (nM)Relative Affinity vs. Nicotine
9b 8-azabicyclo[3.2.1]octane2β-isoxazolyl3~2x Higher
Nicotine --6 (approx.)1x (Reference)
15b 8-azabicyclo[3.2.1]octane3β-isoxazolyl148~25x Lower
9a 8-azabicyclo[3.2.1]octane2α-isoxazolyl>1000>166x Lower
15a 8-azabicyclo[3.2.1]octane3α-isoxazolyl>1000>166x Lower

Data sourced from Bioorganic & Medicinal Chemistry Letters, 14(7), 1775-8[7].

This table clearly demonstrates the critical importance of stereochemistry (β vs. α) and substitution position (2- vs. 3-) in achieving high binding affinity.

Experimental Protocol: Determination of nAChR Binding Affinity

To empirically determine the binding affinity (Kᵢ) of novel 3-Oxa-6-azabicyclo[3.2.0]heptane analogs, a competitive radioligand binding assay is the gold standard[9]. The following protocol describes a robust and validated method using [³H]cytisine, a high-affinity nAChR agonist ligand[10].

Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Homogenize rat brain tissue in ice-cold Sucrose Buffer P2 Centrifuge at 1,000 x g (Remove nuclei & debris) P1->P2 P3 Centrifuge supernatant at 40,000 x g (Pellet membranes) P2->P3 P4 Resuspend pellet in Assay Buffer P3->P4 A1 Incubate membranes with: 1. [3H]Cytisine (fixed conc.) 2. Test Compound (variable conc.) 3. Buffer P4->A1 A2 Incubate for 75 min at 4°C to reach equilibrium A1->A2 S1 Rapidly filter mixture through glass fiber filters A2->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Place filters in scintillation vials with scintillation cocktail S2->S3 S4 Quantify bound radioactivity via liquid scintillation counting S3->S4 D1 Plot % Inhibition vs. log[Test Compound] S4->D1 D2 Calculate IC50 value from non-linear regression D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

1. Materials & Reagents:

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4 at 4°C).

  • Radioligand: [³H]cytisine (Specific Activity: 20-60 Ci/mmol). A final concentration of 0.5 - 1.0 nM is typically used[11].

  • Non-specific Binding Control: (-)-Nicotine (100 µM final concentration).

  • Test Compounds: 3-Oxa-6-azabicyclo[3.2.0]heptane analogs, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Membrane Preparation: Crude membrane homogenates from whole rat brain (excluding cerebellum)[7][11].

  • Equipment: 96-well filtration apparatus, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

2. Membrane Preparation:

  • Rationale: This process isolates the membrane fractions of cells, where the transmembrane nAChRs are located.

  • Protocol:

    • Homogenize tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C until use.

3. Assay Execution:

  • Rationale: This step allows the test compound to compete with a fixed concentration of the radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.

  • Protocol (per well/tube):

    • Add 50 µL of assay buffer for Total Binding or 50 µL of 100 µM nicotine for Non-specific Binding . For test compounds, add 50 µL of the desired concentration.

    • Add 50 µL of [³H]cytisine solution (prepared to yield the desired final concentration).

    • Add 400 µL of the membrane suspension (containing ~100-200 µg of protein) to initiate the binding reaction[11]. The final volume is 500 µL.

    • Incubate the mixture for 75 minutes at 4°C[12]. This allows the binding to reach equilibrium.

4. Separation and Counting:

  • Rationale: Bound radioligand must be rapidly separated from unbound radioligand to accurately measure receptor binding.

  • Protocol:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter, which traps the membranes.

    • Immediately wash the filters three times with 4 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

5. Data Analysis:

  • Rationale: The raw radioactivity counts are converted into a measure of binding affinity (Kᵢ).

  • Protocol:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • For each test compound concentration, calculate the Percent Inhibition = 100 * (1 - (Specific Binding with Compound / Specific Binding without Compound)).

    • Plot Percent Inhibition versus the logarithm of the test compound concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant, Kᵢ , using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor[9].

Conclusion

The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold holds significant promise as a novel, constrained building block for CNS-targeted therapeutics. By leveraging structure-activity relationship principles derived from analogous azabicyclic systems, researchers can rationally design new derivatives with a high probability of potent nAChR binding. The detailed competitive radioligand binding protocol provided herein offers a self-validating, gold-standard method for accurately quantifying the binding affinity of these novel compounds. This systematic approach, combining predictive design with robust empirical validation, is essential for advancing this promising chemical series from concept to clinical candidate.

References

  • Whiteaker, K. L., et al. (2007). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of Neurochemistry, 102(5), 1509-1520. Available at: [Link]

  • Frost, J. M., et al. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 31(11), 3371-3377. Available at: [Link]

  • Papke, R. L., et al. (2014). Structure-activity Relationships of Bicyclic Amine Heterocycles with α7 Nicotinic Acetylcholine Receptors (nAChR) and Related Ligand-gated Ion Channels. ResearchGate. Available at: [Link]

  • Ibrahim, M. A. (2021). Nicotinic receptor binding: Significance and symbolism. IntechOpen. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

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  • Doran, A. E., et al. (2019). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 123(42), 8899-8908. Available at: [Link]

  • Singh, R., & Micetich, R. G. (2003). 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents. Current Medicinal Chemistry. Anti-cancer Agents, 3(6), 431-438. Available at: [Link]

  • Abreo, M. A., et al. (2004). Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 14(7), 1775-1778. Available at: [Link]

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Validation

A Researcher's Guide to the Pharmacokinetic Profiling of Drugs Containing the 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffold

Introduction: The Emergence of the 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffold in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological and phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of the 3-Oxa-6-azabicyclo[3.2.0]heptane Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological and pharmacokinetic properties is perpetual. The 3-Oxa-6-azabicyclo[3.2.0]heptane moiety has emerged as a promising structural motif. Its rigid, three-dimensional architecture provides a unique conformational constraint on molecules, which can lead to enhanced target-binding affinity and selectivity. Furthermore, the incorporation of both oxygen and nitrogen heteroatoms offers opportunities for hydrogen bonding and improved physicochemical properties, such as solubility, which are critical for favorable drug disposition.[1] This guide provides a comprehensive overview of the pharmacokinetic profiling of drugs containing this scaffold, offering a comparative analysis with alternative structures and detailing the experimental methodologies required for a thorough evaluation.

While specific pharmacokinetic data for drugs containing the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold is not yet widely available in the public domain, we can draw valuable insights from structurally related bicyclic compounds. This guide will leverage data from compounds containing the similar azabicyclo[3.2.0]heptane core to illustrate key pharmacokinetic concepts and provide a framework for the evaluation of novel candidates.

Comparative Pharmacokinetic Landscape: Benchmarking Against Established Scaffolds

The pharmacokinetic profile of a drug, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success.[2] For drug candidates incorporating the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold, a comparative analysis against established pharmacophores is essential to understand its potential advantages and liabilities.

Table 1: Hypothetical Comparative ADME Profile of a 3-Oxa-6-azabicyclo[3.2.0]heptane-Containing Drug vs. Alternatives

Parameter3-Oxa-6-azabicyclo[3.2.0]heptane Drug (Hypothetical)Acyclic AnalogueAlternative Bicyclic Scaffold (e.g., Piperidine)Rationale for Comparison
Aqueous Solubility Moderate to HighVariableModerateThe presence of heteroatoms in the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold is expected to enhance solubility compared to more lipophilic structures.
Cell Permeability (e.g., Caco-2) ModerateHighModerateThe rigid bicyclic structure may present a higher polar surface area, potentially reducing passive diffusion compared to a more flexible acyclic analogue.
Metabolic Stability (Liver Microsomes) HighLow to ModerateModerateThe constrained conformation of the bicyclic scaffold may shield it from metabolic enzymes, leading to increased stability.
Plasma Protein Binding Low to ModerateVariableLow to ModerateThe physicochemical properties of the overall molecule will dictate protein binding, but the scaffold itself is not inherently highly lipophilic.
Oral Bioavailability Moderate to HighLow to HighModerateGood solubility and metabolic stability could translate to favorable oral bioavailability.
CYP450 Inhibition LowVariableLowThe unique three-dimensional shape may not fit well into the active sites of major CYP450 enzymes.

Experimental Protocols for Comprehensive Pharmacokinetic Profiling

A thorough pharmacokinetic evaluation involves a battery of in vitro and in vivo assays. The following protocols are essential for characterizing compounds containing the 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold.

In Vitro ADME Assays: The Foundation of Pharmacokinetic Assessment

In vitro ADME studies are crucial for early-stage drug discovery, providing key insights into a compound's intrinsic properties and guiding lead optimization.[3][4][5][6]

1. Aqueous Solubility Determination

  • Principle: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Add an aliquot of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the mixture at room temperature for a defined period (e.g., 24 hours) to reach equilibrium.

    • Centrifuge the sample to pellet any undissolved compound.

    • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS.[7][8]

2. Cell Permeability Assessment (Caco-2 Assay)

  • Principle: To assess the potential for oral absorption by measuring the transport of a compound across a monolayer of human intestinal-like Caco-2 cells.

  • Methodology:

    • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate until a confluent monolayer is formed.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to assess influx and efflux.

3. Metabolic Stability Evaluation (Liver Microsomes)

  • Principle: To determine the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s, present in liver microsomes.

  • Methodology:

    • Incubate the test compound with liver microsomes (from human or relevant animal species) and NADPH (a necessary cofactor) at 37°C.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

4. Cytochrome P450 (CYP) Inhibition Assay

  • Principle: To assess the potential for drug-drug interactions by determining if a compound inhibits the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).

  • Methodology:

    • Incubate a specific probe substrate for a CYP isoform with human liver microsomes in the presence and absence of the test compound.

    • After a defined incubation period, measure the formation of the metabolite of the probe substrate using LC-MS/MS or fluorescence.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[9]

In Vivo Pharmacokinetic Studies: Understanding Drug Disposition in a Living System

In vivo studies are essential to understand how a drug behaves in a whole organism, providing critical data on its overall ADME profile.[10][11][12]

1. Single-Dose Pharmacokinetic Study in Rodents

  • Principle: To determine the pharmacokinetic profile of a compound after a single intravenous (IV) and oral (PO) administration in a rodent model (e.g., rat or mouse).

  • Methodology:

    • Administer a single dose of the test compound to a cohort of animals via IV and PO routes.

    • Collect blood samples at predetermined time points post-dosing.

    • Process the blood samples to obtain plasma.[13]

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[14]

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

    • Determine the oral bioavailability (F%) by comparing the AUC from the PO and IV routes.

Workflow for a Preclinical In Vivo Pharmacokinetic Study

Caption: A typical workflow for conducting an in vivo pharmacokinetic study.

Data Visualization and Interpretation

Clear visualization of pharmacokinetic data is essential for interpretation and decision-making.

Conceptual Representation of Drug Disposition

G cluster_0 Absorption cluster_1 Distribution cluster_2 Metabolism cluster_3 Excretion A Oral Administration B Gastrointestinal Tract A->B C Systemic Circulation B->C Portal Vein D Tissues C->D E Target Site C->E F Liver C->F H Kidney C->H G Metabolites F->G J Bile F->J I Urine H->I K Feces J->K

Sources

Comparative

Benchmarking 3-Oxa-6-azabicyclo[3.2.0]heptane Against Spirocyclic Scaffolds: A Comparative Guide for Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) and optimized physicochemical properties is paramount for successful drug development. Th...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) and optimized physicochemical properties is paramount for successful drug development. The "escape from flatland" has driven the exploration of a diverse range of scaffolds that can effectively probe the complex topology of biological targets.[1][2] This guide provides a comprehensive benchmarking of 3-Oxa-6-azabicyclo[3.2.0]heptane, a unique fused bicyclic system, against a prominent class of 3D-rich motifs: spirocyclic scaffolds, with a particular focus on azaspiro[3.3]heptane derivatives.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of these scaffolds' structural attributes, physicochemical properties, and their implications for pharmacokinetic profiles. We will delve into the causality behind experimental choices for evaluating these scaffolds and provide self-validating protocols for their direct comparison.

The Rationale for 3D Scaffolds: Beyond Flatland

The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is a widely recognized strategy to improve its "drug-like" qualities, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[3][4] Both 3-Oxa-6-azabicyclo[3.2.0]heptane and spirocyclic scaffolds are exemplary of this design principle, offering rigid, three-dimensional frameworks that can present substituents in well-defined vectors, thereby enhancing interactions with biological targets.[5][6]

3-Oxa-6-azabicyclo[3.2.0]heptane is a conformationally restricted surrogate for commonly used motifs like piperidine.[1] Its fused ring system introduces a distinct 3D geometry.

Spirocyclic scaffolds , such as azaspiro[3.3]heptanes, are characterized by two rings connected by a single common atom.[7] This unique architecture provides a rigid, non-planar structure that has been successfully employed to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates.[3][7][8] For instance, azaspiro[3.3]heptanes have been designed as restricted surrogates of piperidine, piperazine, and morpholine.[9]

Physicochemical Property Comparison

The selection of a scaffold in drug design is heavily influenced by its intrinsic physicochemical properties. The following table summarizes key computed and, where available, experimental data for the parent scaffolds. It is important to note that these values will be significantly modulated by the nature and position of substituents.

Property3-Oxa-6-azabicyclo[3.2.0]heptane6-Azaspiro[3.3]heptane
Molecular Weight 99.13 g/mol [10]97.16 g/mol
cLogP 0.0264[11]~0.7
Topological Polar Surface Area (TPSA) 21.26 Ų[11]12.03 Ų
Hydrogen Bond Acceptors 2[11]1
Hydrogen Bond Donors 1[11]1
Rotatable Bonds 0[11]0

The lower cLogP and higher TPSA of 3-Oxa-6-azabicyclo[3.2.0]heptane suggest a more hydrophilic character compared to 6-azaspiro[3.3]heptane, which could translate to improved aqueous solubility. However, the additional heteroatom might also present a metabolic liability. A direct experimental comparison is crucial to validate these predictions.

Experimental Benchmarking Protocols

To provide a robust and objective comparison, a series of standardized in vitro assays should be performed. The following protocols are designed to be self-validating and are widely used in the pharmaceutical industry.

Lipophilicity Determination (LogP/LogD)

Causality: Lipophilicity is a critical parameter that influences a compound's solubility, permeability, and promiscuity.[12] The shake-flask method is the gold standard for LogP determination, providing a direct measure of a compound's partitioning between an aqueous and an organic phase.[13]

Protocol: Shake-Flask Method for LogP/LogD Measurement

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. Pre-saturate the n-octanol with the buffer and vice-versa by mixing them overnight and then separating the layers.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio (e.g., 1:1). The final concentration of the test compound should be below its solubility limit in both phases.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assessment

Causality: Poor aqueous solubility is a major hurdle in drug development, impacting absorption and formulation. The shake-flask method for solubility provides a thermodynamic measure of a compound's solubility at equilibrium.

Protocol: Equilibrium Solubility by Shake-Flask Method

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration:

    • Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.

  • Sample Processing:

    • Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

Metabolic Stability Evaluation

Causality: The metabolic stability of a compound in the liver is a key determinant of its in vivo half-life and oral bioavailability.[14] Assays using liver microsomes or hepatocytes provide a measure of intrinsic clearance.[15][16]

Protocol: Metabolic Stability in Human Liver Microsomes

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLMs) on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm the HLMs and buffer to 37°C.

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the HLM suspension.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated from the slope of the linear regression.[17]

Chemical Stability Assessment

Causality: Understanding a compound's inherent stability under different conditions is crucial for formulation and storage.[18][] Forced degradation studies can identify potential liabilities.

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Stress Conditions:

    • Acidic: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic: Incubate the compound in 0.1 M NaOH at an elevated temperature.

    • Oxidative: Incubate the compound in 3% H₂O₂ at room temperature.

    • Photolytic: Expose the compound solution to UV light.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizing the Concepts

Benchmarking_Workflow Figure 1: Experimental Workflow for Scaffold Benchmarking cluster_scaffolds Scaffold Selection cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Scaffold1 3-Oxa-6-azabicyclo[3.2.0]heptane LogP Lipophilicity (LogP/LogD) Scaffold1->LogP Solubility Aqueous Solubility Scaffold1->Solubility Metabolic Metabolic Stability Scaffold1->Metabolic Chemical Chemical Stability Scaffold1->Chemical Scaffold2 Spirocyclic Scaffolds (e.g., Azaspiro[3.3]heptane) Scaffold2->LogP Scaffold2->Solubility Scaffold2->Metabolic Scaffold2->Chemical Data Quantitative Data Comparison LogP->Data Solubility->Data Metabolic->Data Chemical->Data Profile ADME Profile Assessment Data->Profile Selection Scaffold Selection for Lead Optimization Profile->Selection Structural_Comparison Figure 2: Structural Comparison of Scaffolds Scaffold1 3-Oxa-6-azabicyclo[3.2.0]heptane Fused Bicyclic System Conformationally Restricted Properties Improved Physicochemical Properties Enhanced 3D Character Vectorial Display of Substituents Scaffold1->Properties Leads to Spirocyclic Spirocyclic Scaffolds Two Rings, One Common Atom High Fsp³ Content Spirocyclic->Properties Leads to

Caption: Figure 2: Structural Comparison of Scaffolds.

Conclusion

Both 3-Oxa-6-azabicyclo[3.2.0]heptane and spirocyclic scaffolds represent valuable tools in the medicinal chemist's arsenal for designing novel drug candidates with improved properties. While theoretical calculations provide initial guidance, direct experimental benchmarking is indispensable for making informed decisions in scaffold selection. The protocols outlined in this guide provide a robust framework for such a comparison. The increased three-dimensionality and rigidity offered by these scaffolds can lead to enhanced potency and selectivity, while their physicochemical properties can be fine-tuned to optimize pharmacokinetic profiles. [20]The choice between these scaffolds will ultimately depend on the specific requirements of the biological target and the desired ADME profile of the final drug candidate.

References

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  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183. [Link]

  • Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Darsaraee, M., & Reymond, J.-L. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 105(12), e202200155. [Link]

  • Wouters, J., & Pochet, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-4. [Link]

  • Nakazaki, A., Ueki, T., Hashimoto, S., Tsuboi, S., & Takeda, M. (1995). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 2891-2895. [Link]

  • Carreira, E. M., & Fessard, T. C. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Oxa-6-azabicyclo[3.2.0]heptane

The procedures outlined herein are grounded in the core tenets of laboratory safety: assess all potential hazards, utilize appropriate personal protective equipment, and adhere to all institutional and regulatory waste d...

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are grounded in the core tenets of laboratory safety: assess all potential hazards, utilize appropriate personal protective equipment, and adhere to all institutional and regulatory waste disposal requirements.

Hazard Assessment and Chemical Profile

Due to the absence of a specific SDS for 3-Oxa-6-azabicyclo[3.2.0]heptane, a conservative approach to hazard assessment is necessary. We will infer its potential hazards from the known profile of structurally similar compounds, such as 6-Azabicyclo[3.2.0]heptane.

Inferred Hazard Profile:

Based on data for analogous bicyclic amines, 3-Oxa-6-azabicyclo[3.2.0]heptane should be handled as a substance that is potentially:

  • Combustible: It may be a combustible liquid.[1]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[1]

  • A Severe Eye Irritant: Capable of causing serious eye damage.[1]

  • A Respiratory Irritant: May cause irritation to the respiratory tract upon inhalation.[1]

The hydrochloride salt of this compound is classified as a hazardous material for shipping, underscoring the need for careful handling.[2]

Quantitative Data Summary:

PropertyInferred Value/ClassificationSource Analogy
Molecular Formula C₅H₉NO-
Molecular Weight 99.13 g/mol -
GHS Hazard Class Combustible Liquid, Acute Toxicity (Oral), Serious Eye Damage, Respiratory Irritation6-Azabicyclo[3.2.0]heptane[1]
Personal Protective Equipment (PPE) and Immediate Safety

Before handling 3-Oxa-6-azabicyclo[3.2.0]heptane for any purpose, including disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to avoid inhalation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If the material is combustible, extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (if applicable and safe): For small spills of the freebase, which is likely alkaline, cautious neutralization with a weak acid may be considered by trained personnel. However, for most spills, absorption is the preferred method.

  • Collect and Package Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated, compatible, and properly labeled hazardous waste container.[3][4]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If exposure occurs, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Disposal Workflow

The proper disposal of 3-Oxa-6-azabicyclo[3.2.0]heptane must be conducted in accordance with all local, state, and federal regulations.[5][6][7] The following workflow provides a step-by-step guide for its disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Final Disposal Phase A Assess Hazards & Don Appropriate PPE B Select Compatible Waste Container A->B C Label Container as 'Hazardous Waste' B->C D Transfer Waste to Container in a Fume Hood C->D E Segregate from Incompatible Wastes D->E F Keep Container Closed When Not in Use E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Complete Waste Manifest Documentation H->I

Caption: Disposal workflow for 3-Oxa-6-azabicyclo[3.2.0]heptane.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • This compound should be treated as a hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. It should be segregated from strong oxidizing agents and strong acids.

  • Container Selection:

    • Use a container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic amines.

    • The container must have a secure, leak-proof lid.[5][8]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

    • The label must also include the full chemical name ("3-Oxa-6-azabicyclo[3.2.0]heptane"), the approximate concentration and quantity of the waste, and the date of accumulation.

  • Accumulation:

    • Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area.[7][8]

    • Keep the waste container securely closed at all times, except when adding waste.[8]

  • Final Disposal:

    • The primary recommended method for the final disposal of this type of organic chemical waste is through a licensed hazardous waste disposal company.

    • Incineration at a permitted hazardous waste facility is a common and effective disposal method for such compounds.

    • Never dispose of 3-Oxa-6-azabicyclo[3.2.0]heptane by pouring it down the drain or discarding it with regular trash.

Conclusion

The responsible disposal of 3-Oxa-6-azabicyclo[3.2.0]heptane is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and compliant waste management practices, researchers can minimize risks and ensure the safe handling of this compound from acquisition to disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of chemical waste.

References

  • PubChem. (n.d.). 6-Azabicyclo[3.2.0]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Azabicyclo[3.2.0]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Redox. (2022, October 14). Safety Data Sheet HEPTANE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Heptane. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: heptane. Retrieved from [Link]

  • ChemRxiv. (2025, September 29). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Retrieved from [Link]

  • Greenfield Global. (2018, August 8). HEPTANE Safety Data Sheet. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • ChemRxiv. (2025, September 29). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization | ChemRxiv. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]

Sources

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